3,4-Furandicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629037. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
furan-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLAFCZSYRXBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187502 | |
| Record name | Furan-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3387-26-6 | |
| Record name | 3,4-Furandicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-3,4-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Furandicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-3,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Furandicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5A48RX2NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Furandicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Furandicarboxylic acid (3,4-FDCA), a furan-based dicarboxylic acid of interest in chemical synthesis and potentially in the development of novel therapeutics. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines purification methodologies, and discusses the broader context of the biological activities of furan derivatives.
Core Properties of this compound
This compound, with the CAS Number 3387-26-6 , is a key heterocyclic organic compound.[1][2][3][4] Its core structure consists of a five-membered furan ring substituted with two carboxylic acid groups at the 3 and 4 positions. This arrangement of functional groups imparts specific chemical characteristics and potential for further chemical modifications.
Physicochemical and Computed Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
| Identifier | Value | Source(s) |
| CAS Number | 3387-26-6 | [1][2][3][4] |
| Molecular Formula | C₆H₄O₅ | [1][2][3][4] |
| IUPAC Name | furan-3,4-dicarboxylic acid | [1][2] |
| Physical Property | Value | Source(s) |
| Molecular Weight | 156.09 g/mol | [2][3] |
| Boiling Point (estimated) | 372.0 to 373.0 °C @ 760.00 mm Hg | [5] |
| Flash Point (estimated) | 179.2 °C | [5] |
| Water Solubility (estimated) | 7795 mg/L @ 25 °C | [5] |
| Solubility | Soluble in alcohol | [5] |
| Computed Property | Value | Source(s) |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 156.00587322 g/mol | [2] |
| LogP (estimated) | 0.263 | [5] |
| pKa (for a related derivative) | 3.2 and 3.6 | [6] |
Synthesis and Purification Protocols
The synthesis of this compound can be achieved through various organic chemistry routes. Below is a detailed methodology based on a published synthetic strategy.
Experimental Protocol: Synthesis from Dimethylmaleic Anhydride
A facile route for the synthesis of esters of this compound has been described, which can then be hydrolyzed to the diacid.[7] The key steps involve the transformation of dimethylmaleic anhydride.
Methodology:
-
Bromination: Dimethylmaleic anhydride is subjected to NBS (N-Bromosuccinimide) bromination.
-
Hydrolysis: The brominated product is then treated with aqueous potassium hydroxide (KOH) to yield bis(hydroxymethyl)maleic anhydride.
-
Cyclization: An intramolecular Mitsunobu ring closure is performed on the bis(hydroxymethyl)maleic anhydride.
-
Esterification: The resulting intermediate is esterified.
-
Oxidation: A final oxidation step using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) furnishes the desired esters of this compound.
-
Hydrolysis: The diester is then hydrolyzed under basic or acidic conditions to yield this compound.
Caption: Synthetic workflow for this compound.
Purification Methods
High purity of the final compound is often crucial for research and development applications. General purification methods for furandicarboxylic acids include crystallization and acid precipitation.
Crystallization Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable hot solvent (e.g., water or an ethanol/water mixture).
-
Cooling: Slowly cool the solution to allow for the formation of crystals.
-
Filtration: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Acid Precipitation Protocol:
-
Dissolution: Dissolve the crude this compound in an aqueous basic solution (e.g., NaOH or KOH) to form the soluble dicarboxylate salt.
-
Filtration: If insoluble impurities are present, filter the solution.
-
Acidification: Slowly add a strong acid (e.g., HCl) to the solution with stirring until the pH is acidic, causing the precipitation of the less soluble this compound.
-
Filtration: Collect the precipitate by filtration.
-
Washing: Wash the precipitate with deionized water to remove any salts.
-
Drying: Dry the purified product under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H4O5 | CID 76923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3387-26-6 | DAA38726 [biosynth.com]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis [mdpi.com]
- 7. furan-3,4-dicarboxylic acid, 3387-26-6 [thegoodscentscompany.com]
Synthesis of 3,4-Furandicarboxylic Acid from Biomass: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Furandicarboxylic acid (3,4-FDCA) is a furan-based platform chemical with potential applications in the synthesis of novel polymers, pharmaceuticals, and specialty chemicals. Unlike its well-studied isomer, 2,5-furandicarboxylic acid (2,5-FDCA), the synthesis of 3,4-FDCA, particularly from renewable biomass resources, is a less explored area of research. This technical guide provides a comprehensive overview of the known synthetic routes to 3,4-FDCA with a focus on pathways that can originate from biomass-derived precursors. Due to the limited availability of direct biomass-to-3,4-FDCA conversion methods in the current literature, this guide emphasizes a multi-step approach starting from biomass-derived maleic anhydride.
This document details the chemical transformations, presents available quantitative data in structured tables, provides experimental protocols for key reactions, and illustrates the logical flow of the synthesis pathways using visualizations.
Overview of the Primary Biomass-to-3,4-FDCA Synthesis Pathway
The most plausible route for producing 3,4-FDCA from biomass initiates with the conversion of biomass to furfural, which is then oxidized to maleic anhydride. Maleic anhydride is subsequently converted to dimethylmaleic anhydride, a key precursor for 3,4-FDCA. This multi-step process is outlined below.
Synthesis of Key Intermediates from Biomass
Production of Maleic Anhydride from Biomass
Maleic anhydride is a versatile chemical intermediate traditionally produced from petroleum feedstocks. However, sustainable routes from biomass are being actively developed. The primary biomass-derived feedstock for maleic anhydride is furfural, which is obtained from the acid-catalyzed dehydration of C5 sugars (e.g., xylose) present in hemicellulose.
The conversion of furfural to maleic anhydride is typically achieved through vapor-phase oxidation over a vanadium-based catalyst.
Table 1: Representative Conditions for Furfural Oxidation to Maleic Anhydride
| Catalyst | Temperature (°C) | Oxidant | Furfural Conversion (%) | Maleic Anhydride Yield (%) | Reference |
| V₂O₅/TiO₂ | 250-350 | Air | ~100 | 50-70 | [Generic literature values] |
| V₂O₅-MoO₃/Al₂O₃ | 280-320 | Air | >95 | ~65 | [Generic literature values] |
Synthesis of Dimethylmaleic Anhydride
Dimethylmaleic anhydride is synthesized from maleic anhydride via a decarboxylative dimerization reaction. This reaction is often catalyzed by amines, such as 2-aminopyridine.[1][2]
Experimental Protocol: Synthesis of Dimethylmaleic Anhydride [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (0.5 mol) and 2-aminopyridine (0.05 mol) in glacial acetic acid (200 mL).
-
Reaction: Heat the mixture to reflux and maintain for 48 hours.
-
Work-up: After cooling, the reaction mixture is concentrated to remove the acetic acid. The residue is then subjected to further purification, such as crystallization, to isolate the dimethylmaleic anhydride.
-
Yield: A yield of approximately 54% can be expected.[2]
Table 2: Synthesis of Dimethylmaleic Anhydride from Maleic Anhydride
| Starting Material | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Maleic Anhydride | 2-Aminopyridine | Glacial Acetic Acid | 48 | 54 | [2] |
| Maleic Acid/Anhydride | N-(pyrid-2-yl)-3,4-dimethylmaleinimide | Glacial Acetic Acid | 6 | 39 | [3] |
Synthesis of this compound from Dimethylmaleic Anhydride
A facile, multi-step synthesis of the esters of this compound from dimethylmaleic anhydride has been reported.[4] This process involves bromination, hydrolysis, intramolecular cyclization, and subsequent oxidation.
Experimental Protocol: Synthesis of Esters of this compound [4]
Note: The following is a generalized protocol based on the described chemical transformations. Specific reagent quantities and reaction conditions should be optimized based on the original literature.
-
Bromination: Dimethylmaleic anhydride is treated with N-bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride) with a radical initiator (e.g., AIBN) to afford the dibrominated intermediate.
-
Hydrolysis: The dibrominated intermediate is then hydrolyzed with an aqueous base, such as potassium hydroxide (KOH), to yield bis(hydroxymethyl)maleic anhydride.
-
Intramolecular Cyclization (Mitsunobu Reaction): The bis(hydroxymethyl)maleic anhydride undergoes an intramolecular Mitsunobu reaction using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to form the dihydrofuran derivative.
-
Esterification: The anhydride is esterified by reaction with an alcohol (e.g., methanol or ethanol) under acidic conditions to yield the corresponding diester.
-
Oxidation: The dihydrofuran diester is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish the desired ester of this compound.
-
Hydrolysis to 3,4-FDCA: The resulting diester can be hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Table 3: Yields for the Synthesis of 3,4-FDCA Esters from Dimethylmaleic Anhydride
| Step | Product | Reagents | Reported Yield (%) | Reference |
| Bromination & Hydrolysis | Bis(hydroxymethyl)maleic anhydride | NBS, aq. KOH | Not explicitly stated | [4] |
| Intramolecular Cyclization | Dihydrofuran derivative | PPh₃, DIAD | Not explicitly stated | [4] |
| Esterification & Oxidation | Esters of 3,4-FDCA | Alcohol, DDQ | Not explicitly stated | [4] |
Note: The reference provides the overall synthetic route but does not detail the yields for each individual step.
Alternative Synthetic Approaches
While the route from dimethylmaleic anhydride is the most detailed in the context of potential biomass valorization, other synthetic strategies for 3,4-disubstituted furans exist, although they are not as well-documented for the specific synthesis of 3,4-FDCA from biomass precursors. These methods often involve the cyclization of 1,4-dicarbonyl compounds.
Purification and Characterization
The purification of the final 3,4-FDCA product would typically involve crystallization from a suitable solvent. Characterization can be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Conclusion and Future Outlook
The synthesis of this compound from biomass is a challenging yet potentially rewarding field of research. The most viable pathway currently appears to be an indirect, multi-step synthesis starting from biomass-derived maleic anhydride via a dimethylmaleic anhydride intermediate. While a complete, high-yield, and economically feasible process has yet to be fully developed and reported, the foundational chemical transformations have been established.
Future research should focus on:
-
Developing more direct catalytic routes from biomass-derived platform molecules to 3,4-FDCA.
-
Optimizing the reaction conditions for each step in the multi-step synthesis to improve overall yield and reduce process complexity.
-
Exploring biocatalytic and electrochemical methods for the synthesis of 3,4-FDCA and its precursors.
The development of efficient and sustainable methods for the production of 3,4-FDCA will broaden the portfolio of bio-based chemicals and open up new possibilities for the creation of novel, high-performance materials.
References
Spectral Data and Experimental Protocols for 3,4-Furandicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3,4-Furandicarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Spectral Data
The spectral data of this compound are summarized below. These data are crucial for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.
¹H NMR (Proton NMR) Data
A ¹H NMR spectrum of this compound was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.[1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.2 | s | H-2, H-5 |
| ~13.0 | br s | -COOH |
Note: The exact chemical shift for the furan protons can vary slightly. The carboxylic acid protons exhibit a broad singlet due to hydrogen bonding and chemical exchange.
¹³C NMR (Carbon-13 NMR) Data
The predicted ¹³C NMR chemical shifts provide insight into the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~163 | C=O (Carboxylic Acid) |
| ~145 | C-2, C-5 |
| ~125 | C-3, C-4 |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound was obtained using a Potassium Bromide (KBr) pellet.[2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-2400 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1580 | C=C stretch | Furan Ring |
| ~1450 | C-H bend | Furan Ring |
| ~1200 | C-O stretch | Carboxylic Acid |
| ~1050 | C-O-C stretch | Furan Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here were obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2]
| m/z | Relative Intensity | Assignment |
| 156 | High | [M]⁺ (Molecular Ion) |
| 139 | Medium | [M - OH]⁺ |
| 112 | High | [M - COOH]⁺ |
| 45 | High | [COOH]⁺ |
| 29 | High | [CHO]⁺ |
Note: The relative intensities are qualitative descriptions based on typical mass spectra.
Experimental Protocols
The following sections describe the general methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Representative):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Caption: Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry KBr powder in an agate mortar.
-
Place the mixture into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Instrument Parameters (Representative):
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Technique: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A spectrum of a pure KBr pellet is recorded as the background.
Caption: Workflow for FTIR Spectroscopy.
Mass Spectrometry
Sample Preparation and Derivatization (for GC-MS): Due to the low volatility of dicarboxylic acids, derivatization is often required for GC-MS analysis. Esterification to form methyl or ethyl esters is a common method.
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol).
-
Add an esterification agent (e.g., BF₃ in methanol) and heat the mixture.
-
After the reaction is complete, extract the esterified product into an organic solvent.
Instrument Parameters (Representative for GC-MS):
-
Gas Chromatograph:
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Caption: Workflow for GC-MS Analysis.
References
The Solubility of 3,4-Furandicarboxylic Acid: A Technical Guide for Researchers
An In-depth Analysis for Drug Development and Scientific Research Professionals
Executive Summary
3,4-Furandicarboxylic acid (3,4-FDCA) is a constitutional isomer of the widely studied 2,5-Furandicarboxylic acid (2,5-FDCA), a key bio-based monomer for novel polymers. While extensive research has been dedicated to the solubility and processing of 2,5-FDCA, publicly available quantitative solubility data for the 3,4-isomer is exceedingly scarce in scientific literature. This technical guide addresses this information gap by providing a framework for understanding and determining the solubility of 3,4-FDCA.
This document outlines established experimental protocols for solubility determination that are directly applicable to 3,4-FDCA. Furthermore, as a comprehensive reference, it presents detailed quantitative solubility data for the closely related and extensively characterized 2,5-FDCA isomer. This information serves as a valuable proxy, offering insights into the expected behavior of furandicarboxylic acids in various solvent systems and providing a robust starting point for experimental design.
Introduction to this compound
This compound is an organic compound featuring a furan ring substituted with two carboxylic acid groups at the 3 and 4 positions. Its unique structure, differing from the more linear 2,5-isomer, suggests different molecular symmetry and intermolecular bonding capabilities. These differences are expected to significantly influence its physical properties, including melting point and solubility, which are critical parameters for its synthesis, purification, and application in fields such as polymer chemistry and drug development. Given the lack of specific data for 3,4-FDCA, this guide leverages the wealth of information available for 2,5-FDCA to provide a foundational understanding.
Quantitative Solubility Data Review
As of this review, specific quantitative solubility data for this compound in various solvents is not available in the cited literature. However, the solubility of its isomer, 2,5-Furandicarboxylic acid (2,5-FDCA), has been extensively studied and is presented here to serve as a benchmark for researchers. These data illustrate the general solubility trends of furandicarboxylic acids in different classes of solvents and with varying temperatures.
Solubility of 2,5-Furandicarboxylic Acid in Pure Solvents
The solubility of 2,5-FDCA generally increases with temperature. The data reveals a clear trend in solubility across different solvent classes, with polar protic and polar aprotic solvents demonstrating higher efficacy.
Table 1: Mole Fraction Solubility (x) of 2,5-FDCA in Various Pure Solvents
| Temperature (K) | Methanol | 1-Butanol | Isobutanol | Acetic Acid | Water | Ethyl Acetate | Methyl Isobutyl Ketone (MIBK) | Acetonitrile |
|---|---|---|---|---|---|---|---|---|
| 313.15 | 0.0103 | 0.0045 | 0.0038 | 0.0025 | - | 0.0012 | 0.0015 | 0.0008 |
| 323.15 | 0.0152 | 0.0068 | 0.0057 | 0.0039 | - | 0.0019 | 0.0024 | 0.0013 |
| 333.15 | 0.0221 | 0.0101 | 0.0084 | 0.0059 | - | 0.0030 | 0.0037 | 0.0020 |
| 343.15 | 0.0316 | 0.0147 | 0.0122 | 0.0088 | - | 0.0046 | 0.0057 | 0.0031 |
| 353.15 | 0.0447 | 0.0211 | 0.0176 | 0.0129 | - | 0.0070 | 0.0088 | 0.0047 |
| 363.15 | 0.0628 | 0.0298 | 0.0251 | 0.0187 | - | 0.0106 | 0.0134 | 0.0072 |
Data sourced from Zhang et al., Journal of Chemical & Engineering Data, 2018.[1][2][3]
Table 2: Weight Percent Solubility (wt%) of 2,5-FDCA in Pure Solvents at 293 K
| Solvent | Solubility (wt%) |
|---|---|
| Dimethyl Sulfoxide (DMSO) | 12.0 |
| Methanol | 1.31 |
| γ-Butyrolactone (GBL) | 1.12 |
| Tetrahydrofuran (THF) | 0.82 |
| Ethanol (EtOH) | 0.48 |
| γ-Valerolactone (GVL) | 0.35 |
| Sulfolane (SULF) | 0.18 |
| Water (H₂O) | 0.12 |
| Acetonitrile (ACN) | 0.06 |
Data sourced from Motagamwala et al., ACS Omega, 2024.[4]
Solubility of 2,5-Furandicarboxylic Acid in Binary Solvent Systems
The use of binary solvent mixtures can significantly enhance the solubility of 2,5-FDCA through co-solvency effects.[3][5] For instance, a 20/80 (w/w) mixture of water and DMSO can solubilize 23.1 wt% of 2,5-FDCA, a 190-fold increase compared to pure water.[3][4] Similarly, a 20/80 (w/w) water/THF mixture shows a 60-fold increase in solubility.[3][4] Studies in water/ether systems also show that solubility first increases and then decreases as the mole fraction of water rises.[3] This phenomenon highlights the importance of optimizing solvent composition for specific applications.
Experimental Protocols for Solubility Determination
The following are detailed methodologies that can be employed to accurately determine the solubility of this compound. These protocols are based on standard methods used for its 2,5-isomer.
Static Analytical Method with HPLC Analysis
This is a precise method for determining equilibrium solubility.
Methodology:
-
Sample Preparation and Equilibration: An excess amount of 3,4-FDCA is added to a known volume of the chosen solvent in a sealed, jacketed glass vessel.
-
Temperature Control: The vessel is maintained at a constant temperature using a thermostatic water bath to ensure thermal equilibrium.
-
Agitation: The mixture is continuously stirred for a sufficient duration (e.g., 6 hours) to ensure the solution reaches saturation. This is followed by a resting period (e.g., 5 hours) to allow undissolved solids to settle.[6]
-
Sampling: A sample of the clear supernatant is withdrawn using a syringe equipped with a sub-micron filter (e.g., 0.22 µm) to prevent the transfer of solid particles.
-
Quantification: The collected sample is accurately weighed and then diluted with a suitable mobile phase. The concentration of 3,4-FDCA in the sample is determined using High-Performance Liquid Chromatography (HPLC) with a UV detector, calibrated with standard solutions of known concentrations.[5][6]
-
Solid Phase Analysis: The solid residue after equilibration should be analyzed using techniques like Powder X-ray Diffraction (PXRD) to confirm that no phase change (e.g., solvate or hydrate formation) has occurred during the experiment.[7]
Gravimetric Method
This is a straightforward and robust method for solubility measurement.
Methodology:
-
Saturation: A known mass of the solvent is placed in a thermostated vessel. 3,4-FDCA is added in excess, and the mixture is stirred at a constant temperature until saturation is achieved.
-
Separation: The stirring is ceased, and the undissolved solid is allowed to sediment completely.
-
Mass Determination: A known mass of the clear, saturated solution is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is removed by evaporation under controlled conditions, such as in a vacuum oven at a moderate temperature, until a constant weight of the dried solute (3,4-FDCA) is achieved.
-
Calculation: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent used.
Visualizing Experimental and Logical Workflows
Diagrams are essential for clearly representing complex procedures and relationships. The following workflows, generated using Graphviz, illustrate the logical steps for solubility determination and analysis.
Caption: General workflow for the static analytical method of solubility determination.
Caption: Logical workflow for leveraging existing data to predict solubility.
Conclusion
While direct, quantitative solubility data for this compound remains elusive in the current body of scientific literature, a robust framework for its determination exists. The experimental protocols detailed in this guide provide a clear path for researchers to generate reliable data. Furthermore, the extensive solubility information available for the 2,5-FDCA isomer serves as an invaluable resource for preliminary assessments and for understanding the general behavior of this class of compounds in various solvent environments. The systematic application of these methods will be crucial for unlocking the full potential of 3,4-FDCA in advanced materials and pharmaceutical development.
References
- 1. Origin Materials - Origin Materials [originmaterials.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diisopropyl Ether | C6H14O | CID 7914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane | MDPI [mdpi.com]
Thermal Stability and Decomposition of 3,4-Furandicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Furandicarboxylic acid (3,4-FDCA) is a furan-based dicarboxylic acid isomer with potential applications in polymer chemistry and as a building block in pharmaceutical synthesis. Understanding its thermal stability and decomposition profile is critical for its effective use and for ensuring the thermal integrity of materials derived from it. This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermal properties of 3,4-FDCA and its derivatives, with a particular focus on polyesters. Due to a lack of specific experimental data on the thermal decomposition of the 3,4-FDCA monomer, this guide also presents a theoretical decomposition pathway based on established chemical principles.
Introduction
Furan-based compounds are of growing interest as sustainable alternatives to petroleum-derived chemicals. Among these, furandicarboxylic acids (FDCAs) are key platform molecules. While the 2,5-isomer of FDCA has been extensively studied for the production of bio-based polymers like polyethylene furanoate (PEF), the properties of other isomers, such as 3,4-FDCA, are less well-documented. The arrangement of the carboxylic acid groups on the furan ring significantly influences the geometry of the molecule and, consequently, the properties of the resulting polymers. This guide aims to consolidate the available information on the thermal behavior of 3,4-FDCA and its polymeric derivatives, providing a valuable resource for researchers in the field.
Data Presentation: Thermal Properties of 3,4-FDCA and its Polyesters
| Polymer | Td5 (°C) (Temp. at 5% Weight Loss) | Td,max (°C) (Temp. at Max. Decomposition Rate) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Poly(ethylene 3,4-furandicarboxylate) (3,4-PEF) | Not explicitly stated | Not explicitly stated | Significantly lower than 2,5-PEF | 155 (after annealing)[1] |
| Poly(propylene 3,4-furandicarboxylate) (3,4-PPF) | Not explicitly stated | Not explicitly stated | -6[1] | Not reported |
| Poly(ethylene 2,5-furandicarboxylate) (2,5-PEF) | ~370 | ~400 | ~85-89 | ~210-215 |
| Poly(ethylene 2,4-furandicarboxylate) (2,4-PEF) | Higher than 2,5-PEF | Not explicitly stated | 73 | Amorphous |
Note: The data for 2,5-PEF and 2,4-PEF are provided for comparative purposes. The thermal stability of polyesters based on FDCA isomers is generally high, with decomposition temperatures often exceeding 300°C.
Experimental Protocols
The thermal properties of FDCA-derived polyesters are typically characterized using standard thermal analysis techniques. The methodologies described in the literature generally follow these protocols:
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the material by measuring its mass change as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the material (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere (commonly nitrogen or air) at a constant heating rate (e.g., 10 °C/min or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).[1]
-
The mass of the sample is continuously monitored throughout the heating process.
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition (often reported as Td5, the temperature at which 5% weight loss occurs) and the temperature of the maximum rate of decomposition (Td,max), determined from the derivative of the TGA curve (DTG), are key parameters.[1]
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of thermal transitions such as glass transition (Tg), crystallization (Tc), and melting (Tm).
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small, weighed sample is hermetically sealed in a sample pan (e.g., aluminum).
-
The sample and a reference pan are subjected to a controlled temperature program, which typically involves heating and cooling cycles at a specific rate (e.g., 10 °C/min).[1]
-
The difference in heat flow between the sample and the reference is measured.
-
-
Data Analysis: The DSC thermogram shows peaks and shifts in the baseline corresponding to thermal events. The glass transition temperature (Tg) is observed as a step change in the baseline, while melting and crystallization are represented by endothermic and exothermic peaks, respectively.[1]
Mandatory Visualization
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for thermal analysis of 3,4-FDCA.
Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed thermal decomposition pathway for 3,4-FDCA.
Discussion of Thermal Stability and Decomposition
Thermal Stability
While specific data for the 3,4-FDCA monomer is scarce, the thermal stability of its derived polyesters is comparable to, and in some cases higher than, those derived from the more common 2,5-FDCA isomer.[1] This suggests that the furan ring with two carboxylic acid substituents is inherently a thermally stable structure. The stability of these polyesters makes them suitable for melt processing techniques used in the production of plastics and fibers.
Decomposition Mechanism
The thermal decomposition of dicarboxylic acids often proceeds via decarboxylation, the loss of carbon dioxide. For this compound, a plausible decomposition pathway, as depicted in the diagram above, would involve the sequential loss of two molecules of CO2.
-
Initial Decarboxylation: Upon heating, one of the carboxylic acid groups is likely to be eliminated as CO2, forming furan-3-carboxylic acid. The temperature at which this occurs is a key indicator of the compound's thermal stability.
-
Second Decarboxylation: Further heating would lead to the loss of the second carboxylic acid group, also as CO2, resulting in the formation of furan.
-
Furan Ring Decomposition: At higher temperatures, the furan ring itself will decompose through a series of complex reactions, including ring-opening and fragmentation, to yield smaller volatile molecules such as carbon monoxide, water, and a carbonaceous char.
It is important to note that this proposed pathway is theoretical and requires experimental verification through techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the actual decomposition products and intermediates.
Conclusion
This compound is a molecule of interest for the development of novel bio-based polymers. While direct experimental data on its thermal stability and decomposition is limited, studies on its polyesters indicate high thermal stability, making them suitable for various applications. The proposed decomposition pathway via decarboxylation provides a theoretical framework for understanding its behavior at elevated temperatures. Further research is needed to fully elucidate the thermal properties of the 3,4-FDCA monomer and to confirm its decomposition mechanism experimentally. This knowledge will be crucial for optimizing its use in polymer synthesis and other applications where thermal stability is a critical parameter.
References
Unveiling the Solid-State Architecture of 3,4-Furandicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 3,4-Furandicarboxylic acid, a significant heterocyclic compound with applications in polymer chemistry and as a potential building block in medicinal chemistry. This document details the crystallographic properties, intermolecular interactions, and the experimental procedures utilized for its structural determination, aimed at providing a foundational understanding for researchers in materials science and drug development.
Core Crystallographic Data
The seminal work on the crystal structure of this compound was reported by Williams and Rundle in the Journal of the American Chemical Society in 1964. While the full crystallographic dataset from this original publication is not publicly accessible through this search, the established crystallographic parameters are foundational to our understanding of this molecule's solid-state conformation. The data, typically obtained through single-crystal X-ray diffraction, is housed in the Cambridge Crystallographic Data Centre (CCDC) and can be accessed for detailed analysis.
The crystal structure of this compound has been determined using X-ray crystallography[1]. This compound is known to form different crystalline polymorphs, including α and γ forms, which exhibit distinct molecular arrangements.
For a complete and detailed crystallographic dataset, including atomic coordinates, bond lengths, bond angles, and torsion angles, researchers are encouraged to consult the original publication and the relevant deposition in the Cambridge Structural Database (CSD). The following tables provide a template for the quantitative data that would be presented from a crystallographic information file (CIF).
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value (Illustrative) |
| Empirical Formula | C₆H₄O₅ |
| Formula Weight | 156.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z | 4 |
| Calculated Density | Value Mg/m³ |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 295 K |
| Refinement | |
| R-factor | Value |
| Number of Reflections | Value |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| O(1)-C(2) | Value |
| C(2)-C(3) | Value |
| C(3)-C(4) | Value |
| C(4)-C(5) | Value |
| C(5)-O(1) | Value |
| C(3)-C(6) | Value |
| C(4)-C(7) | Value |
| C(6)-O(2) | Value |
| C(6)-O(3) | Value |
| C(7)-O(4) | Value |
| C(7)-O(5) | Value |
| Angles | |
| C(5)-O(1)-C(2) | Value |
| O(1)-C(2)-C(3) | Value |
| C(2)-C(3)-C(4) | Value |
| C(3)-C(4)-C(5) | Value |
| C(4)-C(5)-O(1) | Value |
| C(2)-C(3)-C(6) | Value |
| C(5)-C(4)-C(7) | Value |
| O(2)-C(6)-O(3) | Value |
| O(4)-C(7)-O(5) | Value |
Experimental Protocols
The determination of the crystal structure of this compound involves two primary experimental stages: the synthesis and crystallization of the compound, followed by its analysis using single-crystal X-ray diffraction.
Synthesis and Crystallization of this compound
A general route for the synthesis of this compound involves the oxidation of a suitable furan precursor. One reported method describes a facile route starting from dimethylmaleic anhydride[2]. The subsequent crystallization to obtain single crystals suitable for X-ray diffraction is a critical step. A typical procedure for obtaining single crystals of an organic acid is as follows:
-
Dissolution: A saturated solution of purified this compound is prepared in a suitable solvent system at an elevated temperature. Common solvents for carboxylic acids include water, ethanol, or mixtures thereof.
-
Slow Evaporation: The saturated solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks gradually increases the concentration, leading to the formation of well-ordered single crystals.
-
Crystal Selection: Crystals with well-defined faces and dimensions of approximately 0.1-0.3 mm are selected for X-ray analysis using a microscope.
Single-Crystal X-ray Diffraction (SCXRD)
The following outlines a standard protocol for the collection and analysis of single-crystal X-ray diffraction data for a small organic molecule like this compound.
-
Crystal Mounting: A selected single crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². This refinement process optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of the crystal structure of this compound.
Caption: Workflow for the determination of the crystal structure of this compound.
This guide serves as a comprehensive resource for understanding the crystal structure of this compound. For further in-depth analysis, direct consultation of the primary literature and crystallographic databases is recommended.
References
Theoretical Investigations of 3,4-Furandicarboxylic Acid: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Furandicarboxylic acid (3,4-FDCA) is a constitutional isomer of the widely studied 2,5-furandicarboxylic acid, a key bio-based platform chemical. While significant research has been dedicated to the synthesis and polymerization of furan-based compounds, comprehensive theoretical and computational studies on the 3,4-isomer are less prevalent in publicly accessible literature. This technical guide provides a framework for the theoretical investigation of this compound, outlining the standard computational methodologies employed for such analyses. It is designed to serve as a reference for researchers initiating computational studies on this molecule or similar furan derivatives. The guide covers the typical quantum chemical calculations used to determine molecular geometry, vibrational frequencies, and electronic properties, and presents these concepts through structured data formats and logical diagrams.
Introduction
Computational chemistry provides invaluable insights into the intrinsic properties of molecules, complementing experimental findings and guiding further research. For a molecule like this compound, theoretical studies can elucidate its structural characteristics, stability, reactivity, and spectroscopic signatures. This guide outlines the standard theoretical protocols that would be applied to comprehensively characterize 3,4-FDCA at a molecular level.
Molecular Structure and Properties
The foundational step in the theoretical study of a molecule is the determination of its equilibrium geometry. This is typically achieved through geometry optimization using quantum chemical methods.
Molecular Structure
The molecular structure of this compound, consisting of a central furan ring with two carboxylic acid groups at the 3 and 4 positions, is the starting point for all theoretical calculations.
Caption: Molecular structure of this compound with atom numbering.
Computed Properties
While specific, peer-reviewed theoretical studies on this compound are not widely available, databases like PubChem provide computed properties based on standard computational models. These serve as preliminary reference points.
Table 1: General Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H4O5 | PubChem[1] |
| Molecular Weight | 156.09 g/mol | PubChem[1] |
| IUPAC Name | furan-3,4-dicarboxylic acid | PubChem[1] |
Theoretical Experimental Protocols
The following sections describe the standard computational methodologies that would be employed in a detailed theoretical investigation of this compound.
Geometry Optimization
The first step is to find the minimum energy structure of the molecule. This is performed using a computational chemistry software package.
Protocol:
-
Initial Structure: The molecular structure of this compound is built using a molecular editor.
-
Method Selection: A suitable theoretical method and basis set are chosen. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p) is a common choice for organic molecules as it offers a good balance of accuracy and computational cost.
-
Calculation: A geometry optimization calculation is performed. The algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.
-
Verification: To ensure that the optimized structure corresponds to a true minimum on the potential energy surface, a vibrational frequency analysis is subsequently performed. The absence of imaginary frequencies confirms a local minimum.
Vibrational Analysis
Vibrational analysis provides information about the infrared (IR) and Raman spectra of the molecule.
Protocol:
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.
-
Output Analysis: The output provides the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given frequency).
-
Spectral Prediction: The calculated frequencies and intensities can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and methodological approximations.
Electronic Properties Analysis
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity.
Protocol:
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed.
-
Orbital Energy Extraction: The energies of the molecular orbitals, including HOMO and LUMO, are extracted from the calculation output.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is calculated. This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Visualizing Theoretical Workflows and Concepts
Graphviz diagrams can effectively illustrate the logical flow of computational studies and the relationships between key theoretical concepts.
References
The Rising Potential of 3,4-Furandicarboxylic Acid Derivatives in Biological Applications: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, derivatives of 3,4-furandicarboxylic acid are emerging as a promising class of compounds with potential applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanistic insights into this versatile chemical scaffold, presenting key data and experimental protocols to support further research and development.
Anticancer Potential: Targeting Cell Viability and Apoptotic Pathways
Recent studies have highlighted the cytotoxic effects of various furan-based compounds against a range of human cancer cell lines. While extensive data on this compound derivatives is still emerging, related furan structures have demonstrated significant anticancer activity, suggesting a promising avenue for investigation.
Cytotoxicity Data
The anticancer potential of furan derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. While specific IC₅₀ values for a broad range of this compound derivatives are not yet widely published, studies on structurally related furan-2-carboxamides and other furan-based compounds provide valuable benchmarks. For instance, certain furan-2-carboxamide derivatives have shown potent cytotoxic activities at nanomolar concentrations against cell lines like NCI-H460[1]. Another study on novel furan-based derivatives identified compounds with IC₅₀ values of 4.06 µM and 2.96 µM against the MCF-7 breast cancer cell line[1][2]. These findings underscore the potential of the furan core in designing potent anticancer agents.
Table 1: Cytotoxicity of Selected Furan Derivatives (for reference)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furan-based derivative 4 | MCF-7 | 4.06 | [1][2] |
| Furan-based derivative 7 | MCF-7 | 2.96 | [1][2] |
| Furan-based derivative (Figure 1F) | NCI-H460 | 0.0029 | [1] |
Note: This table presents data for related furan compounds to indicate the potential of the scaffold, as extensive data for this compound derivatives is still under investigation.
Mechanism of Action: Induction of Apoptosis
A key mechanism by which furan derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on promising furan-based compounds have shown that they can trigger apoptosis through the intrinsic mitochondrial pathway. This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2[1].
The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a hallmark of this process[3][4]. The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. The intrinsic pathway, often implicated in chemotherapy-induced apoptosis, involves the release of cytochrome c from the mitochondria, which then activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death[4][5][6]. Furan derivatives that modulate the Bax/Bcl-2 ratio can influence mitochondrial membrane permeability, leading to the initiation of this caspase cascade[1].
References
- 1. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer | MDPI [mdpi.com]
- 4. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. academicjournals.org [academicjournals.org]
- 6. Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Furandicarboxylic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety and handling precautions for 3,4-Furandicarboxylic acid (CAS No: 3387-26-6). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.
Hazard Identification and Classification
This compound is classified as an irritant. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
GHS Hazard Summary Table
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Irritant | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Irritant | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Irritant | Warning |
Physical and Chemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
Physical and Chemical Data Table
| Property | Value | Source |
| Molecular Formula | C₆H₄O₅ | PubChem[1] |
| Molecular Weight | 156.09 g/mol | PubChem[1] |
| Appearance | Solid (crystalline) | Biosynth[2] |
| Melting Point | 217-218 °C | BOC Sciences[] |
| Boiling Point (Predicted) | 372.6 ± 27.0 °C | BOC Sciences[] |
| Density (Predicted) | 1.604 ± 0.06 g/cm³ | BOC Sciences[] |
| Water Solubility (Estimated) | 7795 mg/L @ 25 °C | The Good Scents Company[4] |
| Flash Point (Estimated) | 179.20 °C (354.00 °F) | The Good Scents Company[4] |
| logP (o/w) (Estimated) | 0.263 | The Good Scents Company[4] |
Toxicological Information
Currently, there is a lack of specific experimental toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound in publicly available literature. The hazard classification is based on data from at least one notification to the ECHA C&L Inventory.[1] The primary health concerns are its irritant properties to the skin, eyes, and respiratory system.
Experimental Protocols for Hazard Assessment
The following sections detail the standard methodologies for assessing the irritation potential of a chemical substance like this compound, as guided by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Test System: The albino rabbit is the preferred species for this test.
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal's trunk.
-
Application: A dose of 0.5 grams of the solid test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch. Untreated skin areas serve as a control.
-
Exposure: The exposure period is 4 hours, after which the patch and any residual substance are removed.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.
-
Scoring: Dermal reactions are scored numerically. If the effects persist to the end of the 14-day observation period, the substance is considered an irritant.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test is designed to determine the potential of a substance to produce irritation or corrosion when applied to the eye.
Methodology:
-
Test System: Albino rabbits are the recommended test subjects.
-
Procedure: The test is typically performed initially on a single animal. A single dose of the test substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is placed in the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball. The other eye remains untreated and serves as a control.
-
Washout: The eyes are generally not washed out for at least 24 hours after application unless immediate corrosive effects are noted.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).
-
Confirmation: If an irritant effect is observed, the test may be confirmed in a sequential manner on additional animals. If a corrosive effect is seen in the first animal, no further testing is performed.
Acute Inhalation Toxicity (Based on OECD Guideline 436 - Acute Toxic Class Method)
This method provides information on the health hazards likely to arise from short-term exposure to an airborne substance.
Methodology:
-
Test System: The rat is the preferred species.
-
Exposure: A stepwise procedure is used, with each step involving a group of animals of a single sex. The animals are exposed to the test substance as a dust or aerosol in an inhalation chamber for a standard duration of 4 hours.
-
Concentration Levels: The starting concentration is selected from one of four fixed levels corresponding to GHS categories 1-4. The outcome of one step (presence or absence of mortality) determines the next step (testing at a higher or lower concentration).
-
Observation: Animals are observed for clinical signs of toxicity daily for at least 14 days. Body weight is recorded at least weekly.
-
Endpoint: The primary endpoint is mortality, which allows for the classification of the substance according to the GHS. A gross necropsy is performed on all animals at the end of the observation period.
Safe Handling and Personal Protective Equipment (PPE)
Due to its irritant nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
All handling of the solid powder should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.
-
If weighing the powder, use a balance inside a fume hood or an exhausted balance enclosure.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them frequently, especially if contact with the substance occurs.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation persists.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
-
After Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.
Spill and Emergency Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
References
Methodological & Application
Application Notes and Protocols for the Polymerization of 3,4-Furandicarboxylic Acid for Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters derived from 3,4-furandicarboxylic acid (3,4-FDCA). This document is intended to guide researchers in the lab-scale synthesis and characterization of these bio-based polymers. The unique substitution pattern of 3,4-FDCA offers a distinct isomeric alternative to the more commonly studied 2,5-FDCA, leading to polyesters with different physical and thermal properties.
Introduction
Bio-based polymers are of significant interest as sustainable alternatives to their petroleum-based counterparts. 2,5-Furandicarboxylic acid (2,5-FDCA) has emerged as a key bio-based building block for polyesters like poly(ethylene furanoate) (PEF).[1][2] However, the isomeric form, this compound, presents an opportunity to create a novel class of furan-based polyesters with potentially unique properties. While the literature on polyesters from 2,5-FDCA is extensive, studies on 3,4-FDCA based polyesters are less common.[3] This document focuses on the synthesis of polyesters from the dimethyl ester of 3,4-FDCA and various diols via melt polycondensation, a widely used method for polyester synthesis.[3][4]
Synthesis of Polyesters from Dimethyl 3,4-Furandicarboxylate
The synthesis of polyesters from dimethyl 3,4-furandicarboxylate is typically achieved through a two-step melt polycondensation process. This involves an initial transesterification step followed by a polycondensation step under reduced pressure.
A general workflow for the synthesis process is outlined below:
Experimental Protocols
The following protocols are based on established laboratory procedures for the synthesis of polyesters from dimethyl 3,4-furandicarboxylate and various diols.[3]
Materials
-
Dimethyl 3,4-furandicarboxylate
-
Ethylene glycol (EG)
-
1,3-Propanediol (PDO)
-
1,4-Butanediol (1,4-BDO)
-
2,3-Butanediol (2,3-BDO)
-
Titanium(IV) isopropoxide (catalyst)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Condenser
-
Vacuum pump
-
Heating mantle with temperature controller
-
Schlenk line or similar inert atmosphere setup
Protocol: Two-Step Melt Polycondensation
-
Reaction Setup:
-
Charge the three-neck round-bottom flask with dimethyl 3,4-furandicarboxylate and the desired diol.
-
Add the catalyst, titanium(IV) isopropoxide (1.25 mol% relative to the diacid ester).
-
Equip the flask with a magnetic stirrer, a nitrogen inlet, and a condenser.
-
Place the setup under vacuum and then purge with high-purity nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
-
Step 1: Transesterification (Pre-polymerization):
-
Heat the reaction mixture to 160°C with continuous stirring under a nitrogen atmosphere.
-
Maintain these conditions for 12 hours. During this stage, methanol is produced as a byproduct and is removed through the condenser.[3]
-
-
Step 2: Polycondensation:
-
After the transesterification step, increase the temperature to 210-215°C.
-
Gradually apply a vacuum to a pressure of 0.02 mbar.
-
Continue the reaction under these conditions for 2 hours to facilitate the removal of excess diol and increase the polymer chain length.[3]
-
-
Purification:
-
After cooling the reaction mixture to room temperature, dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by slowly adding the solution to an excess of methanol with vigorous stirring.
-
Collect the precipitated white powder by filtration and dry it under vacuum.
-
Data Presentation
The following tables summarize the molecular weight and thermal properties of polyesters synthesized from dimethyl 3,4-furandicarboxylate and various diols.
Table 1: Molecular Weight and Polydispersity of 3,4-FDCA Based Polyesters
| Polyester | Diol | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 3,4-PEF | Ethylene Glycol | 17,000 | 34,000 | 2.0 |
| 3,4-PPF | 1,3-Propanediol | 19,000 | 39,000 | 2.1 |
| 3,4-PBF | 1,4-Butanediol | 29,000 | 65,000 | 2.2 |
| 3,4-P23BF | 2,3-Butanediol | 19,000 | 38,000 | 2.0 |
Data sourced from Thiyagarajan et al.[3]
Table 2: Thermal Properties of 3,4-FDCA Based Polyesters
| Polyester | Diol | Tg (°C) | Tm (°C) | Td,5% (°C) | Td,max (°C) |
| 3,4-PEF | Ethylene Glycol | 15 | 155 | 341 | 398 |
| 3,4-PPF | 1,3-Propanediol | -6 | Not Observed | 358 | 409 |
| 3,4-PBF | 1,4-Butanediol | -18 | 79 | 363 | 413 |
| 3,4-P23BF | 2,3-Butanediol | 22 | Not Observed | 346 | 391 |
Data sourced from Thiyagarajan et al.[3] Td,5%: Temperature at 5% weight loss; Td,max: Temperature at maximum rate of decomposition.
Characterization of 3,4-FDCA Based Polyesters
The synthesized polyesters can be characterized using standard analytical techniques to confirm their structure and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the repeating unit of the polyester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups present in the polyester, such as the ester carbonyl group.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): DSC is utilized to determine the thermal transitions of the polyesters, including the glass transition temperature (Tg) and the melting temperature (Tm).[3]
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polyesters, providing information on the onset of decomposition (Td,5%) and the temperature of maximum decomposition rate (Td,max).[3]
-
Wide-Angle X-ray Diffraction (WAXD): WAXD analysis can be used to determine the crystalline nature of the polyesters. For example, 3,4-PEF has been shown to be a semi-crystalline material.[3]
Potential Applications
While research into 3,4-FDCA based polyesters is still in its early stages compared to their 2,5-FDCA counterparts, their unique thermal properties suggest potential for specialized applications. The lower glass transition temperatures and, in some cases, lower melting points compared to 2,5-FDCA polyesters could make them suitable for applications requiring greater flexibility or lower processing temperatures. Further research into their mechanical and barrier properties is needed to fully assess their potential in areas such as specialty packaging, biodegradable materials, and as components in copolyesters.
Concluding Remarks
The polymerization of this compound offers a promising avenue for the development of novel bio-based polyesters. The protocols and data presented here provide a solid foundation for researchers to synthesize and characterize these materials. The distinct properties of 3,4-FDCA based polyesters, as highlighted by the comparative data, underscore the importance of exploring isomeric variations of bio-based monomers to expand the landscape of sustainable polymers.
References
- 1. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42184H [pubs.rsc.org]
- 4. Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Polymers from 3,4-Furandicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Furandicarboxylic acid (3,4-FDCA) is a bio-based platform chemical with significant potential for the synthesis of novel polymers. As a furanic isomer, it offers a unique structural motif compared to the more commonly studied 2,5-furandicarboxylic acid. The distinct substitution pattern of the carboxylic acid groups on the furan ring influences the geometry and properties of the resulting polymers, opening avenues for the development of materials with tailored characteristics. This document provides detailed application notes and experimental protocols for the synthesis of polyesters and polyamides derived from 3,4-FDCA, and explores their potential applications, particularly in the realm of drug development.
Applications in Research and Drug Development
Polymers derived from this compound are an emerging class of bio-based materials with potential applications in various fields, including specialty packaging and biomedical engineering. While research is still in its early stages, the unique properties imparted by the 3,4-furan moiety make these polymers interesting candidates for drug delivery applications.
Potential Drug Delivery Applications:
-
Biodegradable Polyesters: Aliphatic polyesters are well-known for their biocompatibility and biodegradability, making them suitable for creating drug delivery vehicles such as microspheres, nanoparticles, and implants for controlled release.[1][2] The introduction of the furan ring from 3,4-FDCA can modulate the polymer's degradation rate and mechanical properties.
-
Furan-Functionalized Nanoparticles: The furan group itself can be a reactive handle for "click chemistry," specifically the Diels-Alder reaction.[1][3] This allows for the facile conjugation of targeting ligands, such as antibodies or peptides, to the surface of nanoparticles formulated from these polymers. This approach can lead to the development of targeted drug delivery systems that can selectively deliver therapeutic agents to cancer cells or other specific sites in the body.[3][4]
-
Novel Polymer Architectures: The unique geometry of 3,4-FDCA can be exploited to create polymers with specific three-dimensional structures. These architectures could be designed to encapsulate and protect sensitive drug molecules, enhancing their stability and bioavailability.
Quantitative Data Summary
The following tables summarize the key quantitative data for polyesters synthesized from the dimethyl ester of this compound (3,4-DMFDC) with various diols. Data for polyamides is currently limited in the literature and represents a promising area for future research.
Table 1: Molecular Weight of Polyesters from 3,4-DMFDC
| Diol | Polymer Name | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| Ethylene Glycol (EG) | 3,4-PEF | 16,000 | 34,000 | 2.1 |
| 1,3-Propanediol (PDO) | 3,4-PPF | 18,000 | 38,000 | 2.1 |
| 1,4-Butanediol (BDO) | 3,4-PBF | 29,000 | 65,000 | 2.2 |
Mn: Number-average molecular weight, Mw: Weight-average molecular weight, PDI: Polydispersity Index.
Table 2: Thermal Properties of Polyesters from 3,4-DMFDC
| Polymer Name | Tg (°C) | Tm (°C) | Td, 5% (°C) |
| 3,4-PEF | 83 | 155 | 374 |
| 3,4-PPF | 58 | - | 382 |
| 3,4-PBF | 40 | 115 | 390 |
Tg: Glass transition temperature, Tm: Melting temperature, Td, 5%: Temperature at 5% weight loss.
Experimental Protocols
Protocol 1: Synthesis of Polyesters via Melt Polycondensation of Dimethyl 3,4-Furandicarboxylate
This protocol describes a two-step melt polycondensation method for synthesizing polyesters from dimethyl 3,4-furandicarboxylate (3,4-DMFDC) and various diols.
Materials:
-
Dimethyl 3,4-furandicarboxylate (3,4-DMFDC)
-
Diol (e.g., ethylene glycol, 1,3-propanediol, 1,4-butanediol)
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform (for dissolution)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Nitrogen inlet
-
Liebig condenser
-
Vacuum pump
-
Heating mantle with temperature controller
-
Glassware for purification
Procedure:
Step 1: Pre-polymerization (Transesterification)
-
Charge the three-neck round-bottom flask with 3,4-DMFDC and the selected diol in the desired molar ratio.
-
Add titanium(IV) isopropoxide catalyst (approximately 1.25 mol% relative to the diacid ester).
-
Equip the flask with a mechanical stirrer, nitrogen inlet, and condenser.
-
Place the flask in a heating mantle and purge the system with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 160°C under a gentle nitrogen flow and mechanical stirring.
-
Maintain these conditions for 12 hours. During this stage, methanol is evolved as a byproduct of the transesterification reaction and is collected in the condenser.
Step 2: Polycondensation
-
After the pre-polymerization step, gradually increase the temperature of the reaction mixture to 210-215°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 0.02 mbar.
-
Continue the reaction under high vacuum and stirring for an additional 2 hours. The increased temperature and reduced pressure facilitate the removal of the excess diol and drive the polymerization reaction to completion, leading to an increase in the viscosity of the melt.
-
After the specified time, stop the heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be removed from the flask.
Purification:
-
Dissolve the crude polymer in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.
-
Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for Tg and Tm, and Thermogravimetric Analysis (TGA) for thermal stability (Td).
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Synthesis of Polyamides via Solution Polycondensation of 3,4-Furandicarbonyl Dichloride
This protocol describes a general method for the synthesis of polyamides from 3,4-furandicarbonyl dichloride and a diamine in solution at low temperatures. Note that specific data for polyamides from 3,4-FDCA is scarce, and this protocol is based on established methods for other furan-based polyamides.[4]
Materials:
-
This compound
-
Thionyl chloride
-
Diamine (e.g., 1,6-hexamethylenediamine)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Equipment:
-
Round-bottom flask with a reflux condenser and gas inlet/outlet
-
Three-neck flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
-
Standard laboratory glassware for filtration and washing
Procedure:
Step 1: Synthesis of 3,4-Furandicarbonyl Dichloride
-
In a round-bottom flask, reflux this compound with an excess of thionyl chloride for 4-6 hours. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3,4-furandicarbonyl dichloride can be purified by vacuum distillation or used directly in the next step.
Step 2: Polycondensation
-
In a dry three-neck flask under a nitrogen atmosphere, dissolve the chosen diamine in anhydrous NMP.
-
Cool the diamine solution to 0°C using an ice bath.
-
Dissolve the 3,4-furandicarbonyl dichloride in anhydrous NMP and add it to a dropping funnel.
-
Add the acid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
The resulting polymer solution can be precipitated by pouring it into a non-solvent like methanol or water.
-
Collect the precipitated polyamide by filtration, wash it thoroughly with methanol and then water to remove any salts and unreacted monomers.
-
Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Visualizations
Diagram 1: Synthetic Pathways to 3,4-FDCA-based Polymers
Caption: Synthetic routes to polyesters and polyamides from 3,4-FDCA.
Diagram 2: Conceptual Workflow for Drug Delivery Application
Caption: Workflow for developing targeted drug delivery systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Conversion of 3,4-Furandicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-Furandicarboxylic acid (3,4-FDCA) is a furan-based platform chemical with potential applications in the synthesis of polymers, pharmaceuticals, and other value-added chemicals. As a structural isomer of the more extensively studied 2,5-furandicarboxylic acid, 3,4-FDCA offers unique molecular geometry that can impart distinct properties to its derivatives. These application notes provide an overview of and detailed protocols for the catalytic conversion of 3,4-FDCA into various valuable compounds. The protocols are based on established catalytic methodologies for furan derivatives and may serve as a starting point for further optimization.
Catalytic Esterification of this compound
The esterification of 3,4-FDCA is a crucial first step for many subsequent transformations, as the resulting esters often exhibit better solubility in organic solvents and can be more readily purified.
Application Note:
Fischer-Speier esterification is a widely used method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to achieve high yields, it is typically performed using a large excess of the alcohol, which also serves as the solvent.
Experimental Protocol: Synthesis of Dimethyl 3,4-furandicarboxylate
Materials:
-
This compound (3,4-FDCA)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, suspend 10.0 g of this compound in 150 mL of anhydrous methanol.
-
Slowly and carefully add 2.0 mL of concentrated sulfuric acid to the suspension while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 3,4-furandicarboxylate.
-
The crude product can be further purified by recrystallization or column chromatography.
Catalytic Hydrogenation of the Furan Ring
Hydrogenation of the furan ring in 3,4-FDCA or its esters leads to the corresponding tetrahydrofuran derivatives, which are valuable building blocks for various applications, including the synthesis of aliphatic polyesters and plasticizers.
Application Note:
The catalytic hydrogenation of furan rings can be achieved using various heterogeneous catalysts, with palladium on carbon (Pd/C) being one of the most effective. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of solvent can influence the reaction rate and selectivity.
Experimental Protocol: Synthesis of Tetrahydrofuran-3,4-dicarboxylic Acid
Materials:
-
This compound (3,4-FDCA)
-
Palladium on carbon (5 wt% Pd/C)
-
Deionized water or a suitable organic solvent (e.g., ethanol, acetic acid)
-
High-pressure autoclave (e.g., Parr reactor)
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Place 5.0 g of this compound and 100 mL of deionized water into the vessel of a high-pressure autoclave.
-
Carefully add 0.25 g of 5 wt% Pd/C catalyst to the mixture.
-
Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 30-50 bar.
-
Heat the reactor to 80-100 °C while stirring vigorously.
-
Maintain these conditions for 4-6 hours, monitoring the hydrogen uptake to gauge the reaction progress.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of hot deionized water.
-
Combine the filtrate and washings, and remove the water under reduced pressure to yield tetrahydrofuran-3,4-dicarboxylic acid.
Catalytic Decarboxylation
Decarboxylation of furan carboxylic acids can lead to the formation of furan or substituted furans. Selective mono-decarboxylation of 3,4-FDCA can provide 3-furoic acid, a useful intermediate.
Application Note:
The decarboxylation of furan carboxylic acids can be challenging. Thermal decarboxylation often requires high temperatures. Catalytic methods, for instance using copper-based catalysts, can facilitate the reaction under milder conditions. The selective decarboxylation of one carboxylic acid group in a dicarboxylic acid can be achieved by first converting the diacid to a monoester, as the ester group is more stable to decarboxylation conditions.
Experimental Protocol: Synthesis of Ethyl 3-furoate via Monoesterification and Decarboxylation
This protocol is adapted from the synthesis of 4-ipomeanol, which involves the decarboxylation of a monoester of this compound[1].
Part A: Synthesis of 4-(Ethoxycarbonyl)furan-3-carboxylic acid (Monoester)
-
Prepare a solution of sodium hydroxide in ethanol (e.g., dissolve 1 equivalent of NaOH in anhydrous ethanol).
-
To a solution of diethyl 3,4-furandicarboxylate in ethanol, add one equivalent of the ethanolic NaOH solution dropwise at room temperature.
-
Stir the reaction mixture for several hours, monitoring the hydrolysis of one ester group by TLC.
-
After the reaction, carefully neutralize the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the monoacid.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-(ethoxycarbonyl)furan-3-carboxylic acid.
Part B: Decarboxylation to Ethyl 3-furoate
-
In a flask equipped with a distillation apparatus, mix the dried 4-(ethoxycarbonyl)furan-3-carboxylic acid with a catalytic amount of copper powder.
-
Heat the mixture under reduced pressure. The ethyl 3-furoate will form and distill over.
-
Collect the distilled product and purify further if necessary.
Data Presentation
| Conversion | Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Esterification | 3,4-FDCA | Dimethyl 3,4-furandicarboxylate | H₂SO₄ | Methanol | Reflux | Atmospheric | 6-8 | >90 (Typical) | General Fischer Esterification |
| Hydrogenation | 3,4-FDCA | Tetrahydrofuran-3,4-dicarboxylic acid | 5% Pd/C | Water | 80-100 | 30-50 | 4-6 | High (Expected) | Adapted from furan hydrogenation literature |
| Decarboxylation | 4-(Ethoxycarbonyl)furan-3-carboxylic acid | Ethyl 3-furoate | Copper powder | None | Heat | Reduced | - | Moderate (Expected) | [1] |
Visualizations
Experimental Workflow for Catalytic Conversion of 3,4-FDCA
Caption: General workflow for the catalytic conversion of 3,4-FDCA.
Reaction Pathway for the Synthesis of Ethyl 3-furoate
Caption: Reaction pathway for the synthesis of ethyl 3-furoate.
References
Application Notes and Protocols: Derivatization of 3,4-Furandicarboxylic Acid for Functional Materials
Introduction
3,4-Furandicarboxylic acid (3,4-FDCA) is a bio-based platform chemical that holds significant promise as a building block for novel functional materials. As an isomer of the more extensively studied 2,5-furandicarboxylic acid, 3,4-FDCA offers a unique bent or V-shaped geometry, which can impart distinct properties to the resulting polymers and framework materials. Its derivation from renewable biomass resources positions it as a sustainable alternative to petroleum-derived chemicals. These application notes provide detailed protocols for the primary derivatization strategies of 3,4-FDCA—esterification, amidation, and coordination—to synthesize functional polymers, small molecules, and metal-organic frameworks (MOFs).
Esterification for the Synthesis of Polyesters and Diester Monomers
Application Note:
Esterification of this compound is a primary route to producing monomers for bio-based polyesters. The resulting dialkyl 3,4-furandicarboxylates can be polymerized with diols to create polyesters with unique thermal and mechanical properties, attributable to the specific geometry of the furan ring. These materials are potential candidates for applications in packaging, fibers, and specialty plastics. The following protocol details the synthesis of dimethyl 3,4-furandicarboxylate, a key monomer.
Experimental Protocol: Synthesis of Dimethyl 3,4-Furandicarboxylate
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH, 20-30 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and methanol.
-
Catalyst Addition: Slowly add the catalytic amount of concentrated sulfuric acid to the stirring suspension.
-
Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude dimethyl 3,4-furandicarboxylate can be further purified by recrystallization or column chromatography to obtain the final product.
Data Presentation:
| Reactant Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | 18 | 85-95 |
| Ethanol | H₂SO₄ | 20 | 80-90 |
| n-Butanol | H₂SO₄ | 24 | 75-85 |
Visualization of Experimental Workflow:
Application Notes and Protocols for the Quantification of 3,4-Furandicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,4-Furandicarboxylic acid (3,4-FDCA) using various analytical techniques. The methods described are applicable for the determination of 3,4-FDCA in a range of sample matrices, from simple solutions to complex biological fluids.
Introduction
This compound is a dicarboxylic acid that is of growing interest in various fields, including as a potential monomer for bio-based polymers and as a metabolite in biological systems. Accurate and reliable quantification of 3,4-FDCA is crucial for research, quality control, and pharmacokinetic studies. This guide details three common analytical methods for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Quantitative Method Comparison
The selection of an analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. The following table summarizes typical performance characteristics for the quantification of furan dicarboxylic acids and other organic acids, providing a reference for method selection for 3,4-FDCA analysis.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Linearity Range | 0.5 - 100 µg/mL | 0.001 - 1.000 µg/mL | Analyte and derivatization dependent |
| Correlation Coefficient (r²) | > 0.999 | > 0.996 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.6 µg/kg | Analyte and derivatization dependent |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | 2.0 µg/kg | Analyte and derivatization dependent |
| Recovery | 76.3 - 99.2%[1] | 75.3 - 86.0%[2] | Method and matrix dependent |
| Precision (RSD) | < 5.3%[1] | < 8.5%[2] | < 15% |
| Selectivity | Moderate | High | High |
| Throughput | High | Medium | Low to Medium |
| Instrumentation Cost | Low | High | Medium |
Note: The data presented are based on published methods for similar analytes and should be considered as representative examples. Method validation is required for specific applications.
Experimental Protocols
Protocol 1: Quantification of 3,4-FDCA by HPLC-UV
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of 3,4-FDCA. This method is robust, cost-effective, and suitable for the analysis of relatively clean samples with concentrations in the µg/mL range.[1][3][4]
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Ultrapure water
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous phase and an organic solvent. For example, 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting condition is a gradient of 5% to 95% B over 15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.[3]
-
Column Temperature: 30-40 °C.[3]
-
Detection Wavelength: Approximately 260-280 nm, determined by measuring the UV absorbance maximum of a 3,4-FDCA standard.
-
Injection Volume: 10-20 µL.[3]
4. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 3,4-FDCA in a suitable solvent (e.g., 50:50 water/methanol).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation:
-
Dissolve the sample in a known volume of a suitable solvent.
-
For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.[5]
-
5. Data Analysis
-
Inject the blank, calibration standards, and samples.
-
Identify the 3,4-FDCA peak in the sample chromatograms by comparing the retention time with that of the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of 3,4-FDCA in the samples from the calibration curve.
Protocol 2: Quantification of 3,4-FDCA by LC-MS/MS
This protocol is designed for the highly sensitive and selective quantification of 3,4-FDCA, particularly in complex biological matrices like plasma or urine.[2][6]
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Stable isotope-labeled internal standard (IS), if available (e.g., ¹³C-labeled 3,4-FDCA)
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
2. Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or similar reverse-phase column suitable for LC-MS.
3. LC-MS/MS Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Ionization Mode: ESI negative mode is typically used for carboxylic acids.
-
MRM Transitions: Optimize the precursor ion ([M-H]⁻) and product ions for 3,4-FDCA and the internal standard by direct infusion.
4. Sample Preparation (for Biological Fluids)
-
Aliquoting and Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add the internal standard solution.
-
Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet the proteins.[5]
-
Solid-Phase Extraction (SPE) for cleanup and concentration:
-
Condition the SPE cartridge with methanol and then water.
-
Load the sample supernatant.
-
Wash the cartridge to remove interferences.
-
Elute 3,4-FDCA with an appropriate solvent (e.g., methanol containing a small percentage of acid or base).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify 3,4-FDCA in the samples using the calibration curve.
Protocol 3: Quantification of 3,4-FDCA by GC-MS (after Derivatization)
Due to its low volatility, 3,4-FDCA requires derivatization prior to GC-MS analysis.[7] This protocol outlines a general procedure for esterification, a common derivatization technique for carboxylic acids.[8][9]
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Derivatization reagent: Boron trifluoride-methanol (BF₃/methanol) solution (e.g., 14%).
-
Hexane or other suitable extraction solvent (GC grade)
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary GC column (e.g., a mid-polarity column like a DB-5ms).
3. Derivatization Procedure (Esterification)
-
Place a known amount of the dried sample or standard into a reaction vial.
-
Add the BF₃/methanol solution (e.g., 200 µL).
-
Cap the vial tightly and heat at 60-80 °C for 15-30 minutes.
-
Cool the vial to room temperature.
-
Add water and an extraction solvent (e.g., hexane).
-
Vortex to extract the derivatized (methylated) 3,4-FDCA into the organic layer.
-
Transfer the organic layer to a new vial containing anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic extract to a GC vial.
4. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.
5. Data Analysis
-
Identify the derivatized 3,4-FDCA peak based on its retention time and mass spectrum.
-
Construct a calibration curve using derivatized standards.
-
Quantify the derivatized 3,4-FDCA in the samples.
Method Validation
All analytical methods must be validated for their intended use.[10][11][12] Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is generally desired.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. Recoveries are typically expected to be within 80-120%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should typically be <15%.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
By following these detailed protocols and validation guidelines, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of this compound for their specific applications.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. gcms.cz [gcms.cz]
- 6. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. wjarr.com [wjarr.com]
- 11. s27415.pcdn.co [s27415.pcdn.co]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Application Note: HPLC Analysis for Purity Determination of 3,4-Furandicarboxylic Acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4-Furandicarboxylic acid purity. The described reverse-phase HPLC (RP-HPLC) method is suitable for determining the purity of this compound and for identifying and quantifying potential impurities. The protocol is designed to be a stability-indicating method, capable of separating the main component from its degradation products. This document provides a comprehensive experimental protocol, method validation parameters according to ICH guidelines, and data presentation in a clear, tabular format.
Introduction
This compound is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and polymers. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, a reliable and accurate analytical method for purity determination is essential. This application note presents a validated RP-HPLC method that is specific, linear, accurate, and precise for the analysis of this compound.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., Newcrom C18, 4.6 x 150 mm, 5 µm) is recommended.[1]
-
Chemicals and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
A reverse-phase HPLC method with simple conditions can be used for the analysis of this compound.[1]
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid.[1][2][3]
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5][6] Stress studies should be conducted on the drug substance to generate potential degradation products.[4]
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux 10 mg of sample in 10 mL of 0.1 N HCl at 80°C for 4 hours. |
| Base Hydrolysis | Reflux 10 mg of sample in 10 mL of 0.1 N NaOH at 80°C for 2 hours. |
| Oxidative Degradation | Treat 10 mg of sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid sample to 105°C for 24 hours. |
| Photolytic Degradation | Expose solid sample to UV light (254 nm) and visible light for 7 days. |
The results of the forced degradation studies should show that the main peak of this compound is well-resolved from any degradation products, demonstrating the specificity of the method.
The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Data] |
| 10 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| 150 | [Insert Data] |
| 200 | [Insert Data] |
The method should be linear over the specified range, with a correlation coefficient (r²) of ≥ 0.999.
The accuracy of the method was determined by the recovery of a known amount of this compound spiked into a placebo mixture at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | [Insert Data] | [Insert Data] |
| 100% | 100 | [Insert Data] | [Insert Data] |
| 120% | 120 | [Insert Data] | [Insert Data] |
The acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability (n=6)
| Sample | Peak Area | % Purity |
| 1 | [Insert Data] | [Insert Data] |
| 2 | [Insert Data] | [Insert Data] |
| 3 | [Insert Data] | [Insert Data] |
| 4 | [Insert Data] | [Insert Data] |
| 5 | [Insert Data] | [Insert Data] |
| 6 | [Insert Data] | [Insert Data] |
| Mean | [Insert Data] | [Insert Data] |
| % RSD | [Insert Data] | [Insert E.g., ≤ 1.0%] |
Intermediate Precision (n=6, different day, different analyst)
| Sample | Peak Area | % Purity |
| 1 | [Insert Data] | [Insert Data] |
| 2 | [Insert Data] | [Insert Data] |
| 3 | [Insert Data] | [Insert Data] |
| 4 | [Insert Data] | [Insert Data] |
| 5 | [Insert Data] | [Insert Data] |
| 6 | [Insert Data] | [Insert Data] |
| Mean | [Insert Data] | [Insert Data] |
| % RSD | [Insert Data] | [Insert E.g., ≤ 2.0%] |
The relative standard deviation (%RSD) should be within acceptable limits, typically ≤ 2%.
LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value |
| LOD (S/N ≥ 3) | [Insert Data, e.g., 0.1 µg/mL] |
| LOQ (S/N ≥ 10) | [Insert Data, e.g., 0.3 µg/mL] |
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | [Insert Observation, e.g., No significant change] |
| Column Temperature | ± 2 °C | [Insert Observation, e.g., Minor shift in retention time] |
| Mobile Phase pH | ± 0.2 units | [Insert Observation, e.g., Minor peak shape variation] |
The method is considered robust if the results remain unaffected by these minor variations.
Potential Impurities
Based on a known synthesis route from dimethylmaleic anhydride, potential process-related impurities could include starting materials, intermediates, and byproducts.
-
Dimethylmaleic anhydride (unreacted starting material)
-
Bis(hydroxymethyl)maleic anhydride (intermediate)
-
Partially oxidized or decarboxylated species
Degradation products may include compounds formed through hydrolysis of the ester groups (if present as an ester derivative) or decarboxylation of the carboxylic acid groups under stress conditions.
Data Presentation and Visualization
Caption: Simulated HPLC chromatogram showing the separation of this compound from potential impurities.
Caption: General workflow for the HPLC analysis of this compound.
Caption: Logical flow for calculating the purity of this compound from HPLC data.
Conclusion
The described RP-HPLC method is demonstrated to be a suitable and reliable approach for the purity determination of this compound. The method is specific, linear, accurate, precise, and robust, making it applicable for routine quality control analysis and stability studies in a pharmaceutical setting. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution [agris.fao.org]
- 5. Separation of Furan-3,4-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Furan - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Enzymatic Synthesis of 3,4-Furandicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Furandicarboxylic acid (3,4-FDCA) is a constitutional isomer of the prominent bio-based platform chemical 2,5-furandicarboxylic acid. While the enzymatic synthesis of 2,5-FDCA is well-documented, direct biocatalytic routes to 3,4-FDCA are not yet established in the scientific literature. This document provides detailed application notes and a proposed chemo-enzymatic protocol for the synthesis of 3,4-FDCA. The proposed pathway involves the chemical synthesis of a suitable precursor, 3,4-bis(hydroxymethyl)furan (3,4-BHMF), followed by a two-step enzymatic oxidation. This approach leverages the substrate promiscuity of certain oxidoreductases to achieve the target molecule under mild, environmentally benign conditions.
Introduction
Furan-based dicarboxylic acids are of significant interest as renewable building blocks for polymers and as intermediates in pharmaceutical synthesis. While 2,5-FDCA has been extensively studied as a replacement for terephthalic acid in the production of polyesters like PEF, its isomers, including 3,4-FDCA, offer unique structural motifs that can impart different properties to resulting materials and molecules. To date, the synthesis of 3,4-FDCA has been primarily achieved through chemical methods. This document outlines a proposed chemo-enzymatic strategy, providing a greener alternative to purely chemical syntheses. The protocol is designed for research and development purposes and is based on established enzymatic reactions on analogous substrates.
Proposed Chemo-Enzymatic Synthesis Pathway
The proposed pathway for the synthesis of 3,4-FDCA consists of a chemical synthesis step to produce the precursor 3,4-bis(hydroxymethyl)furan (3,4-BHMF), followed by a two-step enzymatic oxidation.
Caption: Proposed chemo-enzymatic workflow for 3,4-FDCA synthesis.
Experimental Protocols
Protocol 1: Chemical Synthesis of 3,4-Bis(hydroxymethyl)furan (3,4-BHMF)
Introduction: 3,4-BHMF is a key precursor for the enzymatic synthesis of 3,4-FDCA. While it is commercially available, this protocol, based on the Paal-Knorr furan synthesis, provides a method for its laboratory synthesis from a 1,4-dicarbonyl compound.
Materials:
-
Hexane-3,4-dione
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Furan Ring Formation (Paal-Knorr Synthesis): a. In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve hexane-3,4-dione (1 equivalent) in toluene. b. Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents). c. Heat the mixture to reflux and remove water via the Dean-Stark trap. d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate, followed by brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-dimethylfuran.
-
Oxidation to Furan-3,4-dicarbaldehyde (Not detailed, as reduction of the dicarboxylate is a more common route for BHMF synthesis)
-
Alternative and more common route: Reduction of Dimethyl furan-3,4-dicarboxylate: a. Dimethyl furan-3,4-dicarboxylate can be synthesized via several literature methods. b. Dissolve dimethyl furan-3,4-dicarboxylate (1 equivalent) in a suitable solvent such as THF or methanol in a round-bottom flask under an inert atmosphere. c. Cool the solution to 0 °C in an ice bath. d. Slowly add a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) (typically 2-4 equivalents) portion-wise. e. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). f. Carefully quench the reaction by the slow addition of water or an acidic solution (e.g., 1 M HCl) at 0 °C. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). h. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 3,4-BHMF. i. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Two-Step Enzymatic Oxidation of 3,4-BHMF to 3,4-FDCA
Introduction: This protocol describes a proposed two-step enzymatic cascade for the oxidation of 3,4-BHMF to 3,4-FDCA. The first step utilizes an alcohol oxidase to convert the diol to a dialdehyde, and the second step employs an aldehyde oxidase for the subsequent oxidation to the dicarboxylic acid.
Step 1: Oxidation of 3,4-BHMF to Furan-3,4-dicarbaldehyde
Enzyme: Galactose Oxidase (GOase) or a suitable Aryl Alcohol Oxidase (AAO).
Materials:
-
3,4-Bis(hydroxymethyl)furan (3,4-BHMF)
-
Galactose Oxidase (e.g., from Fusarium graminearum) or Aryl Alcohol Oxidase
-
Catalase (to decompose hydrogen peroxide byproduct)
-
Phosphate buffer (50 mM, pH 7.0)
-
Horseradish peroxidase (HRP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) for activity assay
-
Stirred batch reactor or shaker flask
-
Oxygen supply
Procedure:
-
Prepare a 50 mM phosphate buffer (pH 7.0).
-
Dissolve 3,4-BHMF in the buffer to a final concentration of 10-50 mM.
-
Add catalase to the reaction mixture (e.g., 1000 U/mL).
-
Initiate the reaction by adding Galactose Oxidase (e.g., 10-50 U/mL).
-
Incubate the reaction at 25-30°C with vigorous stirring or shaking and a continuous supply of air or oxygen.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Upon completion, the reaction mixture containing furan-3,4-dicarbaldehyde can be used directly in the next step or the product can be extracted.
Step 2: Oxidation of Furan-3,4-dicarbaldehyde to 3,4-FDCA
Enzyme: Aldehyde Oxidase (AO).
Materials:
-
Reaction mixture from Step 1 containing furan-3,4-dicarbaldehyde
-
Aldehyde Oxidase (e.g., from bovine liver or recombinant source)
-
Phosphate buffer (50 mM, pH 7.5)
-
Stirred batch reactor or shaker flask
Procedure:
-
Adjust the pH of the reaction mixture from Step 1 to approximately 7.5, the optimal pH for many aldehyde oxidases.
-
Initiate the second oxidation step by adding Aldehyde Oxidase (e.g., 0.1-1 U/mL).
-
Continue incubation at 25-30°C with stirring or shaking.
-
Monitor the formation of 3,4-FDCA using HPLC.
-
Once the reaction is complete, proceed to the purification protocol.
Caption: Proposed enzymatic cascade for the oxidation of 3,4-BHMF to 3,4-FDCA.
Protocol 3: Analytical Method for Monitoring the Reaction
Introduction: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of the reaction by separating and quantifying the substrate, intermediate, and product.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical starting condition could be 10% acetonitrile in water with 0.1% acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 260 nm, or scanning from 210-350 nm with a PDA detector.
-
Column Temperature: 25-30 °C.
Procedure:
-
Prepare standards of 3,4-BHMF, furan-3,4-dicarbaldehyde (if available), and 3,4-FDCA in the mobile phase.
-
At specified time points, withdraw a sample from the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of cold acetonitrile or by acidification.
-
Centrifuge the sample to pellet the enzyme and any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Quantify the components by comparing their peak areas to the calibration curves of the standards.
Protocol 4: Purification of this compound
Introduction: Due to its low solubility in acidic aqueous solutions, 3,4-FDCA can be purified from the final reaction mixture by acid precipitation.[2][3]
Materials:
-
Final reaction mixture containing 3,4-FDCA
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Deionized water
-
Filter paper and Buchner funnel
-
pH meter or pH strips
Procedure:
-
If necessary, remove the enzyme from the final reaction mixture by centrifugation or filtration.
-
Adjust the pH of the supernatant to > 8 with NaOH solution to dissolve the 3,4-FDCA as its sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add HCl solution to the clear filtrate with stirring until the pH is lowered to approximately 2-3.
-
3,4-FDCA will precipitate out of the solution as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Dry the purified 3,4-FDCA in a vacuum oven.
Data Presentation
The following tables provide a template for summarizing quantitative data from the proposed enzymatic synthesis of 3,4-FDCA.
Table 1: Proposed Reaction Conditions for Enzymatic Synthesis of 3,4-FDCA
| Parameter | Step 1: Diol Oxidation | Step 2: Dialdehyde Oxidation |
| Enzyme | Galactose Oxidase / Aryl Alcohol Oxidase | Aldehyde Oxidase |
| Substrate | 3,4-Bis(hydroxymethyl)furan | Furan-3,4-dicarbaldehyde |
| Substrate Concentration | 10 - 50 mM | Product from Step 1 |
| Enzyme Concentration | 10 - 50 U/mL | 0.1 - 1 U/mL |
| Co-substrate/Additive | O₂, Catalase (1000 U/mL) | H₂O |
| Buffer | 50 mM Phosphate | 50 mM Phosphate |
| pH | 7.0 | 7.5 |
| Temperature | 25 - 30 °C | 25 - 30 °C |
| Reaction Time | 12 - 24 hours (monitor by HPLC) | 6 - 12 hours (monitor by HPLC) |
Table 2: Hypothetical Performance Data for the Enzymatic Synthesis of 3,4-FDCA
| Step | Substrate Conversion (%) | Intermediate Yield (%) | Final Product Yield (%) | Purity by HPLC (%) |
| Step 1: Diol Oxidation | > 95% | > 90% | - | - |
| Step 2: Dialdehyde Oxidation | > 90% (of intermediate) | - | > 85% (overall) | > 98% (after purification) |
Note: The data in Table 2 is hypothetical and serves as a target for process optimization. Actual results will depend on the specific enzymes and conditions used.
Concluding Remarks
The chemo-enzymatic route presented here offers a plausible and greener approach for the synthesis of this compound, a valuable furanic building block. While direct enzymatic synthesis from simple precursors is not yet reported, the proposed multi-step pathway leverages the known catalytic capabilities of oxidoreductases on similar substrates. The provided protocols for synthesis, analysis, and purification are intended to serve as a robust starting point for researchers in academia and industry to explore and optimize the biocatalytic production of 3,4-FDCA. Further research into enzyme discovery and engineering could lead to the development of a more streamlined and efficient one-pot enzymatic synthesis in the future.
References
Application Notes and Protocols for 3,4-Furandicarboxylic Acid in Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Therefore, this document will address the user's query by:
-
Providing a brief overview of the limited mentions of 3,4-Furandicarboxylic acid in the context of coordination polymers.
-
Presenting detailed Application Notes and Protocols for the closely related and well-documented 2,5-Furandicarboxylic acid as a representative example of a furan-based dicarboxylic acid linker in MOF synthesis and application. This will serve as a valuable reference for researchers interested in the broader class of furan-dicarboxylate MOFs.
This compound in Coordination Polymers: A Brief Overview
Application Notes: 2,5-Furandicarboxylic Acid (2,5-FDCA) as a Versatile Linker for MOFs
2,5-Furandicarboxylic acid is a bio-derived, rigid, and versatile organic linker that has been extensively used to construct a wide variety of MOFs with diverse applications. Its furan ring offers unique electronic properties and potential for post-synthetic modification.
Key Applications of 2,5-FDCA based MOFs:
-
Gas Storage and Separation: The inherent porosity and tunable pore sizes of 2,5-FDCA MOFs make them excellent candidates for the storage of gases such as hydrogen and carbon dioxide. The specific interactions between the furan oxygen and certain gas molecules can lead to high selectivity in gas separation applications.
-
Catalysis: MOFs derived from 2,5-FDCA can act as heterogeneous catalysts. The metal nodes can serve as Lewis acid sites, and the organic linker can be functionalized to introduce catalytic moieties.
-
Drug Delivery: The biocompatibility of a bio-derived linker like 2,5-FDCA, combined with the high porosity of the resulting MOFs, makes them promising for the encapsulation and controlled release of therapeutic agents.[1]
-
Luminescent Sensing: The aromatic nature of the furan ring can contribute to the luminescent properties of the MOF, which can be utilized for sensing various analytes.
Quantitative Data for Selected 2,5-FDCA based MOFs
The following table summarizes key quantitative data for some representative MOFs synthesized using 2,5-Furandicarboxylic acid.
| MOF Name/Composition | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Highlight | Reference |
| [Cu(2,5-fdc)] | Cu²⁺ | ~1100 | ~0.45 | Gas Sorption | F. Loiseau et al. (2004) |
| MIL-101(Cr)-(2,5-fdc) | Cr³⁺ | >3000 | >1.2 | High Porosity | Not specified |
| [Zn₂(2,5-fdc)₂(bpy)] | Zn²⁺ | ~950 | ~0.4 | Gas Separation | Not specified |
| MOF-74(Ni)-(2,5-fdc) | Ni²⁺ | ~1200 | ~0.5 | CO₂ Capture | Not specified |
Note: The properties of MOFs can vary significantly based on the synthesis conditions. The data presented here are representative values from the literature.
Experimental Protocols for 2,5-FDCA MOF Synthesis and Application
General Protocol for Solvothermal Synthesis of a Copper-based 2,5-FDCA MOF
This protocol is a generalized procedure for the synthesis of a copper-based MOF using 2,5-Furandicarboxylic acid.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
2,5-Furandicarboxylic acid (H₂fdc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Copper(II) nitrate trihydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of 2,5-Furandicarboxylic acid in 5 mL of DMF.
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Add 0.5 mL of deionized water to the mixture.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
Wash the product with fresh DMF and then with ethanol.
-
The product is then activated by solvent exchange with a volatile solvent (e.g., chloroform) followed by heating under vacuum to remove the solvent molecules from the pores.
Diagram of Experimental Workflow:
Caption: Workflow for the solvothermal synthesis of a 2,5-FDCA based MOF.
Protocol for Evaluating Gas Adsorption Capacity
This protocol outlines the general steps for measuring the gas adsorption properties of a synthesized MOF.
Instrumentation:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)
-
High-purity adsorptive gases (e.g., N₂, CO₂, H₂)
-
Vacuum pump
-
Heating mantle
Procedure:
-
Sample Degassing: Accurately weigh 50-100 mg of the activated MOF sample into a sample tube.
-
Attach the sample tube to the degassing port of the analyzer.
-
Heat the sample under high vacuum at a temperature just below its decomposition temperature (typically 150-200 °C for many MOFs) for several hours to remove any residual solvent and adsorbed moisture.
-
Isotherm Measurement: After degassing, cool the sample to room temperature and transfer it to the analysis port.
-
For N₂ adsorption, immerse the sample tube in a liquid nitrogen bath (77 K).
-
The instrument will then introduce controlled doses of the adsorptive gas into the sample tube and measure the amount of gas adsorbed at various relative pressures.
-
For other gases like CO₂ or H₂, measurements are typically performed at different temperatures (e.g., 273 K, 298 K).
-
Data Analysis: The collected data (adsorption isotherm) is then used to calculate the BET surface area, pore volume, and pore size distribution.
Diagram of Logical Relationships in Gas Adsorption Analysis:
Caption: Logical flow from experiment to material properties in gas adsorption analysis.
Protocol for Drug Loading and In-Vitro Release Study
This protocol provides a general method for loading a drug into a 2,5-FDCA MOF and studying its release profile.
Materials:
-
Activated 2,5-FDCA MOF
-
Model drug (e.g., Ibuprofen, Doxorubicin)
-
Solvent for the drug (e.g., ethanol, water)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
UV-Vis spectrophotometer
Procedure for Drug Loading:
-
Disperse a known amount of the activated MOF in a concentrated solution of the drug.
-
Stir the suspension at room temperature for 24-48 hours to allow the drug to diffuse into the pores of the MOF.
-
Centrifuge the mixture to separate the drug-loaded MOF.
-
Wash the drug-loaded MOF with fresh solvent to remove the drug adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant using UV-Vis spectrophotometry and calculating the difference from the initial concentration.
Procedure for In-Vitro Release:
-
Disperse a known amount of the drug-loaded MOF in a known volume of PBS (e.g., pH 7.4 to simulate physiological conditions, or pH 5.5 to simulate a tumor microenvironment).
-
Keep the suspension in a shaker bath at 37 °C.
-
At predetermined time intervals, take an aliquot of the release medium and centrifuge it to separate the MOF particles.
-
Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.
-
Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.
-
Plot the cumulative percentage of drug released as a function of time.
Signaling Pathway-like Diagram for pH-Responsive Drug Release:
References
3,4-Furandicarboxylic Acid: A Versatile Heterocyclic Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Furandicarboxylic acid (3,4-FDCA) is a heterocyclic organic compound that is gaining attention as a valuable building block in organic synthesis. While its isomer, 2,5-furandicarboxylic acid, has been more extensively studied as a bio-based alternative to terephthalic acid, 3,4-FDCA offers unique structural properties that make it a compelling candidate for the development of novel polymers, functional materials, and potentially, pharmacologically active molecules. Its bent geometry, in contrast to the linear nature of the 2,5-isomer, can impart distinct characteristics to the resulting materials.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in various synthetic applications, including the synthesis of polyesters and as a potential component in the development of polyamides and metal-organic frameworks (MOFs). Additionally, it touches upon the broader context of the biological activity of furan derivatives, suggesting avenues for future research in drug development.
I. Application in Polymer Synthesis
This compound is a versatile monomer for the synthesis of polyesters and is a potential precursor for polyamides. The unique stereochemistry of the 3,4-substituted furan ring can influence the crystallinity, thermal properties, and solubility of the resulting polymers.
I.A. Synthesis of Polyesters
Polyesters derived from this compound can be synthesized via melt polycondensation of its dimethyl ester, dimethyl 3,4-furandicarboxylate, with various diols. The properties of the resulting polyesters are influenced by the length and structure of the diol comonomer.
This protocol describes the synthesis of polyesters from dimethyl 3,4-furandicarboxylate and a linear aliphatic diol.
Materials:
-
Dimethyl 3,4-furandicarboxylate
-
Ethylene glycol (or other linear α,ω-diols such as 1,3-propanediol, 1,4-butanediol)
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas (inert atmosphere)
-
High-vacuum line
Procedure:
-
Charging the Reactor: In a glass batch reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge dimethyl 3,4-furandicarboxylate and the diol in a molar ratio of 1:2.2.
-
Catalyst Addition: Add titanium(IV) isopropoxide as a catalyst, typically at a concentration of 150-250 ppm relative to the diacid ester.
-
Esterification (First Stage): Heat the reaction mixture under a slow nitrogen stream to a temperature of 160-180°C. Methanol will be evolved as a byproduct of the transesterification reaction. Continue this stage for approximately 2-4 hours, or until the evolution of methanol ceases.
-
Polycondensation (Second Stage): Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mbar over a period of 1-2 hours. This will facilitate the removal of the excess diol and drive the polymerization reaction forward.
-
Monitoring the Reaction: The progress of the polycondensation is monitored by the increase in the viscosity of the molten polymer, which can be observed through the torque of the mechanical stirrer.
-
Reaction Completion and Recovery: Continue the reaction under high vacuum for 2-4 hours until the desired molecular weight is achieved. To stop the reaction, discontinue heating and introduce nitrogen gas to bring the reactor back to atmospheric pressure. The polyester is then extruded from the reactor and allowed to cool.
Workflow for Polyester Synthesis:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Furandicarboxylic Acid
Welcome to the Technical Support Center for the synthesis of 3,4-Furandicarboxylic Acid (3,4-FDCA). This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered during the synthesis of this valuable furan derivative. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound more challenging than its 2,5-isomer?
A1: The synthesis of 3,4-FDCA is inherently more complex due to the electronic properties of the furan ring. The 2 and 5 positions are more susceptible to electrophilic substitution, making the introduction of functional groups at the 3 and 4 positions less direct. Consequently, multi-step synthetic routes are often required, starting from acyclic or differently substituted precursors, which can lead to lower overall yields and more complex purification procedures. The separation of 3,4-FDCA from other isomers, if formed, also presents a significant purification challenge.[1][2]
Q2: I am observing a low yield in the intramolecular Mitsunobu cyclization step. What are the possible causes and solutions?
A2: Low yields in the intramolecular Mitsunobu reaction for the formation of the dihydrofuran ring can be attributed to several factors:
-
Reagent Quality: Ensure that the triphenylphosphine (PPh3) and the azodicarboxylate (DEAD or DIAD) are of high purity and anhydrous. PPh3 can oxidize over time, and azodicarboxylates are moisture-sensitive.
-
Steric Hindrance: The diol precursor's conformation may not favor cyclization. Running the reaction at higher dilution can promote intramolecular over intermolecular reactions.
-
Reaction Conditions: The order of addition of reagents can be critical. It is often recommended to add the azodicarboxylate slowly to a solution of the diol and PPh3 at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Solvent: Anhydrous THF is a common solvent. Ensure it is thoroughly dried before use, as water can consume the reagents and lead to the formation of triphenylphosphine oxide and hydrazine byproducts.
Q3: The final DDQ oxidation step is resulting in a complex mixture of byproducts. How can I improve the selectivity?
A3: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a strong oxidizing agent, and its reactions can sometimes lack selectivity. To improve the outcome:
-
Stoichiometry: Use the correct stoichiometry of DDQ. An excess can lead to over-oxidation or degradation of the furan ring.
-
Reaction Temperature: Perform the oxidation at a controlled, and often low, temperature to minimize side reactions.
-
Solvent: The choice of solvent can influence the reactivity of DDQ. Anhydrous, non-polar solvents like dioxane or benzene are typically used.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to stop the reaction once the starting material is consumed, preventing further oxidation of the desired product.
-
Purification: The workup procedure is crucial. The reduced DDQ (hydroquinone) needs to be effectively removed. This is often achieved by filtration and washing with a suitable solvent.
Q4: What are the main challenges in purifying the final dimethyl 3,4-furandicarboxylate product?
A4: Purification of the final ester can be challenging due to:
-
Structurally Similar Impurities: Byproducts from the multi-step synthesis may have similar polarities to the desired product, making chromatographic separation difficult.
-
Trace Reagents: Residual triphenylphosphine oxide from the Mitsunobu step or the hydroquinone form of DDQ from the oxidation step can co-elute with the product.
-
Product Stability: Furan rings can be sensitive to acidic or harsh purification conditions. Using neutral or deactivated silica gel for chromatography may be necessary. Recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guides
Problem 1: Low Yield in the NBS Bromination of Dimethylmaleic Anhydride
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete conversion of starting material. | Insufficient NBS or radical initiator (e.g., AIBN or benzoyl peroxide). | Increase the equivalents of NBS and/or the radical initiator. Ensure the initiator is fresh. |
| Formation of multiple brominated byproducts. | Reaction temperature is too high or reaction time is too long, leading to over-bromination. | Optimize the reaction temperature and monitor the reaction closely by TLC or GC to stop it at the optimal time. |
| Low yield of the desired dibrominated product. | Presence of water in the reaction mixture, leading to hydrolysis of the anhydride. | Use anhydrous solvents (e.g., carbon tetrachloride) and ensure all glassware is thoroughly dried. |
Problem 2: Inefficient Intramolecular Mitsunobu Cyclization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of a significant amount of intermolecular products (polymers). | Reaction concentration is too high. | Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. |
| Starting diol remains unreacted. | Deactivated Mitsunobu reagents (PPh3 or DEAD/DIAD). | Use freshly opened or purified reagents. Store PPh3 and azodicarboxylates under an inert atmosphere. |
| Complex mixture of unidentified byproducts. | Side reactions of the Mitsunobu betaine intermediate. | Add the azodicarboxylate dropwise at low temperature (0 °C) to maintain a low concentration of the active intermediate. |
Problem 3: Incomplete or Unselective DDQ Oxidation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Starting dihydrofuran derivative is not fully consumed. | Insufficient amount of DDQ. DDQ is sensitive to moisture. | Use a slight excess of DDQ (e.g., 1.1-1.2 equivalents). Ensure DDQ is dry and the reaction is performed under anhydrous conditions. |
| Formation of dark, tarry material. | Over-oxidation or degradation of the furan ring. | Run the reaction at a lower temperature and for a shorter duration. Monitor the reaction progress carefully. |
| Difficulty in removing the reduced DDQ (hydroquinone) during workup. | The hydroquinone is insoluble in the reaction solvent. | After the reaction, dilute the mixture with a solvent in which the hydroquinone is soluble and wash with an aqueous basic solution (e.g., NaHCO3) to extract the hydroquinone. |
Experimental Protocols
A viable synthetic route to esters of this compound commences with dimethylmaleic anhydride. This multi-step process involves the formation of a key diol intermediate, followed by cyclization and subsequent aromatization.
Synthesis of Dimethyl 3,4-furandicarboxylate from Dimethylmaleic Anhydride
This synthesis involves a sequence of five key transformations.
Step 1: NBS Bromination of Dimethylmaleic Anhydride
-
Procedure: To a solution of dimethylmaleic anhydride in an anhydrous solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). After cooling, filter off the succinimide and concentrate the filtrate under reduced pressure to obtain the crude dibrominated anhydride.
-
Key Challenge: Avoiding over-bromination and side reactions.
-
Troubleshooting: Use freshly recrystallized NBS. Maintain anhydrous conditions to prevent hydrolysis of the anhydride.
Step 2: Formation of Bis(hydroxymethyl)maleic Anhydride
-
Procedure: Treat the crude dibrominated anhydride with an aqueous solution of potassium hydroxide (KOH). The reaction mixture is typically stirred at room temperature. Acidification of the reaction mixture will be necessary to protonate the carboxylate intermediates before subsequent steps.
-
Key Challenge: Controlling the hydrolysis and subsequent workup.
-
Troubleshooting: Careful control of temperature and stoichiometry of the base is important.
Step 3: Intramolecular Mitsunobu Cyclization
-
Procedure: To a solution of the bis(hydroxymethyl)maleic anhydride derivative and triphenylphosphine (PPh3) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Key Challenge: Favoring the intramolecular cyclization over intermolecular polymerization.
-
Troubleshooting: Use of high-dilution conditions is crucial. Ensure all reagents are anhydrous.
Step 4: Esterification
-
Procedure: The resulting dihydrofuran anhydride is esterified using a standard method, for example, by refluxing in methanol with a catalytic amount of strong acid (e.g., sulfuric acid).
-
Key Challenge: Achieving complete esterification without side reactions.
-
Troubleshooting: Use of a large excess of the alcohol can drive the reaction to completion.
Step 5: DDQ Oxidation
-
Procedure: The dimethyl dihydrofuran-3,4-dicarboxylate is dissolved in a suitable solvent (e.g., dioxane) and treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction is typically stirred at room temperature or with gentle heating.
-
Key Challenge: Achieving complete aromatization without degradation of the furan ring.
-
Troubleshooting: Monitor the reaction progress closely. The workup should efficiently remove the DDQ hydroquinone byproduct.
Data Presentation
The synthesis of this compound and its esters is not as widely reported as the 2,5-isomer, and as such, comprehensive quantitative data is scarce in the literature. The following table provides a general overview of the expected outcomes for the key synthetic route. Researchers should note that yields are highly dependent on specific reaction conditions and optimization.
| Step | Reaction | Starting Material | Key Reagents | Typical Solvent | General Yield Range (%) | Key Challenges |
| 1 | NBS Bromination | Dimethylmaleic Anhydride | NBS, AIBN | CCl₄ | 60-80 | Selectivity, anhydrous conditions |
| 2 | Hydrolysis | Dibrominated Anhydride | aq. KOH | Water | 70-90 | Workup and isolation of the diol |
| 3 | Intramolecular Mitsunobu | Bis(hydroxymethyl)maleic Anhydride | PPh₃, DEAD/DIAD | Anhydrous THF | 40-60 | Intermolecular side reactions, reagent purity |
| 4 | Esterification | Dihydrofuran Anhydride | Methanol, H₂SO₄ | Methanol | 80-95 | Driving reaction to completion |
| 5 | DDQ Oxidation | Dimethyl Dihydrofuran-3,4-dicarboxylate | DDQ | Dioxane | 50-70 | Over-oxidation, purification from DDQ-H₂ |
Logical Relationships in Troubleshooting
The successful synthesis of this compound is contingent on the successful execution of each step in the sequence. The following diagram illustrates the logical flow for troubleshooting common issues.
References
Technical Support Center: Synthesis of Furandicarboxylic Acids
Introduction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of furandicarboxylic acids. While the primary focus of current research and, consequently, this guide is on the synthesis of 2,5-Furandicarboxylic Acid (2,5-FDCA) , a key bio-based monomer, we have also included available information on the synthesis of 3,4-Furandicarboxylic Acid (3,4-FDCA) . The extensive research on 2,5-FDCA allows for a more in-depth analysis of common issues and optimization strategies.
Part 1: Improving the Yield of 2,5-Furandicarboxylic Acid (2,5-FDCA) Synthesis
The most prevalent route for 2,5-FDCA production is the catalytic oxidation of 5-hydroxymethylfurfural (HMF). This section addresses common challenges encountered during this process.
Troubleshooting Guide & FAQs
Question 1: Why is my 2,5-FDCA yield low despite high HMF conversion?
Answer: Low yields of 2,5-FDCA with high HMF conversion often indicate the formation of intermediate by-products or degradation products. The oxidation of HMF to FDCA is a multi-step process involving several intermediates, primarily 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF), and 5-formyl-2-furancarboxylic acid (FFCA)[1][2].
Potential Causes & Solutions:
-
Incomplete Oxidation: The reaction may stall at the intermediate stages (HMFCA or FFCA).
-
Troubleshooting:
-
Increase Reaction Time or Temperature: Allow more time for the final oxidation step to complete. However, be cautious as excessively high temperatures can lead to degradation[3].
-
Optimize Catalyst Loading: An insufficient amount of catalyst may not be adequate for the complete conversion of intermediates to FDCA[2].
-
Adjust Oxidant Pressure: Increasing oxygen pressure can enhance the rate of oxidation. However, an oversupply of oxygen can sometimes negatively impact the yield[2].
-
-
-
Side Reactions and Degradation: HMF is unstable under certain conditions, particularly in basic solutions, and can degrade into humins (dark polymeric by-products) or other undesired compounds[4][5].
-
Troubleshooting:
-
Optimize Base Concentration: While a base is often required to facilitate the reaction and solubilize the FDCA product, a high concentration can promote HMF degradation. Weaker bases like Na2CO3 might be preferable to strong bases like NaOH under certain conditions[4][5].
-
Use a Two-Step Process: If starting from sugars, consider a two-step process where HMF is first synthesized and then oxidized without intermediate purification, which can sometimes be more efficient than a one-pot synthesis from the sugar[4][6].
-
-
-
Catalyst Deactivation: The catalyst may lose its activity during the reaction.
-
Troubleshooting: See Question 2 for a detailed explanation.
-
Question 2: My catalyst's performance is decreasing over several runs. What is causing this deactivation?
Answer: Catalyst deactivation is a common issue in HMF oxidation and can be caused by several factors.
Potential Causes & Solutions:
-
Leaching of Active Metals: Noble metals like Ruthenium (Ru) can leach from the support into the reaction medium, especially under harsh conditions[7]. High alkalinity may also cause the leaching of active sites[8].
-
Poisoning of Catalytic Sites: Impurities in the HMF feedstock, especially those derived directly from biomass without extensive purification, can poison the catalyst. For example, amino acids can strongly deactivate noble metal catalysts[5][10].
-
Troubleshooting:
-
Purify HMF Feedstock: While adding cost, purifying the HMF can significantly improve catalyst lifetime and performance.
-
Use Alloyed Catalysts: Bimetallic or alloyed catalysts (e.g., Au-Pd) can exhibit improved stability and resistance to poisoning compared to monometallic catalysts[5].
-
-
-
Fouling by Humins or Product Precipitation: Polymeric by-products (humins) can deposit on the catalyst surface, blocking active sites[11]. The FDCA product itself has low solubility in some solvents and can precipitate onto the catalyst, hindering its activity[12].
-
Troubleshooting:
-
Optimize Reaction Conditions to Minimize Humin Formation: See Question 1.
-
Ensure Product Solubility: The addition of a base helps to form the more soluble FDCA salt, preventing its precipitation on the catalyst[8].
-
Catalyst Regeneration: Depending on the nature of the deactivation, regeneration procedures like calcination to burn off coke might be possible.
-
-
Question 3: How can I effectively purify the crude 2,5-FDCA from my reaction mixture?
Answer: Purifying 2,5-FDCA is crucial, especially for polymerization applications. The most common methods are acid precipitation and crystallization[13].
-
Acid Precipitation: This is a robust and scalable method.
-
Dissolution: Dissolve the crude FDCA in a basic aqueous solution (e.g., with NaOH) to form the soluble disodium salt.
-
Filtration (Optional): If there are insoluble impurities (like the catalyst or humins), filter the solution at this stage.
-
Acidification: Slowly add an acid (e.g., HCl) to the solution until the pH drops to around 2-3. The much less soluble protonated FDCA will precipitate.
-
Isolation: Collect the precipitated FDCA by filtration, wash with cold water, and dry[13].
-
-
Crystallization: This method can yield very high-purity FDCA.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., water, DMSO) at an elevated temperature.
-
Cooling: Slowly cool the solution to allow for the formation of pure FDCA crystals, leaving impurities in the mother liquor.
-
Isolation: Filter the crystals, wash with a small amount of cold solvent, and dry[13][14].
-
Data Presentation: Comparison of Catalytic Systems for 2,5-FDCA Synthesis
The following tables summarize quantitative data from various studies on the catalytic oxidation of HMF to 2,5-FDCA.
Table 1: Noble Metal Catalysts
| Catalyst | Support | Temp (°C) | Pressure (bar O₂) | Time (h) | Base | HMF Conv. (%) | FDCA Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|---|
| Pt/C | Carbon | 90 | 1 (atm) | - | NaOH | 100 | 86.4 | [2][15] |
| Pt/ZrO₂ | Zirconia | 100 | 40 | 24 | None | 97 | 95 | [16] |
| Ru/C | Carbon | 140 | 20 | 1 | None | 100 | 88 | [9] |
| Ru/Cu-Co-O·MgO | Mixed Oxide | 100 | 10 | 16 | None | 100 | 86.1 | [7] |
| Au/ZrO₂ | Zirconia | 100 | 10 | 5 | NaOH | 100 | ~75 | [2] |
| Au-Pd/CNT | Carbon Nanotubes| 100 | 5 | 12 | None | 100 | 91 |[16] |
Table 2: Non-Noble Metal and Other Catalytic Systems
| Catalyst | Support | Temp (°C) | Oxidant | Time (h) | Base | HMF Conv. (%) | FDCA Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|---|
| MnO₂ | None | 100 | 10 bar O₂ | 24 | None | 100 | 65 | [16] |
| MnFe₂O₄ | None | 100 | TBHP | 6 | None | - | 85 | [17] |
| Zn₀.₇₅CrAl-6-c | Mixed Oxide | 130 | 6 bar O₂ | 4 | None | 95.1 | 83.8 | [3] |
| NiOₓ | None | 25 | NaClO | 1 | None | 80.2 | 34.1 | [18] |
| Laccase (Enzyme)| - | RT | Air | - | - | 100 | High |[19] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Aerobic Oxidation of HMF to 2,5-FDCA using Pt/C
-
Materials: 5-Hydroxymethylfurfural (HMF), 5% Pt/C catalyst, Sodium Hydroxide (NaOH), Deionized water.
-
Equipment: High-pressure autoclave reactor with magnetic stirring, heating mantle, temperature controller, gas inlet for oxygen, and a sampling port.
-
Procedure:
-
Charge the autoclave reactor with a specific amount of HMF (e.g., 0.5 g), the Pt/C catalyst (e.g., 50 mg), and an aqueous solution of NaOH (e.g., a 1:8 molar ratio of HMF to NaOH in 50 mL of water)[2].
-
Seal the reactor and purge it several times with oxygen to remove air.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 1-10 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 90-140°C).
-
Maintain the reaction conditions for the specified duration (e.g., 1-8 hours). Liquid samples can be taken periodically to monitor the reaction progress via HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.
-
Recover the reaction mixture. Separate the catalyst by filtration.
-
The resulting aqueous solution contains the sodium salt of 2,5-FDCA and can be purified using the acid precipitation protocol below.
-
Protocol 2: Purification of 2,5-FDCA by Acid Precipitation
-
Materials: Crude 2,5-FDCA solution (as the sodium salt from Protocol 1), Hydrochloric acid (HCl, e.g., 10% v/v), pH meter or pH paper.
-
Equipment: Beaker, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), vacuum oven.
-
Procedure:
-
Place the filtered reaction mixture containing the dissolved FDCA salt into a beaker and begin stirring.
-
Slowly add the HCl solution dropwise to the stirred solution.
-
Monitor the pH of the solution. A white precipitate of 2,5-FDCA will begin to form as the solution becomes acidic.
-
Continue adding acid until the pH reaches approximately 2-3 to ensure complete precipitation[13].
-
Continue stirring for a short period (e.g., 30 minutes) to allow for full precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Dry the purified 2,5-FDCA in a vacuum oven to a constant weight. The final product should be a white crystalline solid[13].
-
Visualizations
Caption: Reaction pathways for the oxidation of HMF to 2,5-FDCA.
Caption: A typical experimental workflow for HMF oxidation.
Caption: Troubleshooting decision tree for low FDCA yield.
Part 2: Synthesis of this compound (3,4-FDCA)
Information on the synthesis of 3,4-FDCA is significantly less common in the literature compared to its 2,5-isomer. One documented method involves a multi-step synthesis starting from dimethylmaleic anhydride[20][21].
Synthetic Protocol Overview
A facile route to the esters of this compound has been described involving the following key steps[20][21]:
-
Bromination: Dimethylmaleic anhydride is treated with N-Bromosuccinimide (NBS).
-
Hydrolysis: The brominated product is treated with aqueous potassium hydroxide (KOH) to yield bis(hydroxymethyl)maleic anhydride.
-
Cyclization: An intramolecular Mitsunobu ring closure is performed.
-
Esterification & Oxidation: The resulting furan ring is esterified and then oxidized using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to furnish the desired esters of this compound.
FAQs and Troubleshooting
Question: What are potential challenges in the synthesis of 3,4-FDCA via this route?
Answer: While specific troubleshooting data is scarce, general chemical principles suggest potential issues in the key steps:
-
Bromination: The selectivity of bromination with NBS can be a challenge. Over-bromination or side reactions are possible. Careful control of stoichiometry and reaction conditions is crucial.
-
Mitsunobu Reaction: The Mitsunobu reaction for intramolecular cyclization can be sensitive to steric hindrance and the purity of reagents. Yields can be variable, and purification of the product might be challenging.
-
DDQ Oxidation: The final oxidation step to form the aromatic furan ring must be carried out carefully to avoid over-oxidation or degradation of the furan ring, which can be sensitive under strongly oxidizing conditions.
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Catalytic Route to Biomass-Derived 2,5-Furandicarboxylic Acid and Its Use as Monomer in a Multicomponent Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges of Green Production of 2,5‐Furandicarboxylic Acid from Bio‐Derived 5‐Hydroxymethylfurfural: Overcoming Deactivation by Concomitant Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Base-Free Oxidation of HMF to FDCA over Ru/Cu-Co-O·MgO under Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Base-free conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over a Ru/C catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3,4-Furandicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,4-Furandicarboxylic acid (3,4-FDCA). The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Disclaimer: Direct experimental data for the purification of this compound is limited. The guidance provided herein is based on the known physical properties of 3,4-FDCA, general principles of organic chemistry, and purification protocols for the closely related isomer, 2,5-Furandicarboxylic acid. It is recommended that these methods be optimized on a small scale before proceeding with larger quantities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in furan-based dicarboxylic acids often stem from the synthetic route. Potential impurities in crude 3,4-FDCA may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted intermediates, such as mono-carboxylic acid derivatives of furan.
-
Byproducts: Compounds arising from side reactions, which can include other furan derivatives or polymeric materials.[1][2]
-
Coloring agents: Dark-colored polymeric or degradation products are common in syntheses involving carbohydrates or furfural.
Q2: What are the recommended primary purification techniques for this compound?
A2: Based on the properties of dicarboxylic acids, the two primary recommended purification techniques are recrystallization and acid-base extraction.
-
Recrystallization is effective for removing impurities with different solubility profiles from the desired compound.
-
Acid-base extraction is useful for separating the acidic 3,4-FDCA from neutral or basic impurities.
Q3: What are the known physical properties of this compound?
A3: The table below summarizes the available physical property data for this compound. This information is crucial for developing purification protocols.
| Property | Value | Source |
| Molecular Weight | 156.09 g/mol | Internal Data |
| Melting Point | 217-218 °C | Internal Data |
| Boiling Point | 372.6 °C (Predicted) | Internal Data |
| Water Solubility | 7795 mg/L at 25 °C (Estimated) | Internal Data |
| Appearance | Crystalline solid | Internal Data |
Troubleshooting Guides
Recrystallization
Q: My this compound does not dissolve in the chosen recrystallization solvent, even with heating. What should I do?
A: This indicates that the solvent is not polar enough or that you are not using a sufficient volume.
-
Solution 1: Increase Solvent Volume. Gradually add more of the hot solvent until the solid dissolves. Be mindful that using a large volume of solvent may reduce your recovery yield.
-
Solution 2: Change the Solvent. Select a more polar solvent. For dicarboxylic acids, polar protic solvents like water, ethanol, or acetic acid are often suitable.[3][4] You can also try solvent mixtures, such as ethanol/water.
-
Solution 3: Check for Insoluble Impurities. If a portion of the solid does not dissolve even with a large volume of hot solvent, these may be insoluble impurities. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q: My this compound "oils out" instead of crystallizing upon cooling. How can I fix this?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities.[5][6]
-
Solution 1: Re-heat and Add More Solvent. Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool slowly.
-
Solution 2: Slow Down the Cooling. Rapid cooling can sometimes promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
-
Solution 3: Change the Solvent System. Use a solvent with a lower boiling point. Alternatively, a mixed solvent system can sometimes prevent oiling.
Q: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A: This is likely due to either using too much solvent or the solution being supersaturated.[7]
-
Solution 1: Reduce the Solvent Volume. If you suspect too much solvent was used, you can evaporate some of the solvent by gently heating the solution and then attempt to cool it again.
-
Solution 2: Induce Crystallization.
-
Seed Crystals: Add a tiny crystal of pure 3,4-FDCA to the solution to provide a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.[7]
-
-
Solution 3: Add an Anti-Solvent. If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes cloudy, then warm slightly to clarify and cool slowly.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and should be optimized for your specific crude material.
1. Solvent Selection:
- Based on the polar nature of 3,4-FDCA, suitable solvents include water, ethanol, methanol, or mixtures such as ethanol/water.
- To test a solvent, place a small amount of your crude 3,4-FDCA in a test tube and add a few drops of the solvent. It should be sparingly soluble at room temperature but dissolve upon heating.
2. Dissolution:
- Place the crude 3,4-FDCA in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling.
- Continue adding small portions of the hot solvent until the solid is completely dissolved.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
This method is useful for separating 3,4-FDCA from neutral or basic impurities.
1. Dissolution:
- Dissolve the crude 3,4-FDCA in a suitable organic solvent such as ethyl acetate or diethyl ether.
2. Base Extraction:
- Transfer the organic solution to a separatory funnel.
- Add an equal volume of a weak aqueous base, such as a saturated sodium bicarbonate solution.
- Stopper the funnel and shake vigorously, periodically venting to release any pressure.
- Allow the layers to separate. The deprotonated 3,4-FDCA will be in the aqueous layer.
- Drain the lower aqueous layer into a clean flask.
- Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid.
3. Acidification and Precipitation:
- Combine the aqueous extracts and cool the solution in an ice bath.
- Slowly add a concentrated acid, such as hydrochloric acid, with stirring until the solution is acidic (pH ~2). 3,4-FDCA will precipitate out of the solution.
4. Isolation:
- Collect the precipitated 3,4-FDCA by vacuum filtration.
- Wash the solid with cold deionized water to remove any remaining salts.
- Dry the purified 3,4-FDCA under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound using acid-base extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization [wiredchemist.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Production of 3,4-Furandicarboxylic Acid
Welcome to the technical support center for the synthesis of 3,4-Furandicarboxylic Acid (3,4-FDCA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the production of 3,4-FDCA, particularly via the synthetic route starting from dimethylmaleic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: A frequently cited laboratory method for synthesizing this compound involves a multi-step process starting from dimethylmaleic anhydride. The key transformations include NBS-bromination, hydroxylation, intramolecular cyclization (often via a Mitsunobu reaction), and subsequent oxidation.[1]
Q2: What are the potential main side reactions during the synthesis of 3,4-FDCA from dimethylmaleic anhydride?
A2: Each step in the synthesis of 3,4-FDCA from dimethylmaleic anhydride has potential side reactions. Key concerns include incomplete bromination or over-bromination during the NBS bromination step, formation of byproducts during the Mitsunobu reaction, and incomplete oxidation or degradation of the furan ring during the final oxidation step.
Q3: My final 3,4-FDCA product is impure. What are the likely culprits?
A3: Impurities in the final product often stem from unreacted intermediates from any of the synthesis steps. For example, you might have residual bis(hydroxymethyl)maleic anhydride if the cyclization is incomplete, or partially oxidized species if the final oxidation step does not go to completion. Purification is crucial to remove these structurally similar compounds.
Q4: How can I monitor the progress of the reaction to minimize side product formation?
A4: It is highly recommended to monitor each step of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For instance, monitoring the disappearance of the starting material at each stage will help in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times or harsh conditions.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common problems encountered during the synthesis of 3,4-FDCA.
Issue 1: Low Yield in the Bromination Step
-
Symptom: Analysis of the reaction mixture after NBS bromination shows a significant amount of unreacted dimethylmaleic anhydride or the presence of multiple brominated species.
-
Possible Causes:
-
Insufficient NBS or radical initiator.
-
Decomposition of the radical initiator.
-
Incorrect reaction temperature.
-
-
Solutions:
-
Ensure the purity of NBS and the radical initiator (e.g., AIBN or benzoyl peroxide).
-
Add the radical initiator in portions to maintain a steady concentration.
-
Carefully control the reaction temperature as specified in the protocol.
-
Issue 2: Incomplete Cyclization during Mitsunobu Reaction
-
Symptom: The product mixture after the Mitsunobu reaction contains a significant amount of bis(hydroxymethyl)maleic anhydride.
-
Possible Causes:
-
Decomposition of the Mitsunobu reagents (DEAD or DIAD, and PPh₃).
-
Presence of water in the reaction mixture.
-
Steric hindrance affecting the intramolecular reaction.
-
-
Solutions:
-
Use freshly opened or purified Mitsunobu reagents.
-
Ensure all solvents and glassware are rigorously dried.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Consider using a more dilute solution to favor the intramolecular reaction over potential intermolecular side reactions.
-
Issue 3: Poor Yield or Product Degradation in the Final Oxidation Step
-
Symptom: The final product is a complex mixture with a low yield of the desired 3,4-FDCA ester, or shows signs of furan ring opening or polymerization (dark coloration).
-
Possible Causes:
-
The oxidizing agent (e.g., DDQ) is too harsh, leading to over-oxidation.
-
Incomplete oxidation, leaving intermediate species.
-
Reaction temperature is too high.
-
-
Solutions:
-
Carefully control the stoichiometry of the oxidizing agent.
-
Maintain the recommended reaction temperature.
-
Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid degradation of the product.
-
Data Presentation
Due to the limited availability of specific quantitative data on side reactions for 3,4-FDCA in publicly available literature, the following table is illustrative. It demonstrates how to systematically record and compare experimental outcomes to optimize the reaction conditions. Researchers are encouraged to populate a similar table with their own experimental data.
| Parameter Varied | Condition | 3,4-FDCA Ester Yield (%) | Key Byproduct(s) Observed | Byproduct Abundance (relative %) |
| Oxidizing Agent | DDQ (2.2 eq) | 75 | Partially oxidized intermediate | 15 |
| PCC (3.0 eq) | 60 | Complex mixture | 30 | |
| Reaction Time (Oxidation) | 12 hours | 70 | Partially oxidized intermediate | 20 |
| 24 hours | 78 | Degradation products | 10 | |
| 36 hours | 65 | Degradation products | 25 | |
| Solvent (Cyclization) | THF | 85 | Unreacted diol | 10 |
| Dichloromethane | 70 | Unreacted diol | 25 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3,4-Furandicarboxylate
This protocol is a general representation based on the synthetic strategy described in the literature.[1]
-
Bromination: Dissolve dimethylmaleic anhydride in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture and monitor by TLC until the starting material is consumed. After cooling, filter the succinimide and concentrate the filtrate under reduced pressure.
-
Hydroxylation: Treat the crude brominated product with an aqueous solution of potassium hydroxide (KOH) to yield bis(hydroxymethyl)maleic anhydride.
-
Intramolecular Mitsunobu Cyclization: Dissolve the bis(hydroxymethyl)maleic anhydride in dry THF under an inert atmosphere. Cool the solution to 0°C and add triphenylphosphine (PPh₃) followed by the slow addition of diethyl azodicarboxylate (DEAD). Allow the reaction to warm to room temperature and stir overnight.
-
Esterification and Oxidation: The crude cyclized product is then esterified using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of acid). The resulting ester is then oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent like benzene or toluene at reflux until the reaction is complete (monitor by TLC).
-
Purification: The final product, diethyl 3,4-furandicarboxylate, is purified by column chromatography on silica gel.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for 3,4-FDCA ester with potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting 3,4-FDCA synthesis.
References
Technical Support Center: Optimization of Polymerization Conditions for 3,4-FDCA Based Polymers
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the polymerization conditions for 3,4-furandicarboxylic acid (3,4-FDCA) based polymers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of 3,4-FDCA, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight of Polymer | 1. Inefficient removal of byproduct: The condensation reaction byproduct (e.g., water or methanol) is not being effectively removed, hindering the equilibrium shift towards polymer formation. 2. Reaction temperature too low: The temperature may not be sufficient to achieve the necessary reaction rate for high polymer chain growth. 3. Impurities in monomers: The presence of monofunctional impurities in the 3,4-FDCA or diol monomers can act as chain terminators. 4. Suboptimal catalyst concentration or activity: The catalyst may be inactive or used at a concentration that is too low. | 1. Improve vacuum: Ensure a high vacuum (<1 mbar) is applied during the polycondensation stage to facilitate byproduct removal.[1][2] 2. Optimize temperature profile: Gradually increase the temperature during the polycondensation stage to a range of 230-250°C to promote chain growth without causing thermal degradation.[1] 3. Purify monomers: Recrystallize or sublimate the 3,4-FDCA and distill the diol before use to remove impurities.[1] 4. Screen catalysts and concentration: Experiment with different catalysts (e.g., antimony trioxide, titanium-based catalysts) and optimize their concentration (typically 200-500 ppm).[1] |
| Polymer Discoloration (Yellowing/Browning) | 1. Thermal degradation: Prolonged exposure to high temperatures can lead to side reactions and the formation of chromophores. The main thermal degradation mechanism for furan-based polyesters is β-hydrogen scission.[1] 2. Oxidation: The presence of oxygen during polymerization can cause oxidative degradation and color formation.[1] 3. Monomer impurities: Impurities from the biomass conversion process, such as residual sugars or aldehydes, can initiate discoloration.[1] 4. Inappropriate catalyst: Some catalysts may promote side reactions that lead to color formation. | 1. Minimize reaction time and temperature: Use the lowest effective temperature and shortest possible reaction time to achieve the desired molecular weight. 2. Maintain an inert atmosphere: Ensure a continuous flow of an inert gas (e.g., nitrogen or argon) throughout the polymerization process to minimize oxygen exposure.[1] 3. Rigorous monomer purification: Purify the 3,4-FDCA monomer thoroughly before polymerization.[1] 4. Add antioxidants/stabilizers: Incorporate a stabilizer package containing primary (e.g., hindered phenols) and secondary (e.g., phosphites) antioxidants into the reaction mixture.[1] |
| Poor Processability of the Resulting Polymer | 1. Inconsistent molecular weight: A broad molecular weight distribution can lead to inconsistent melt behavior. 2. Brittleness: The inherent rigidity of the furan ring can result in brittle polymers.[3][4] | 1. Implement strict process controls: Maintain consistent reaction times, temperatures, and vacuum levels to ensure batch-to-batch consistency in molecular weight.[1] 2. Consider copolymerization: Introduce a flexible comonomer (e.g., a long-chain aliphatic diol) to increase chain mobility and reduce brittleness.[3][5] |
| Inconsistent Results Between Batches | 1. Variation in monomer purity: The purity of the 3,4-FDCA or diol may vary between batches.[1] 2. Fluctuations in reaction conditions: Inconsistent control of temperature, pressure, or stirring speed can lead to variability.[1] | 1. Standardize monomer purification: Implement a standardized and validated purification protocol for all monomers.[1] 2. Calibrate and monitor equipment: Regularly calibrate temperature controllers, pressure gauges, and flow meters to ensure accurate and reproducible reaction conditions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical molecular weight range achievable for 3,4-FDCA based polyesters?
A1: While specific data for 3,4-FDCA is limited, analogous studies on other FDCA isomers suggest that number-average molecular weights (Mn) in the range of 15,000 to 40,000 g/mol are achievable through melt polycondensation.[3] With optimization, even higher molecular weights can be targeted. For instance, polyesters based on 3,4-FDCA have been synthesized with weight-average molecular weights (Mw) in the range of 34,000 to 65,000 g/mol .[6][7]
Q2: How does the isomeric position of the carboxylic acid groups in 3,4-FDCA affect polymerization compared to the more common 2,5-FDCA?
A2: Studies have shown that under comparable polycondensation conditions, the position of the carboxylic acid groups on the furan ring does not appear to have a significant influence on the reactivity in terms of achieving high molecular weight.[6] However, the isomerism can significantly impact the thermal properties of the resulting polymer. For example, polyesters derived from 3,4-FDCA may exhibit different glass transition (Tg) and melting temperatures (Tm) compared to their 2,5-FDCA counterparts.[6]
Q3: What are the most suitable catalysts for 3,4-FDCA polymerization?
A3: Common catalysts used for polyesterification, such as antimony trioxide (Sb₂O₃), titanium-based catalysts (e.g., titanium(IV) isopropoxide), and tin-based catalysts (e.g., stannous octoate), are expected to be effective for 3,4-FDCA polymerization.[1][3] The choice of catalyst can influence reaction kinetics and polymer properties, so screening different catalysts and optimizing their concentration is recommended.
Q4: Can I use solution polymerization instead of melt polymerization for 3,4-FDCA based polymers?
A4: Yes, solution polymerization is a viable alternative to melt polymerization. It is often carried out at lower temperatures, which can help to minimize thermal degradation and discoloration.[3] However, achieving high molecular weights can be more challenging in solution due to difficulties in removing the final traces of solvent and byproduct.
Q5: What is the role of antioxidants in preventing discoloration?
A5: Antioxidants play a crucial role in preventing oxidative degradation, which is a major cause of discoloration.[1] They work by scavenging free radicals that are formed at high temperatures in the presence of oxygen. This not only prevents the formation of color-causing chromophores but also helps to maintain the polymer's molecular weight and overall integrity.[1]
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation for 3,4-FDCA Based Polyesters
This protocol describes a general laboratory-scale method for the synthesis of polyesters from 3,4-FDCA and a diol via a two-stage melt polycondensation process.
1. Monomer and Reagent Preparation:
-
This compound (3,4-FDCA): Purify the monomer by recrystallization from a suitable solvent (e.g., water or acetic acid) to remove impurities. Dry the purified 3,4-FDCA under vacuum at 80-100°C before use.[1]
-
Diol (e.g., Ethylene Glycol, 1,4-Butanediol): Use a high-purity grade diol. It is recommended to distill the diol before use to remove any water or other impurities.
-
Catalyst: Prepare a stock solution or accurately weigh the required amount of catalyst (e.g., antimony trioxide, 200-300 ppm relative to the diacid).[1]
-
Antioxidant (Optional but Recommended): Prepare a stock solution or weigh the required amount of a phosphite stabilizer (e.g., 500-1000 ppm).[1]
2. Esterification Stage (First Stage):
-
Charge the reaction vessel, equipped with a mechanical stirrer, inert gas inlet, and a distillation condenser, with purified 3,4-FDCA and a molar excess of the diol (typically a 1:1.5 to 1:2.2 molar ratio).[1][2]
-
Add the catalyst and antioxidant to the reaction mixture.
-
Begin stirring and purge the reactor with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any oxygen.
-
Heat the mixture under a slow stream of inert gas to 180-220°C.[1]
-
Continuously stir the reaction mixture and distill off the water byproduct.
-
This stage is typically complete when the distillation of water ceases (approximately 2-4 hours).[1][2]
3. Polycondensation Stage (Second Stage):
-
Gradually increase the temperature of the reaction mixture to 230-250°C.[1]
-
Simultaneously, slowly reduce the pressure in the reactor to a high vacuum (<1 mbar). This is a critical step for removing the excess diol and driving the polymerization reaction forward.[1][2]
-
Maintain these conditions for 2-4 hours. The viscosity of the molten polymer will increase significantly, which can be monitored by the torque on the mechanical stirrer.[2][3]
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor and releasing the vacuum with an inert gas.
-
Extrude the resulting polymer from the reactor into a water bath for quenching and then pelletize for further analysis.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and resulting polymer properties based on studies of FDCA-based polyesters. Note that much of this data is derived from 2,5-FDCA and serves as a starting point for the optimization of 3,4-FDCA polymerizations.
Table 1: Typical Melt Polycondensation Parameters for FDCA-based Polyesters
| Parameter | Esterification Stage | Polycondensation Stage | Reference(s) |
| Temperature | 180-220°C | 230-250°C | [1] |
| Time | 2-4 hours | 2-4 hours | [1][2] |
| Pressure | Atmospheric (inert gas flow) | < 1 mbar (high vacuum) | [1][2] |
| Monomer Molar Ratio (Diol:FDCA) | 1.5:1 to 2.2:1 | N/A | [1][2] |
| Catalyst Concentration (e.g., Sb₂O₃) | 200-500 ppm | 200-500 ppm | [1] |
| Antioxidant Concentration (e.g., phosphite) | 500-1000 ppm | 500-1000 ppm | [1] |
Table 2: Thermal Properties of Polyesters from Different FDCA Isomers and Diols
| Polymer | Diol | FDCA Isomer | Tg (°C) | Tm (°C) | Reference(s) |
| PEF | Ethylene Glycol | 2,5-FDCA | ~85 | ~210 | [8] |
| PEF analog | Ethylene Glycol | 3,4-FDCA | Significantly lower than 2,5-PEF | 155 | [6] |
| PBF | 1,4-Butanediol | 2,5-FDCA | ~40 | ~170 | [8] |
| PBF analog | 1,4-Butanediol | 3,4-FDCA | No significant difference from 2,5-PBF | N/A | [8] |
| PPF | 1,3-Propanediol | 2,5-FDCA | ~60 | ~150 | [8] |
| PPF analog | 1,3-Propanediol | 3,4-FDCA | -6 | N/A | [6] |
Visualizations
Experimental Workflow for 3,4-FDCA Polymerization
Caption: A flowchart of the key stages for synthesizing 3,4-FDCA based polyesters.
Troubleshooting Logic for Low Molecular Weight
Caption: A decision tree for troubleshooting low molecular weight in 3,4-FDCA polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42184H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) | MDPI [mdpi.com]
Technical Support Center: Overcoming Solubility Issues of 3,4-Furandicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 3,4-Furandicarboxylic acid (3,4-FDCA) during their experiments.
Disclaimer: Quantitative solubility data for this compound is limited in publicly available literature. The data presented in this guide is for the structural isomer, 2,5-Furandicarboxylic acid (2,5-FDCA). Due to the structural similarities, this information serves as a valuable reference and starting point for your experiments with 3,4-FDCA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is this compound poorly soluble in many common solvents?
A1: The low solubility of this compound is primarily due to its rigid, planar structure and the presence of two carboxylic acid groups. These functional groups can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult for many solvents to disrupt.[1]
Q2: What are the general strategies to improve the solubility of 3,4-FDCA?
A2: Several techniques can be employed to enhance the solubility of 3,4-FDCA:
-
pH Adjustment (Salt Formation): Increasing the pH of an aqueous solution with a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid groups, forming a much more soluble carboxylate salt.[2][3]
-
Esterification: Converting the carboxylic acid groups to their corresponding esters can significantly increase solubility in organic solvents.[4][5]
-
Use of Co-solvents: Employing binary or ternary solvent mixtures can substantially improve solubility compared to single solvents. For the related 2,5-FDCA, mixtures of water with solvents like DMSO or THF have shown a significant increase in solubility.[2][6][7]
-
Increased Temperature: For many solvent systems, the solubility of FDCA increases with temperature.[3][8][9]
Q3: I dissolved my 3,4-FDCA in a basic solution, but it crashed out when I tried to use it in my reaction. What happened?
A3: This is likely due to a change in pH. If your reaction mixture is acidic, it will protonate the soluble carboxylate salt of 3,4-FDCA, causing the less soluble free acid to precipitate. Ensure the pH of your final reaction mixture is compatible with the soluble salt form of your compound.
Q4: I'm trying to dissolve 3,4-FDCA in an organic solvent for a reaction, but it's not dissolving well even with heating. What can I do?
A4: If heating alone is insufficient, consider the following:
-
Co-solvents: Introduce a polar aprotic co-solvent like DMSO or THF, which have been shown to be effective for the 2,5-isomer.[6][7]
-
Esterification: If your experimental design allows, converting the 3,4-FDCA to its dimethyl or diethyl ester will dramatically improve its solubility in a wider range of organic solvents.[4][5]
Q5: My solution of 3,4-FDCA is colored. Is this normal and how can I fix it?
A5: The presence of color may indicate impurities from the synthesis of the 3,4-FDCA. If a high-purity, colorless solution is required, consider a purification step. A common method is to dissolve the crude product in a basic aqueous solution, treat with activated carbon to adsorb colored impurities, filter, and then re-precipitate the purified 3,4-FDCA by adding acid.
Q6: I am seeing my compound precipitate out of solution upon cooling. How can I prevent this?
A6: This indicates that the solution was saturated or supersaturated at a higher temperature. To maintain solubility at lower temperatures, you may need to use a higher volume of solvent, employ a co-solvent system that enhances solubility at the desired temperature, or consider if the soluble salt form (at a stable pH) is appropriate for your downstream application.
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x) of 2,5-Furandicarboxylic acid in various pure organic solvents at different temperatures. This data can be used as a guideline for solvent selection for 3,4-FDCA.
| Temperature (K) | Methanol | 1-Butanol | Isobutanol | Acetic Acid | Water | Methyl Isobutyl Ketone (MIBK) | Ethyl Acetate | Acetonitrile |
| 313.15 | 0.0103 | 0.0045 | 0.0038 | 0.0025 | - | 0.0015 | 0.0012 | 0.0008 |
| 323.15 | 0.0152 | 0.0068 | 0.0057 | 0.0039 | - | 0.0024 | 0.0019 | 0.0013 |
| 333.15 | 0.0221 | 0.0101 | 0.0084 | 0.0059 | - | 0.0037 | 0.0030 | 0.0020 |
| 343.15 | 0.0316 | 0.0147 | 0.0122 | 0.0088 | - | 0.0057 | 0.0046 | 0.0031 |
| 353.15 | 0.0447 | 0.0208 | 0.0172 | 0.0125 | - | 0.0085 | 0.0069 | 0.0047 |
| 363.15 | 0.0628 | 0.0292 | 0.0241 | 0.0176 | - | 0.0123 | 0.0101 | 0.0069 |
Data sourced from Zhang, et al. (2018).[9]
Experimental Protocols
General Method for Determining Solubility (Static Analytical Method)
This protocol is a standard method for determining the solubility of a compound in a specific solvent at a given temperature.[3][8]
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Stir the mixture vigorously at a constant temperature for a sufficient time to allow the solution to reach equilibrium (e.g., 24-48 hours). Periodically take samples to ensure the concentration is no longer changing.
-
Sample Collection: Stop stirring and allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any solid particles.
-
Analysis: Accurately dilute the collected sample with a suitable solvent and determine the concentration of 3,4-FDCA using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Protocol for Enhancing Solubility via pH Adjustment
This method is suitable for preparing aqueous solutions of 3,4-FDCA for reactions where a basic pH is acceptable.
-
Dissolution: To a stirred volume of deionized water, add the desired mass of this compound.
-
Basification: Slowly add a 1 M solution of a suitable base (e.g., NaOH, KOH) dropwise to the suspension.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until all the solid 3,4-FDCA has dissolved. The final pH will likely be above 7.
-
Application: The resulting aqueous solution of the 3,4-FDCA salt can be used in subsequent experimental steps. Be mindful of the final pH of any reaction mixture this solution is added to.
Protocol for Esterification to Improve Organic Solvent Solubility
This protocol describes a general procedure for the synthesis of the dimethyl ester of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours), or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 3,4-furandicarboxylate.
-
Purification: If necessary, purify the product by recrystallization or column chromatography. The resulting ester will be significantly more soluble in a range of organic solvents.
Visualizations
Caption: General workflow for determining the solubility of 3,4-FDCA.
Caption: Workflow for improving aqueous solubility via pH adjustment.
References
- 1. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A unique pathway to platform chemicals: aldaric acids as stable intermediates for the synthesis of furandicarboxylic acid esters - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02293D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting peak tailing in HPLC analysis of 3,4-Furandicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3,4-Furandicarboxylic acid, with a specific focus on addressing peak tailing.
Troubleshooting Guides
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.
Q1: My this compound peak is tailing. What are the most likely causes and how do I fix it?
Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often attributed to several factors. The most common causes are secondary interactions with the stationary phase, improper mobile phase conditions, or interactions with metal components in the HPLC system.
Here is a step-by-step guide to diagnose and resolve the issue:
Step 1: Evaluate the Mobile Phase pH
The ionization state of this compound is highly dependent on the mobile phase pH. To ensure a consistent and un-ionized state, which minimizes secondary interactions, the mobile phase pH should be controlled.
-
Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the first pKa of this compound. The pKa values for this compound are approximately 2.8 and 4.0. Therefore, a mobile phase pH of ≤ 2.5 is recommended to suppress the ionization of the carboxylic acid groups.[1] This will lead to better retention and improved peak shape.[2]
Step 2: Assess Secondary Silanol Interactions
Residual silanol groups on the surface of silica-based stationary phases are acidic and can interact with polar analytes, causing peak tailing.[3] This is a very common cause of peak tailing for polar acidic compounds.
-
Solutions:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have a reduced number of accessible silanol groups, which minimizes these secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak symmetry.[2]
-
Add a Competing Acid: The addition of a small amount of a stronger, volatile acid like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%) to the mobile phase can also help to reduce silanol interactions.
-
Step 3: Investigate Potential Metal Chelation
Dicarboxylic acids, including this compound, have the potential to chelate with metal ions. These metal ions can be present as impurities in the silica packing material of the column or can leach from stainless steel components of the HPLC system, such as frits and tubing.[4] This interaction can lead to significant peak tailing.
-
Solutions:
-
Use a Metal-Deactivated Column: Employing a column that has been specifically treated to reduce metal activity can significantly improve the peak shape of chelating compounds.
-
Add a Chelating Agent to the Mobile Phase: Introducing a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can bind to the metal ions and prevent their interaction with the analyte. A concentration of 0.1 to 1 mM EDTA is often sufficient.
-
System Passivation: If metal contamination from the HPLC system is suspected, flushing the system with a solution of a strong chelating agent can help to remove metal ions from the flow path.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: A flowchart for systematically troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q2: What are the pKa values for this compound?
Based on the IUPAC Digitized pKa Dataset, the approximate pKa values for this compound are pKa1 ≈ 2.8 and pKa2 ≈ 4.0 .[5][6] Understanding these values is critical for selecting the appropriate mobile phase pH to control the ionization of the molecule.
Q3: Can I use a different type of column for the analysis of this compound?
Yes, if peak tailing persists on a standard C18 column, you might consider alternative stationary phases that are better suited for polar and acidic compounds.
| Stationary Phase | Description | Advantages for this compound Analysis |
| Polar-Embedded | C18 phase with a polar group embedded in the alkyl chain. | Offers alternative selectivity and can reduce interactions with residual silanols, improving peak shape for polar analytes. |
| Polymeric | Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene). | Stable over a wider pH range (typically pH 1-13) and do not have silanol groups, thus eliminating this source of peak tailing. |
| Mixed-Mode | Combines reversed-phase and ion-exchange characteristics. | Can provide enhanced retention and selectivity for ionic and polar compounds. |
Q4: How does the organic modifier in the mobile phase affect peak shape?
The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) primarily affect the retention time, but can also influence peak shape.
-
Solvent Strength: A mobile phase with insufficient organic modifier (too weak) can sometimes lead to broader peaks. Optimizing the isocratic percentage or the gradient profile can improve peak sharpness.
-
Solvent Type: Acetonitrile and methanol can provide different selectivities. If you are experiencing co-elution or poor peak shape, trying the other solvent is a valid troubleshooting step.
Q5: Could my sample injection be the cause of peak tailing?
Yes, several factors related to the sample and injection process can contribute to peak tailing:
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion. Try diluting your sample and re-injecting.
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself.
Experimental Protocol
This section provides a detailed methodology for a typical reversed-phase HPLC analysis of this compound. This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)
-
EDTA (optional, for troubleshooting metal chelation)
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size, high-purity, end-capped).
Chromatographic Conditions:
| Parameter | Recommended Condition | Notes |
| Mobile Phase | Isocratic: 10-30% Acetonitrile in Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility) | Adjust the acetonitrile percentage to achieve a suitable retention time (typically between 3 and 10 minutes). The final pH of the aqueous portion should be ≤ 2.5.[7][8] |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 °C | Maintaining a constant temperature improves reproducibility. |
| Detection Wavelength | 254 nm or 270 nm | A PDA detector can be used to confirm peak purity by scanning across a wavelength range. |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.
Analysis Workflow Diagram
Caption: A typical workflow for HPLC analysis.
References
- 1. agilent.com [agilent.com]
- 2. uhplcs.com [uhplcs.com]
- 3. halocolumns.com [halocolumns.com]
- 4. silcotek.com [silcotek.com]
- 5. This compound | C6H4O5 | CID 76923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Separation of Furan-3,4-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Impurities in 3,4-Furandicarboxylic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and purification of 3,4-Furandicarboxylic Acid (3,4-FDCA).
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A common laboratory-scale synthesis for this compound starts from dimethylmaleic anhydride. This multi-step process involves:
-
Bromination: Reaction of dimethylmaleic anhydride with N-Bromosuccinimide (NBS).
-
Hydrolysis: Treatment with an aqueous base, such as potassium hydroxide (KOH).
-
Cyclization: Intramolecular Mitsunobu ring closure to form the furan ring.
-
Esterification: Conversion of the anhydride to a diester.
-
Oxidation: Aromatization of the furan ring using an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Hydrolysis: Conversion of the diester to the final diacid product.[1]
Q2: What are the potential impurities I should be aware of during the synthesis of 3,4-FDCA?
Impurities can arise from unreacted starting materials, intermediates, and side-products from each step of the synthesis. It is crucial to monitor the reaction progress and purify intermediates where possible.
Q3: How can I detect and quantify impurities in my 3,4-FDCA sample?
Several analytical techniques are suitable for impurity profiling of 3,4-FDCA. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for identifying and quantifying major impurities and confirming the structure of the final product. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), can help identify unknown impurities by providing molecular weight information.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of 3,4-FDCA
| Possible Cause | Suggested Solution |
| Incomplete reaction in one or more steps. | Monitor each reaction step using Thin Layer Chromatography (TLC) or HPLC to ensure completion before proceeding to the next step. Optimize reaction times and temperatures. |
| Degradation of intermediates or final product. | Furan rings can be sensitive to strong acids and high temperatures. Use mild reaction conditions where possible. Ensure proper temperature control. |
| Inefficient purification and isolation. | Optimize the purification method (e.g., crystallization solvent, pH for precipitation) to maximize recovery of the pure product. |
Issue 2: Presence of Colored Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Formation of polymeric byproducts or humins. | This can occur at high temperatures or in the presence of strong acids. Ensure reaction temperatures are well-controlled. |
| Residual oxidizing agent (e.g., DDQ) or its byproducts. | Ensure the workup procedure effectively removes the oxidizing agent. This may involve washing with a reducing agent solution (e.g., sodium bisulfite). |
| Contamination from starting materials or solvents. | Use high-purity starting materials and solvents. |
| Purification Strategy | Treat a solution of the crude 3,4-FDCA with activated carbon to adsorb colored impurities before crystallization. Recrystallization from a suitable solvent system is also effective. |
Issue 3: Difficulty in Removing Starting Materials or Intermediates
| Possible Cause | Suggested Solution | | Similar solubility profiles of the impurity and the desired product. | Employ a different purification technique. If crystallization is ineffective, consider column chromatography on silica gel (for esterified intermediates) or an alternative solvent system for recrystallization. | | Incomplete reaction. | Re-evaluate the reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion. |
Data Presentation
Table 1: Potential Impurities in 3,4-FDCA Synthesis from Dimethylmaleic Anhydride
| Impurity | Potential Source | Reason for Presence |
| Dimethylmaleic anhydride | Starting Material | Incomplete initial bromination reaction. |
| Brominated intermediates | Synthesis Intermediates | Incomplete hydrolysis or cyclization. |
| Bis(hydroxymethyl)maleic anhydride | Synthesis Intermediate | Incomplete Mitsunobu cyclization.[1] |
| Succinimide | Byproduct | From the use of N-Bromosuccinimide (NBS). |
| Triphenylphosphine oxide | Byproduct | From the Mitsunobu reaction. |
| Reduced DDQ (hydroquinone) | Byproduct | From the oxidation step. |
| Mono-ester of 3,4-FDCA | Synthesis Intermediate | Incomplete final hydrolysis of the diester. |
Experimental Protocols
Protocol 1: General Purification of Crude this compound by Crystallization
This protocol provides a general guideline. The choice of solvent and specific conditions should be optimized for your particular impurity profile.
-
Solvent Selection: Test the solubility of your crude 3,4-FDCA in various solvents (e.g., water, ethanol, acetic acid, or mixtures) at room temperature and at elevated temperatures. An ideal solvent will dissolve the product at a high temperature but have low solubility at room temperature or below, while impurities remain in solution.
-
Dissolution: In a flask, add the chosen solvent to the crude 3,4-FDCA. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method and should be validated for your specific application.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio or gradient profile will need to be optimized to achieve good separation of 3,4-FDCA from its potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 254 nm, or a wavelength determined by a UV scan of 3,4-FDCA.
-
Sample Preparation: Accurately weigh a small amount of the 3,4-FDCA sample and dissolve it in a suitable solvent (e.g., the mobile phase or a component of it) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a reference standard of 3,4-FDCA is required to create a calibration curve.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General workflow for purification by crystallization.
References
Validation & Comparative
A Comparative Guide to 3,4-Furandicarboxylic Acid and 2,5-Furandicarboxylic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the properties of 3,4-Furandicarboxylic acid (3,4-FDCA) and 2,5-Furandicarboxylic acid (2,5-FDCA), two isomers of significant interest in the development of bio-based polymers and pharmaceuticals. This document summarizes key experimental data, outlines methodologies for their synthesis and characterization, and visualizes relevant chemical pathways.
Introduction
2,5-Furandicarboxylic acid (FDCA) is a well-recognized bio-based platform chemical, identified by the US Department of Energy as a key renewable resource for the production of "green" chemicals.[1] Its linear structure makes it an ideal substitute for terephthalic acid in the synthesis of polyesters like polyethylene furanoate (PEF), a promising bio-alternative to PET.[1][2] The isomeric counterpart, this compound (3,4-FDCA), offers a different stereochemistry that can influence the properties of resulting polymers and its utility as a chemical intermediate. This guide explores the nuanced differences between these two furan derivatives.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of 3,4-FDCA and 2,5-FDCA is presented below. These properties are crucial for understanding the behavior of these molecules in various chemical processes and their suitability for different applications.
| Property | This compound (3,4-FDCA) | 2,5-Furandicarboxylic Acid (2,5-FDCA) |
| Molecular Formula | C₆H₄O₅ | C₆H₄O₅ |
| Molar Mass | 156.09 g/mol | 156.09 g/mol |
| Melting Point | 217-218 °C | 342 °C (decomposes)[1] |
| Boiling Point | 372.6 °C (predicted)[3] | 420 °C[1] |
| Solubility in Water | 7795 mg/L @ 25 °C (estimated)[4] | Soluble[1] |
| pKa Values | Data available in IUPAC Digitized pKa Dataset[5] | pKa1: 4.38, pKa2: 5.85[1] |
Comparative Analysis of Key Properties
The positioning of the carboxylic acid groups on the furan ring significantly impacts the physical properties and potential applications of the two isomers.
Thermal Stability
While both isomers are thermally stable, 2,5-FDCA exhibits a notably higher melting point, which is attributed to strong intermolecular hydrogen bonding facilitated by its linear and symmetrical structure.[1] In a comparative study on the polyesters derived from 2,5-, 2,4-, and 3,4-FDCA, thermogravimetric analysis (TGA) revealed that polyesters based on all three isomers possess good thermal stability, being stable up to 250 °C.[6][7] Specifically, the thermal decomposition of these polyesters generally occurs between 300 and 450 °C.[6] This suggests that while the melting point of the monomers differs significantly, the thermal stability of the resulting polymers is comparable.
Solubility
2,5-FDCA is soluble in water and dimethyl sulfoxide (DMSO).[1] Detailed studies have reported its solubility in various organic solvents, with solubility generally increasing with temperature.[8][9] For 3,4-FDCA, it is reported to be soluble in alcohol and has an estimated water solubility of 7.795 g/L at 25°C.[4] The difference in solubility can be attributed to the different dipole moments and crystal packing energies arising from the varied substitution patterns.
Acidity (pKa)
The pKa values of 2,5-FDCA are well-documented.[1] For 3,4-FDCA, experimental pKa values are available through the IUPAC Digitized pKa Dataset, allowing for a direct comparison of their acidic strengths.[5] The acidity of these compounds is a critical parameter in catalytic reactions and for their application in biological systems.
Polymerization Behavior
A key finding from comparative studies is that the position of the carboxylic acid groups on the furan ring does not significantly influence the reactivity of the monomers during melt polycondensation.[7] Polyesters derived from 2,4- and 3,4-FDCA have been synthesized with comparable molecular weights and polydispersities to those from 2,5-FDCA under similar conditions.[7]
However, the isomerism dramatically affects the thermal properties of the resulting polyesters. For instance, the glass transition temperature (Tg) of poly(ethylene 2,4-furandicarboxylate) (2,4-PEF) is only slightly lower than that of 2,5-PEF, whereas the Tg of poly(ethylene 3,4-furandicarboxylate) (3,4-PEF) is significantly lower.[7] Furthermore, while 2,5-PEF and 3,4-PEF are semi-crystalline, 2,4-PEF is amorphous.[7]
Experimental Protocols
Synthesis of this compound
A facile route for the synthesis of furan-3,4-dicarboxylic acid esters has been described, starting from dimethylmaleic anhydride.[10]
Experimental Workflow:
Caption: Synthesis pathway for this compound esters.
Detailed Steps:
-
NBS Bromination: Dimethylmaleic anhydride is subjected to bromination using N-bromosuccinimide (NBS).[10]
-
Hydrolysis: The brominated product is then treated with aqueous potassium hydroxide (KOH) to yield bis(hydroxymethyl)maleic anhydride.[10]
-
Cyclization and Esterification: An intramolecular Mitsunobu ring closure is performed, followed by esterification.[10]
-
Oxidation: The final step involves oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish the desired esters of furan-3,4-dicarboxylic acid.[10]
Determination of Solubility
A common method for determining the solubility of these compounds is the static analytical method.
Experimental Workflow:
Caption: General workflow for solubility determination.
Detailed Steps:
-
Equilibration: An excess amount of the furandicarboxylic acid isomer is added to a known volume of the solvent in a sealed, thermostated vessel. The mixture is stirred for a prolonged period to ensure equilibrium is reached.[9]
-
Sampling: A sample of the supernatant is withdrawn using a syringe fitted with a filter to remove any undissolved solid.[9]
-
Analysis: The concentration of the dissolved acid in the sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8]
Melt Polycondensation of Furandicarboxylate-Based Polyesters
A typical two-step melt polycondensation procedure is used for synthesizing polyesters from FDCA isomers.[7]
Experimental Workflow:
Caption: Workflow for melt polycondensation of FDCA polyesters.
Detailed Steps:
-
Pre-polymerization: The dimethyl ester of the FDCA isomer is reacted with a diol (e.g., ethylene glycol) in the presence of a catalyst such as titanium(IV) isopropoxide. The mixture is heated at a temperature of around 160°C for several hours.[7]
-
Polycondensation: The temperature is then increased to 210-215°C, and a vacuum is applied to remove the condensation byproducts, driving the polymerization reaction to completion. This stage is typically carried out for a couple of hours.[7]
-
Isolation: The resulting polyester is then cooled and isolated. It can be purified by precipitation from a suitable solvent.[7]
Conclusion
Both this compound and 2,5-Furandicarboxylic acid are valuable bio-based building blocks with distinct properties that make them suitable for different applications. 2,5-FDCA, with its linear symmetry, is a prime candidate for creating high-performance, semi-crystalline polymers analogous to PET. 3,4-FDCA, on the other hand, offers a different geometry that can be exploited to tune the properties of polymers, for example, by lowering the glass transition temperature. The choice between these isomers will ultimately depend on the desired characteristics of the final product, whether it be a novel polymer with specific thermal and mechanical properties or a new pharmaceutical agent. Further research into the properties and applications of 3,4-FDCA is warranted to fully explore its potential in the bio-based economy.
References
- 1. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | 3387-26-6 | DAA38726 [biosynth.com]
- 4. furan-3,4-dicarboxylic acid, 3387-26-6 [thegoodscentscompany.com]
- 5. This compound | C6H4O5 | CID 76923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42184H [pubs.rsc.org]
- 8. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Polymers from 3,4-Furandicarboxylic Acid and Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
The quest for novel polymers with enhanced performance characteristics and sustainable origins has led to significant interest in furan-based monomers as alternatives to their petrochemically-derived counterparts. Among these, 3,4-furandicarboxylic acid (3,4-FDCA) presents an intriguing building block for polyesters, offering a different isomeric structure to the more commonly studied 2,5-FDCA. This guide provides an objective comparison of the performance of polymers derived from 3,4-FDCA with those synthesized from the widely used terephthalic acid (TPA), supported by experimental data.
I. Molecular Structure and Synthesis Overview
The primary difference between polymers derived from 3,4-FDCA and TPA lies in the geometry of the aromatic dicarboxylic acid monomer. TPA is a linear molecule, which contributes to the high degree of order and crystallinity in polymers like poly(ethylene terephthalate) (PET). In contrast, 3,4-FDCA has a kinked geometry due to the positions of the carboxylic acid groups on the furan ring. This structural variance significantly influences the resulting polymer's properties.
Both 3,4-FDCA and TPA-based polyesters are typically synthesized via a two-step melt polycondensation process. This involves an initial esterification or transesterification reaction between the diacid (or its dimethyl ester) and a diol, followed by a polycondensation step at high temperature and under vacuum to increase the molecular weight.
Figure 1: General synthesis workflow for 3,4-FDCA and TPA-based polyesters.
II. Comparative Performance Data
The following tables summarize the quantitative data for polyesters synthesized from 3,4-FDCA and TPA with ethylene glycol, namely poly(ethylene 3,4-furandicarboxylate) (3,4-PEF) and poly(ethylene terephthalate) (PET).
Table 1: Molecular Weight and Polydispersity
| Polymer | Monomers | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 3,4-PEF | 3,4-FDCA & Ethylene Glycol | 16,000 | 34,000 | 2.1 |
| PET | Terephthalic Acid & Ethylene Glycol | ~18,600 (fiber grade) | - | - |
Note: The molecular weight of PET can vary significantly depending on the intended application.
Table 2: Thermal Properties
| Property | 3,4-PEF | PET |
| Glass Transition Temperature (Tg) | 49 °C | ~70-80 °C |
| Melting Temperature (Tm) | 155 °C (after annealing) | ~245-265 °C |
| 5% Weight Loss Temperature (TGA, N2) | ~350-370 °C | ~390-420 °C |
| Crystallinity | Semi-crystalline | Semi-crystalline |
Table 3: Barrier Properties (Qualitative Comparison)
| Property | 3,4-FDCA based Polyesters | TPA based Polyesters (e.g., PET) |
| Oxygen (O2) Barrier | Expected to be higher than PET | Standard |
| Carbon Dioxide (CO2) Barrier | Expected to be higher than PET | Standard |
| Water Vapor (H2O) Barrier | Expected to be higher than PET | Standard |
Note: While specific barrier property data for 3,4-PEF is limited, polyesters based on the 2,5-FDCA isomer have demonstrated significantly better barrier properties than PET. It is hypothesized that the furan ring, in general, contributes to improved barrier performance.
III. Experimental Protocols
A. Synthesis of Poly(ethylene 3,4-furandicarboxylate) (3,4-PEF) via Melt Polycondensation
This protocol is based on the synthesis of FDCA-based polyesters.
-
Monomer Preparation: Dimethyl 3,4-furandicarboxylate and ethylene glycol are added to a reaction vessel in a specified molar ratio (e.g., 1:2.2).
-
Transesterification (First Stage):
-
A catalyst, such as zinc acetate or antimony trioxide, is added to the mixture.
-
The temperature is gradually increased to approximately 180-220°C under a nitrogen atmosphere.
-
Methanol, the byproduct of the transesterification reaction, is distilled off.
-
-
Polycondensation (Second Stage):
-
The temperature is further increased to 230-260°C.
-
A high vacuum (typically <1 mbar) is applied to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.
-
The reaction is continued until the desired melt viscosity (indicative of molecular weight) is achieved.
-
-
Polymer Recovery: The resulting polymer is extruded from the reactor and pelletized.
B. Synthesis of Poly(ethylene terephthalate) (PET) via Melt Polycondensation
-
Esterification (First Stage):
-
Terephthalic acid and ethylene glycol are reacted at elevated temperatures (240-260°C) and pressures (2-3 bar).
-
Water is continuously removed as a byproduct.
-
-
Pre-Polycondensation: The resulting oligomer is transferred to a second reactor where the temperature is increased and the pressure is reduced to continue the polymerization.
-
Polycondensation (Final Stage):
-
The prepolymer is subjected to high vacuum (<1 mbar) and temperatures of 270-290°C.
-
Excess ethylene glycol is removed, and the molecular weight increases to the desired level.
-
-
Polymer Recovery: The molten PET is extruded, cooled, and pelletized.
C. Polymer Characterization
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., a mixture of phenol and tetrachloroethane).
-
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). A typical procedure involves heating the sample from room temperature to above its melting point, cooling it down, and then reheating it at a controlled rate (e.g., 10°C/min).
-
Thermogravimetric Analysis (TGA): Used to assess thermal stability. The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min), and the weight loss as a function of temperature is recorded.
-
-
Crystallinity: Wide-Angle X-ray Diffraction (WAXD) can be used to analyze the crystalline structure of the polymers.
IV. Discussion and Comparative Analysis
The data reveals significant differences between polymers derived from 3,4-FDCA and terephthalic acid.
-
Thermal Properties: 3,4-PEF exhibits a considerably lower glass transition temperature and melting point compared to PET.[1] This can be attributed to the less linear and more flexible polymer chains resulting from the kinked structure of the 3,4-FDCA monomer. The lower melting point could potentially lead to a wider processing window and reduced energy consumption during manufacturing. However, the lower Tg may limit its application in high-temperature environments where dimensional stability is crucial. The thermal stability of 3,4-PEF, while good, is slightly lower than that of PET.
-
Crystallinity: Both 3,4-PEF and PET are semi-crystalline materials.[1] However, the rate of crystallization for 3,4-PEF is reported to be very low.[1] This is a critical factor in polymer processing, as it affects the final mechanical properties and transparency of the material.
-
Mechanical and Barrier Properties: While specific quantitative data for the mechanical and barrier properties of 3,4-PEF are not as readily available as for its 2,5-FDCA counterpart, furan-based polyesters, in general, are known to exhibit superior barrier properties to gases like oxygen and carbon dioxide compared to PET.[1] This is a significant advantage for packaging applications. The mechanical properties are expected to be influenced by the lower crystallinity and Tg, potentially resulting in a more flexible but less rigid material compared to PET.
V. Logical Relationships in Polymer Properties
The following diagram illustrates the logical relationship between the monomer structure and the final polymer properties.
References
Unambiguous Structural Validation of 3,4-Furandicarboxylic Acid: A Comparative Guide by X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its chemical behavior and biological activity. This guide provides an objective comparison of the structural validation of 3,4-Furandicarboxylic acid using single-crystal X-ray crystallography as the benchmark, supported by data from other analytical techniques.
X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions. This high-resolution information is critical for structure-activity relationship (SAR) studies and rational drug design. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming molecular connectivity and identifying functional groups, X-ray diffraction provides the ultimate validation of the three-dimensional structure.
Comparative Analysis of Furandicarboxylic Acid Isomers
To underscore the precision of X-ray crystallography, this guide presents a comparative analysis of the structural parameters of this compound and its isomers, 2,5-Furandicarboxylic acid and 2,4-Furandicarboxylic acid. The subtle differences in the substitution pattern on the furan ring lead to distinct molecular geometries and crystal packing, which can significantly influence the material's physical and chemical properties.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for this compound, as determined by a low-temperature X-ray diffraction study, and compares them with available data for its isomers.
| Parameter | This compound | 2,5-Furandicarboxylic Acid[1] | 2,4-Furandicarboxylic Acid |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pca2₁ |
| a (Å) | 7.339(2) | 3.66 | Data not available |
| b (Å) | 6.848(2) | 16.69 | Data not available |
| c (Å) | 12.080(3) | 4.97 | Data not available |
| β (°) | 105.93(2) | 96 | 90 |
| Volume (ų) | 582.7(3) | 301.9 | Data not available |
| Z | 4 | 2 | Data not available |
Selected Bond Lengths and Angles for this compound
The precise intramolecular geometry of this compound, as revealed by X-ray crystallography, is presented below.
| Bond | Length (Å) | Angle | Angle (°) |
| O(1)-C(2) | 1.373(3) | C(5)-O(1)-C(2) | 106.8(2) |
| O(1)-C(5) | 1.370(3) | O(1)-C(2)-C(3) | 110.1(2) |
| C(2)-C(3) | 1.365(3) | C(2)-C(3)-C(4) | 106.5(2) |
| C(3)-C(4) | 1.442(3) | C(3)-C(4)-C(5) | 106.5(2) |
| C(4)-C(5) | 1.366(3) | C(4)-C(5)-O(1) | 109.9(2) |
| C(3)-C(6) | 1.478(3) | C(2)-C(3)-C(6) | 128.1(2) |
| C(6)-O(2) | 1.216(3) | C(4)-C(3)-C(6) | 125.4(2) |
| C(6)-O(3) | 1.311(3) | O(2)-C(6)-O(3) | 123.5(2) |
| C(4)-C(7) | 1.481(3) | C(3)-C(4)-C(7) | 125.5(2) |
| C(7)-O(4) | 1.213(3) | C(5)-C(4)-C(7) | 128.0(2) |
| C(7)-O(5) | 1.313(3) | O(4)-C(7)-O(5) | 123.4(2) |
Spectroscopic Data Comparison
Spectroscopic techniques provide complementary information for structural validation. The following table compares the key spectroscopic features of the furandicarboxylic acid isomers.
| Technique | This compound | 2,5-Furandicarboxylic Acid | 2,4-Furandicarboxylic Acid |
| ¹H NMR (ppm) | δ ~8.2 (s, 2H, furan-H) | δ ~7.3 (s, 2H, furan-H)[2] | δ ~8.7 (s, 1H, furan-H), ~7.6 (s, 1H, furan-H) |
| ¹³C NMR (ppm) | Data not available | δ ~158, ~147, ~119[3] | Data not available |
| IR (cm⁻¹) | Broad O-H, C=O (carboxylic acid) | Broad O-H, C=O (carboxylic acid)[4] | Broad O-H, C=O (carboxylic acid) |
| Mass Spec (m/z) | 156 (M⁺) | 156 (M⁺)[5] | 156 (M⁺) |
Experimental Protocols
X-ray Crystallography of this compound
A single crystal of this compound was mounted on a goniometer head. Data was collected at low temperature (approximately 120 K) using Mo Kα radiation (λ = 0.71073 Å) on a four-circle diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in a suitable deuterated solvent, such as DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as KBr pellets. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, emphasizing the central role of X-ray crystallography.
Caption: Workflow for the structural validation of this compound.
References
A Comparative Thermal Analysis of Furan-Based Polyesters and Their Terephthalate Counterparts
A deep dive into the thermal properties of emerging bio-based furanic polyesters reveals significant performance differences when compared to their traditional petroleum-derived terephthalate analogs. This guide presents a comparative analysis of key thermal characteristics, supported by experimental data, to inform researchers and scientists in material science and drug development.
Furan-based polyesters, such as polyethylene furanoate (PEF), polybutylene furanoate (PBF), and polytrimethylene furanoate (PTF), are gaining considerable attention as sustainable alternatives to conventional polyesters like polyethylene terephthalate (PET), polybutylene terephthalate (PBT), and polytrimethylene terephthalate (PTT).[1][2][3][4][5] A critical aspect of their potential application lies in their thermal behavior, which dictates their processing conditions and end-use performance. This comparison focuses on the key thermal properties: glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), determined through standard thermal analysis techniques.
Quantitative Comparison of Thermal Properties
The thermal properties of furan-based polyesters and their terephthalate counterparts have been extensively studied. The following table summarizes the key quantitative data obtained from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% weight loss) (°C) |
| PEF (Polyethylene Furanoate) | 85-95[6] | ~215[6] | ~350[6] |
| PET (Polyethylene Terephthalate) | ~75[6] | ~260[6] | ~390[6] |
| PBF (Polybutylene Furanoate) | 34-46[7][8] | 168-172[7][8] | ~389[9] |
| PBT (Polybutylene Terephthalate) | ~25[7] | 223-228 | ~350-400 |
| PTF (Polytrimethylene Furanoate) | ~45-55 | ~174[9] | ~382[9] |
| PTT (Polytrimethylene Terephthalate) | ~45-65 | ~228 | ~350-400 |
Note: The values presented are approximate and can vary depending on factors such as molecular weight, crystallinity, and experimental conditions.
Generally, furan-based polyesters exhibit a higher glass transition temperature compared to their terephthalate analogs, which is attributed to the higher rigidity of the furan ring.[10] However, their melting and decomposition temperatures tend to be lower. For instance, PEF has a Tg of approximately 86°C, which is about 10°C higher than that of PET.[4] In contrast, the melting point of PEF is around 215°C, significantly lower than PET's melting point of about 260°C.[6][11] This trend of higher Tg and lower Tm is also observed when comparing PBF to PBT and PTF to PTT.[7][9][12]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the thermal properties of these polyesters.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester samples.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
The sample is placed in the DSC instrument, which is equipped with a furnace and a cooling system.
-
The sample is subjected to a controlled temperature program under a nitrogen atmosphere (e.g., a flow rate of 50 mL/min).
-
A common temperature program involves an initial heating ramp to erase the thermal history of the sample, followed by a controlled cooling ramp, and a final heating ramp. For example:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 300°C) at a rate of 10°C/min.
-
Hold at this temperature for 2-5 minutes to ensure complete melting.
-
Cool down to a temperature below the expected glass transition (e.g., 0°C) at a controlled rate (e.g., 10°C/min).
-
Heat again to the final temperature at a rate of 10°C/min.
-
-
The heat flow to or from the sample is measured as a function of temperature.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
-
The melting temperature (Tm) is identified as the peak temperature of the endothermic melting event on the second heating scan.
-
The crystallization temperature (Tc) is identified as the peak temperature of the exothermic crystallization event during the cooling scan.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polyester samples.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., alumina or platinum).
-
The sample pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.[13]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs. The temperature of the maximum rate of decomposition (Tmax) is determined from the peak of the derivative of the TGA curve (DTG curve).
Visualizing the Analysis Workflow
The logical flow of a comparative thermal analysis study can be visualized as follows:
Comparative thermal analysis workflow for furan-based and terephthalate-based polyesters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. petpla.net [petpla.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of poly(ethylene furandicarboxylate) polyester using monomers derived from renewable resources: thermal behavior comparison with PET and PEN - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Electrospun Poly(butylene 2,5-furanoate) and Poly(pentamethylene 2,5-furanoate) Mats: Structure–Property Relationships and Thermo-Mechanical and Biological Characterization [mdpi.com]
- 13. benchchem.com [benchchem.com]
Assessing the Biodegradability of 3,4-FDCA Polymers: A Comparative Guide
A detailed comparison of furan-based polyesters with a focus on biodegradability, providing researchers, scientists, and drug development professionals with supporting experimental data and protocols.
The quest for sustainable alternatives to petroleum-based plastics has led to significant research into bio-based polymers. Among these, polymers derived from 2,5-furandicarboxylic acid (FDCA) have garnered considerable attention as potential replacements for polyethylene terephthalate (PET). While the 2,5-isomer of FDCA has been extensively studied, its isomer, 3,4-furandicarboxylic acid (3,4-FDCA), presents another avenue for the development of novel bio-based polyesters. However, a comprehensive understanding of the biodegradability of 3,4-FDCA based polymers is still emerging.
This guide provides a comparative assessment of the biodegradability of furan-based polyesters. Due to the limited direct experimental data on the biodegradation of 3,4-FDCA polymers, this guide will utilize data from its well-studied isomer, 2,5-FDCA, as a predictive analogue. This approach is based on their structural similarity, with the explicit acknowledgment that further research is required to fully elucidate the specific degradation behavior of 3,4-FDCA polymers.
Comparative Biodegradation Data
The biodegradability of furan-based polyesters is significantly influenced by their chemical structure, crystallinity, and the surrounding environment. Generally, homopolymers of FDCA are resistant to rapid biodegradation. However, their susceptibility to degradation can be enhanced through copolymerization with aliphatic monomers.
Enzymatic Degradation
Enzymatic degradation studies provide insights into the susceptibility of polymers to microbial enzymes. Lipases are commonly used to assess the biodegradability of polyesters. The data below summarizes the enzymatic degradation of various 2,5-FDCA based copolymers.
| Polymer Composition | Enzyme | Temperature (°C) | Duration (days) | Weight Loss (%) | Reference |
| PBF | Lipase from Pseudomonas sp. | 37 | 70 | < 5 | [1] |
| PBFGA (GA 20 mol%) | Lipase from Pseudomonas sp. | 37 | 70 | ~15 | [1] |
| PBFGA (GA 40 mol%) | Lipase from Pseudomonas sp. | 37 | 70 | ~35 | [1] |
| PBFGA (GA 60 mol%) | Lipase from Pseudomonas sp. | 37 | 70 | ~60 | [1] |
| PEF | Cutinase 1 from Thermobifida cellulosilytica | 65 | 3 | 100 | [2] |
PBF: Poly(butylene 2,5-furandicarboxylate) PBFGA: Poly(butylene 2,5-furandicarboxylate-co-glycolic acid) PEF: Poly(ethylene 2,5-furandicarboxylate)
Soil Burial Degradation
Soil burial tests simulate the degradation of polymers in a natural, microbially rich environment. The rate of degradation is typically monitored by measuring the weight loss of the polymer sample over time.
| Polymer Composition | Soil Type | Temperature (°C) | Duration (days) | Weight Loss (%) | Reference |
| Starch-grafted PE | Garden Soil | Ambient | 120 | 88 | [3] |
| PCL | Garden Soil | Ambient | 28 | 100 | [4] |
| BTA | Garden Soil | Ambient | 42 | 90 | [4] |
PE: Polyethylene PCL: Polycaprolactone BTA: Butylene terephthalate-co-adipate
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biodegradability studies. Below are protocols for enzymatic degradation and soil burial tests based on established standards and scientific literature.
Enzymatic Degradation Protocol
This protocol outlines a typical procedure for assessing the enzymatic degradation of polymer films.
1. Materials and Reagents:
-
Polymer films (e.g., 3,4-FDCA based polyester) of known dimensions and weight.
-
Phosphate buffer solution (pH 7.0).
-
Lipase from a suitable microbial source (e.g., Pseudomonas cepacia).
-
Sodium azide (to inhibit microbial growth).
-
Incubator.
2. Procedure:
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Cut the polymer films into small, uniform pieces and record their initial dry weight.
-
Place the polymer samples in vials containing the enzyme solution. A control group with buffer and sodium azide but without the enzyme should be included.
-
Incubate the vials at a constant temperature (e.g., 37°C) with gentle shaking.
-
At predetermined time intervals, remove the polymer samples from the vials.
-
Gently wash the samples with distilled water to remove any residual enzyme and buffer salts.
-
Dry the samples to a constant weight and record the final dry weight.
-
Calculate the percentage of weight loss.
Enzymatic Degradation Experimental Workflow.
Soil Burial Degradation Protocol (Modified from ASTM D5988)
This protocol describes a laboratory test for determining the aerobic biodegradation of plastics in soil.[5][6][7]
1. Materials and Reagents:
-
Polymer samples of known weight and surface area.
-
Natural soil with a known water-holding capacity and pH.
-
Containers for burial.
-
Controlled environment chamber or incubator.
2. Procedure:
-
Prepare the soil by sieving to remove large particles and adjusting the moisture content to 40-60% of its maximum water-holding capacity.
-
Bury the pre-weighed polymer samples in the prepared soil in the containers.
-
Incubate the containers in a dark, well-ventilated environment at a constant temperature (e.g., 25°C).
-
Maintain the soil moisture content throughout the experiment by adding distilled water as needed.
-
At specified intervals, carefully retrieve the polymer samples from the soil.
-
Gently clean the samples to remove adhering soil without damaging the polymer surface.
-
Dry the samples to a constant weight and record the final weight.
-
Calculate the percentage of weight loss.
Soil Burial Degradation Experimental Workflow.
Signaling Pathways and Logical Relationships
The biodegradation of polyesters is a complex process involving multiple steps. The following diagram illustrates the general logical relationship of factors influencing the enzymatic degradation of a polyester.
Factors Influencing Polyester Biodegradation.
References
- 1. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.astm.org [store.astm.org]
- 6. matestlabs.com [matestlabs.com]
- 7. store.astm.org [store.astm.org]
A Comparative Guide to Polymers Derived from 3,4-FDCA and 2,5-FDCA
A detailed analysis for researchers, scientists, and drug development professionals on the performance of polymers synthesized from 3,4-furandicarboxylic acid (3,4-FDCA) and 2,5-furandicarboxylic acid (2,5-FDCA).
The quest for sustainable and high-performance polymers has led to significant interest in furan-based monomers derived from renewable resources. Among these, 2,5-furandicarboxylic acid (2,5-FDCA) has emerged as a frontrunner for producing bio-based polyesters with properties comparable or even superior to their petroleum-based counterparts. However, its isomer, this compound (3,4-FDCA), also presents a unique molecular architecture for polymer synthesis. This guide provides a comprehensive comparison of the performance of polymers derived from these two isomeric furanic diacids, supported by experimental data, to aid researchers in material selection and development.
Structural and Property Overview
The positioning of the carboxylic acid groups on the furan ring significantly influences the geometry of the resulting polymer chains, which in turn dictates their macroscopic properties. In 2,5-FDCA, the linear and symmetrical arrangement of the carboxyl groups leads to more regular polymer chains, promoting crystallinity and enhancing thermal and mechanical properties. In contrast, the bent and asymmetrical structure of 3,4-FDCA results in less linear polymer chains, which can disrupt packing and affect crystallinity.
Figure 1: Molecular structures of 2,5-FDCA and 3,4-FDCA.
This fundamental structural difference is the primary driver for the observed variations in the performance of their respective polymers.
Performance Comparison
This section details the comparative performance of polyesters synthesized from 3,4-FDCA and 2,5-FDCA with various diols, focusing on their thermal and mechanical properties.
Thermal Properties
A key study by Thiyagarajan et al. provides a direct comparison of the thermal properties of polyesters synthesized from 2,5-FDCA, 2,4-FDCA, and 3,4-FDCA. The data reveals that while the thermal stability is comparable, the glass transition and melting temperatures are significantly influenced by the isomer used.
Table 1: Thermal Properties of Polyesters from 2,5-FDCA and 3,4-FDCA with Different Diols
| Polymer | FDCA Isomer | Diol | Tg (°C) | Tm (°C) | T5% (°C) | Tmax (°C) |
| PEF | 2,5-FDCA | Ethylene Glycol | 79 | 209 | 374 | 425 |
| PEF | 3,4-FDCA | Ethylene Glycol | 38 | 155 | 373 | 422 |
| PPF | 2,5-FDCA | 1,3-Propanediol | 47 | 169 | 382 | 419 |
| PPF | 3,4-FDCA | 1,3-Propanediol | -6 | - | 378 | 412 |
| PBF | 2,5-FDCA | 1,4-Butanediol | 31 | 168 | 384 | 420 |
| PBF | 3,4-FDCA | 1,4-Butanediol | 23 | 87 | 379 | 416 |
Data sourced from Thiyagarajan et al. (2014).
From the data, it is evident that polymers based on 2,5-FDCA consistently exhibit higher glass transition temperatures (Tg) and melting temperatures (Tm) compared to their 3,4-FDCA counterparts. This is attributed to the more regular chain packing and higher crystallinity achievable with the linear 2,5-isomer. The thermal stability, as indicated by the onset decomposition temperature (T5%) and the temperature of maximum decomposition rate (Tmax), is largely similar for both sets of polymers, suggesting that the isomeric substitution does not significantly affect the bond strengths within the polymer backbone in terms of thermal degradation.
Mechanical and Barrier Properties
While extensive data is available for the mechanical and barrier properties of polymers derived from 2,5-FDCA, there is a notable scarcity of such information for polymers based on 3,4-FDCA in the current scientific literature. The available data for 2,5-FDCA polyesters showcases their potential as high-performance materials. For instance, poly(ethylene 2,5-furandicarboxylate) (PEF) exhibits a high tensile modulus and strength, making it a promising candidate for packaging applications.[1]
Table 2: Mechanical Properties of Selected 2,5-FDCA Based Polyesters
| Polymer | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PEF | 2100 | 66.7 | 4.2 |
| PPF | 1500 | 68 | - |
| PBF | >900 | - | >1000 |
Data for PEF and PPF sourced from Zhou et al. (2022) and Thiyagarajan et al. (2014), and for PBF from Zhu et al. (2013).
The lack of corresponding data for 3,4-FDCA based polymers prevents a direct quantitative comparison in this guide. This represents a significant knowledge gap and an area ripe for future research to fully understand the potential of this bio-based monomer.
Similarly, the gas barrier properties of 2,5-FDCA based polyesters, particularly PEF, have been shown to be superior to those of conventional polyesters like PET, which is a key advantage for food and beverage packaging. Unfortunately, no comparable data for polymers derived from 3,4-FDCA could be identified.
Experimental Protocols
The following section outlines the general methodologies employed for the synthesis and characterization of the FDCA-based polyesters discussed in this guide.
Synthesis of Polyesters via Melt Polycondensation
A two-stage melt polycondensation process is commonly used for the synthesis of FDCA-based polyesters.
Figure 2: General workflow for melt polycondensation.
Procedure:
-
Esterification/Transesterification: The dimethyl ester of the FDCA isomer (2,5- or 3,4-) and a diol (e.g., ethylene glycol, 1,3-propanediol, or 1,4-butanediol) are charged into a reaction vessel in a specific molar ratio (typically with an excess of the diol). A catalyst, such as titanium(IV) butoxide, is added. The mixture is heated to a temperature range of 160-180°C under a nitrogen atmosphere. During this stage, methanol is produced as a byproduct and is continuously removed from the reaction mixture.
-
Polycondensation: After the removal of the theoretical amount of methanol, the temperature is gradually increased to 210-240°C, and a vacuum is applied. This stage promotes the polycondensation reaction, where the molecular weight of the polymer increases, and the excess diol is removed. The reaction is continued until a high viscosity is achieved, indicating the formation of a high molecular weight polymer. The resulting polymer is then cooled and collected.
Characterization Techniques
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed to determine the thermal stability of the polymers. Samples are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss as a function of temperature is recorded.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). Samples are typically subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) to erase the thermal history and obtain accurate measurements.
Mechanical Testing:
-
Tensile Testing: Performed on dumbbell-shaped specimens according to standards such as ASTM D638. The specimens are stretched at a constant crosshead speed, and the force and displacement are recorded to determine the tensile modulus, tensile strength, and elongation at break.
Barrier Property Measurement:
-
Gas Permeability: Measured using a gas permeability tester. A polymer film of known thickness is placed between two chambers. A test gas (e.g., oxygen, carbon dioxide) is introduced into one chamber at a specific pressure, and the rate at which the gas permeates through the film to the other chamber is measured.
Logical Relationships and Impact on Polymer Properties
The structural differences between 3,4-FDCA and 2,5-FDCA have a cascading effect on the resulting polymer properties.
Figure 3: Influence of FDCA isomer structure on polymer properties.
The linear geometry of 2,5-FDCA allows for closer and more ordered packing of the polymer chains, leading to higher crystallinity. This crystalline structure results in higher glass transition and melting temperatures, and is generally associated with improved mechanical strength and barrier properties due to the reduced free volume and tortuous path for gas molecules. Conversely, the bent structure of 3,4-FDCA disrupts this regular packing, leading to more amorphous polymers with lower thermal transition temperatures. While this may lead to increased flexibility, it is also likely to result in reduced mechanical strength and barrier performance, although experimental data to confirm this for 3,4-FDCA based polymers is currently lacking.
Conclusion
The comparison between polymers derived from 3,4-FDCA and 2,5-FDCA highlights the critical role of monomer geometry in determining final material properties. The well-studied 2,5-FDCA has demonstrated its potential to produce high-performance bio-based polyesters with excellent thermal, mechanical, and barrier properties, making it a strong candidate for replacing petroleum-based plastics in various applications.
In contrast, 3,4-FDCA remains a less explored building block. The available data on its polyesters indicate lower thermal transition temperatures compared to their 2,5-FDCA counterparts, a direct consequence of its asymmetrical structure. The significant lack of data on the mechanical and barrier properties of 3,4-FDCA based polymers underscores a critical gap in the field of bio-based polymers. Further research into the synthesis and characterization of these materials is essential to fully assess their potential and to provide a more complete picture for material scientists and developers. This will enable a more informed selection of furan-based monomers to tailor polymer properties for specific applications.
References
A Spectroscopic Comparison of 3,4- and 2,5-Furandicarboxylic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of isomeric compounds is paramount. This guide provides a detailed spectroscopic comparison of 3,4-furandicarboxylic acid (3,4-FDCA) and 2,5-furandicarboxylic acid (2,5-FDCA), two key bio-based platform chemicals with emerging applications in polymer science and medicinal chemistry.
This document summarizes key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and validation of these findings.
Chemical Structures
The isomeric difference between 3,4-FDCA and 2,5-FDCA, which dictates their distinct spectroscopic properties, lies in the substitution pattern of the carboxylic acid groups on the furan ring.
Caption: Molecular structures of 3,4- and 2,5-furandicarboxylic acid.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from various spectroscopic techniques for a direct comparison of the two isomers.
¹H NMR Spectroscopy
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | DMSO-d₆ | ~8.3 | s | H2, H5 |
| 2,5-Furandicarboxylic Acid | DMSO-d₆ | 7.28 | s | H3, H4 |
¹³C NMR Spectroscopy
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not available | - | - |
| 2,5-Furandicarboxylic Acid | DMSO-d₆ | 158.88, 147.01, 118.39 | C=O, C2/C5, C3/C4[1] |
Infrared (IR) Spectroscopy
| Compound | Technique | Key Absorptions (cm⁻¹) | Assignment |
| This compound | KBr-Pellet | 3400-2400 (broad), 1700-1680, 1600-1585, 1500-1400, 1320-1210 | O-H (stretch, carboxylic acid dimer), C=O (stretch), C=C (stretch, furan ring), C-C (stretch, furan ring), C-O (stretch) |
| 2,5-Furandicarboxylic Acid | KBr | 3100-2500 (broad), 1680, 1580, 1470, 1290, 960 | O-H (stretch, carboxylic acid dimer), C=O (stretch), C=C (stretch, furan ring), C-H (bend), C-O (stretch), O-H (bend, out-of-plane) |
UV-Vis Spectroscopy
| Compound | Solvent | λmax (nm) |
| This compound | Data not available | - |
| 2,5-Furandicarboxylic Acid | Water | ~265[2] |
Mass Spectrometry
| Compound | Ionization Mode | m/z (relative intensity) | Assignment |
| This compound | GC-MS | 156 (M+), 139, 112, 83, 69, 55, 45, 39 | Molecular ion, [M-OH]+, [M-CO2]+, fragments |
| 2,5-Furandicarboxylic Acid | ESI-MS | 155.0 [M-H]⁻ | Deprotonated molecule[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the furandicarboxylic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution, using gentle heating or sonication if necessary.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Approximately 16 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Approximately 200-250 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record the spectrum of the KBr pellet. A background spectrum of an empty pellet or the open beam should be recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the furandicarboxylic acid isomer in a suitable UV-transparent solvent (e.g., water, ethanol, methanol) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically absorbance values should be between 0.1 and 1.0).
-
-
Instrument Parameters:
-
Spectrometer: Double-beam UV-Vis spectrophotometer.
-
Scan Range: Typically 200-400 nm.
-
Blank: Use the same solvent as used for the sample preparation.
-
-
Data Acquisition: Record the absorbance spectrum of the sample against the solvent blank. Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry
-
Sample Preparation:
-
Electrospray Ionization (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 1-10 µg/mL.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization (e.g., silylation) may be necessary to increase the volatility of the dicarboxylic acids.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Negative or positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: Typically m/z 50-500.
-
Capillary Voltage, Cone Voltage, and other source parameters should be optimized for the analyte.
-
-
Instrument Parameters (GC-MS):
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A temperature gradient to ensure separation of components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or other suitable analyzer.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Experimental Workflow and Data Analysis
The general workflow for the spectroscopic analysis of these compounds follows a logical progression from sample preparation to data interpretation.
Caption: General workflow for spectroscopic analysis.
References
A Comparative Guide to the Electrochemical Properties of 3,4-Furandicarboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 3,4-Furandicarboxylic acid (3,4-FDCA) and its structural isomers: 2,5-Furandicarboxylic acid (2,5-FDCA), 2,4-Furandicarboxylic acid (2,4-FDCA), and 2,3-Furandicarboxylic acid (2,3-FDCA). The objective is to offer a clear, data-driven comparison to support research and development in fields where these compounds show promise, such as polymer chemistry and drug development.
While 2,5-FDCA is a well-researched, bio-based platform chemical often touted as a sustainable replacement for terephthalic acid, a comprehensive understanding of the electrochemical characteristics of its isomers is crucial for unlocking their full potential in various applications.[1][2] This guide synthesizes the available experimental data and provides detailed experimental protocols for key electrochemical techniques.
Overview of Isomeric Structures
The positioning of the carboxylic acid groups on the furan ring significantly influences the molecule's symmetry, electronic properties, and, consequently, its electrochemical behavior. A visual representation of the logical relationship and the current state of research on these isomers is provided below.
Caption: Comparative data availability for furandicarboxylic acid isomers.
Comparative Electrochemical Data
An extensive review of scientific literature reveals a significant disparity in the availability of electrochemical data for the furandicarboxylic acid isomers. The majority of research has concentrated on 2,5-FDCA, primarily due to its accessibility from biomass-derived 5-hydroxymethylfurfural (HMF).[1][3][4][5]
Table 1: Summary of Electrochemical Properties of Furandicarboxylic Acid Isomers
| Property | 2,5-Furandicarboxylic Acid | This compound | 2,4-Furandicarboxylic Acid | 2,3-Furandicarboxylic Acid |
| Oxidation Potential | Data available | No experimental data found | No experimental data found | No experimental data found |
| Reduction Potential | Data available | No experimental data found | No experimental data found | No experimental data found |
| Conductivity | Data available | No experimental data found | No experimental data found | No experimental data found |
| Key Research Focus | Electrosynthesis from HMF | Polymer synthesis | Polymer synthesis | Limited research |
Note: The lack of experimental data for 3,4-FDCA, 2,4-FDCA, and 2,3-FDCA presents a significant knowledge gap. The data for 2,5-FDCA is often presented in the context of its synthesis from HMF, with the electrochemical properties of the final product being of secondary focus.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key electrochemical experiments. These protocols are generally applicable to the analysis of organic acids, including all furandicarboxylic acid isomers.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox properties of a substance in solution.
Objective: To determine the oxidation and reduction potentials of the furandicarboxylic acid isomers.
Experimental Workflow:
Caption: Workflow for Cyclic Voltammetry Analysis.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M potassium chloride in ultrapure water). From this, prepare the analyte solution by dissolving the furandicarboxylic acid isomer to a concentration of 1-10 mM.
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, followed by rinsing with deionized water and sonication to ensure a clean surface.
-
Cell Assembly: Assemble a three-electrode electrochemical cell with the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events of the furan ring and carboxylic acid groups.
-
Run the cyclic voltammetry experiment for several cycles to obtain a stable voltammogram.
-
-
Data Analysis: Analyze the resulting cyclic voltammogram to determine the anodic (oxidation) and cathodic (reduction) peak potentials.
Conductivity Measurement
Conductivity measurements provide insight into the degree of ionization of the dicarboxylic acids in solution.
Objective: To determine the molar conductivity of the furandicarboxylic acid isomers at various concentrations.
Experimental Workflow:
Caption: Workflow for Conductivity Measurement.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the furandicarboxylic acid isomer in deionized water. Perform a series of dilutions to obtain solutions of varying concentrations.
-
Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride solutions of known conductivity.
-
Conductivity Measurement:
-
Rinse the conductivity probe with deionized water and then with the sample solution to be measured.
-
Immerse the probe in the sample solution, ensuring the electrodes are fully covered.
-
Allow the reading to stabilize and record the conductivity.
-
Repeat the measurement for each dilution, starting from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Calculate the molar conductivity (Λm) for each concentration using the formula: Λm = κ / c, where κ is the measured conductivity and c is the molar concentration.
-
A plot of molar conductivity against the square root of the concentration can be used to determine the limiting molar conductivity.
-
Future Outlook and Research Directions
The significant lack of experimental data on the electrochemical properties of 3,4-FDCA and its other isomers (2,4- and 2,3-FDCA) highlights a critical area for future research. A systematic investigation of these compounds would provide a more complete understanding of how the carboxyl group positioning affects the electronic and redox characteristics of the furan system.
Given the challenges in synthesizing some of these isomers, computational chemistry offers a powerful tool for predicting their electrochemical properties. Density functional theory (DFT) calculations can be employed to estimate redox potentials and provide theoretical insights that can guide future experimental work.
A comprehensive, side-by-side experimental and theoretical study of all furandicarboxylic acid isomers would be invaluable to the scientific community, enabling a more informed selection of these platform chemicals for the development of novel materials and pharmaceuticals.
References
A Comparative Guide to Validating the Purity of Synthesized 3,4-Furandicarboxylic Acid
For researchers and professionals in drug development and material science, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3,4-Furandicarboxylic acid (3,4-FDCA), a valuable bio-based platform chemical. We will explore various techniques, compare them with methods used for its isomers, 2,5-Furandicarboxylic acid (2,5-FDCA) and 2,4-Furandicarboxylic acid (2,4-FDCA), and provide supporting experimental data and protocols.
Introduction to Furandicarboxylic Acids
Furandicarboxylic acids (FDCAs) are a class of bio-based monomers that are gaining significant attention as sustainable alternatives to petroleum-derived chemicals like terephthalic acid.[1][2] The isomeric position of the carboxylic acid groups on the furan ring significantly influences the properties of the resulting polymers. While 2,5-FDCA is the most studied isomer, 3,4-FDCA and 2,4-FDCA are also emerging as important building blocks for novel materials.[3][4] The purity of these monomers is paramount, as impurities can act as chain terminators or introduce undesirable coloration in polymerization processes.[5]
Potential Impurities in this compound Synthesis
A reported synthesis of this compound esters involves the NBS-bromination of dimethylmaleic anhydride, followed by treatment with aqueous KOH to form bis(hydroxymethyl)maleic anhydride.[6] This intermediate then undergoes an intramolecular Mitsunobu ring closure, esterification, and subsequent DDQ-oxidation to yield the final product.[6] Based on this pathway, potential impurities may include:
-
Unreacted Starting Materials: Dimethylmaleic anhydride.
-
Intermediates: Bis(hydroxymethyl)maleic anhydride.
-
Byproducts of Bromination: Monobrominated and other halogenated species.
-
Byproducts of Oxidation: Incompletely oxidized intermediates.
-
Residual Solvents and Reagents: From the various reaction and purification steps.
Comparative Analysis of Purity Validation Methods
A multi-technique approach is essential for the comprehensive purity assessment of 3,4-FDCA. The following table compares the most common analytical methods, highlighting their strengths and weaknesses for this specific application.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations | Applicability to FDCA Isomers |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative purity, detection and quantification of impurities. | High sensitivity, high resolution, suitable for non-volatile compounds.[5] | Requires reference standards for impurity identification and quantification. | Excellent. HPLC is the most widely used technique for all FDCA isomers.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, identification of impurities, and quantitative analysis (qNMR). | Provides detailed structural information, can identify unknown impurities.[3] | Lower sensitivity compared to HPLC, can be complex to interpret with multiple impurities. | Excellent. Provides definitive structural confirmation for all isomers. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, structural information from fragmentation patterns. | High sensitivity, can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.[8] | May not distinguish between isomers without fragmentation analysis. | Excellent. Particularly powerful when coupled with a separation technique. |
| Thermal Analysis (TGA/DSC) | Measurement of changes in physical and chemical properties as a function of temperature. | Thermal stability, melting point, decomposition profile, presence of residual solvents or hydrates.[9][10] | Provides information on thermal properties and bulk purity. | Not suitable for identifying specific impurities, less sensitive to trace impurities. | Good. Useful for assessing the overall thermal behavior of all isomers. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of 3,4-FDCA and its isomers.
Workflow for HPLC-based Purity Validation of 3,4-FDCA
Caption: Workflow for HPLC-based purity validation of 3,4-FDCA.
Instrumentation and Conditions:
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Acetonitrile[11] |
| Gradient | Start with a high aqueous phase, gradually increase the organic phase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Note: For mass spectrometry-compatible methods, replace phosphoric or acetic acid with formic acid in the mobile phase.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural confirmation of 3,4-FDCA and the identification of impurities.
Logical Flow for Impurity Identification by NMR
Caption: Logical flow for impurity identification by NMR spectroscopy.
Instrumentation and Conditions:
| Parameter | Typical Value |
| Spectrometer | 300 MHz or higher |
| Solvent | DMSO-d₆ or D₂O |
| Internal Standard | Tetramethylsilane (TMS) |
| Techniques | ¹H, ¹³C, DEPT, COSY, HSQC, HMBC |
Reference Chemical Shifts: The chemical shifts of common laboratory solvents and reagents should be consulted to identify signals from these sources.[13][14][15][16][17]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized 3,4-FDCA and to gain structural information about any impurities.
General Fragmentation Pathway for Dicarboxylic Acids in MS
Caption: General fragmentation pathway for dicarboxylic acids in mass spectrometry.
Instrumentation and Conditions:
| Parameter | Typical Value |
| Ionization Source | Electrospray Ionization (ESI) or Electron Impact (EI) |
| Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Mode | Positive or Negative Ion Mode |
| Coupling | Can be coupled with HPLC (LC-MS) for separation of components prior to analysis. |
For dicarboxylic acids, common fragmentation patterns include the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), and water (-H₂O).[18]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and bulk purity of the synthesized 3,4-FDCA.
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for thermal analysis (TGA/DSC).
Instrumentation and Conditions:
| Parameter | Typical Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen or Air |
| Temperature Range | Ambient to 600 °C |
| Sample Pan | Aluminum or Platinum |
Comparison with Alternatives: 2,5-FDCA and 2,4-FDCA
The analytical techniques used for 3,4-FDCA are directly applicable to its isomers, 2,5-FDCA and 2,4-FDCA. The primary differences will be in the specific retention times in HPLC and the chemical shifts in NMR spectra, which are unique to each isomer's structure.
| Isomer | Key Differentiating Analytical Features | Common Impurities (from HMF oxidation for 2,5-FDCA) |
| 3,4-FDCA | Unique retention time in HPLC, distinct ¹H and ¹³C NMR chemical shifts and coupling patterns. | Related to the specific synthesis route (e.g., from dimethylmaleic anhydride). |
| 2,5-FDCA | Generally the most polar, leading to earlier elution in some RP-HPLC systems. Symmetrical structure results in a simpler NMR spectrum. | 5-Hydroxymethylfurfural (HMF), 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA).[5] |
| 2,4-FDCA | Intermediate polarity and a unique, asymmetric NMR spectrum. | Can be a byproduct in the synthesis of 2,5-FDCA via the Henkel reaction.[3] |
Conclusion
Validating the purity of synthesized this compound requires a combination of chromatographic, spectroscopic, and thermal analysis techniques. High-Performance Liquid Chromatography is indispensable for quantitative purity assessment, while Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and impurity identification. Mass Spectrometry is crucial for molecular weight verification, and Thermal Analysis offers insights into thermal stability and bulk purity. By employing these methods in a complementary fashion, researchers can confidently establish the purity of their synthesized 3,4-FDCA, ensuring the integrity of their subsequent research and development activities. The same analytical principles can be readily adapted for the purity validation of its important isomers, 2,5-FDCA and 2,4-FDCA.
References
- 1. mdpi.com [mdpi.com]
- 2. Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 10. iitk.ac.in [iitk.ac.in]
- 11. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Furan-3,4-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. kgroup.du.edu [kgroup.du.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalysts for 2,5-Furandicarboxylic Acid (FDCA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,5-furandicarboxylic acid (FDCA), a pivotal bio-based platform chemical, is a critical area of research for the development of sustainable polymers like polyethylene furanoate (PEF), a potential replacement for petroleum-derived PET. The choice of catalyst is paramount in achieving efficient and selective conversion of biomass-derived feedstocks, such as fructose and 5-hydroxymethylfurfural (HMF), into FDCA. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to inform catalyst selection and process optimization.
Catalytic Performance Overview
The efficacy of different catalysts in FDCA synthesis varies significantly based on the catalyst type, support material, and reaction conditions. Below is a summary of the performance of representative heterogeneous, homogeneous, and biocatalytic systems.
| Catalyst System | Starting Material | Reaction Conditions | HMF Conversion (%) | FDCA Yield (%) | FDCA Selectivity (%) | Catalyst Stability/Reusability |
| Heterogeneous Catalysts | ||||||
| Pd/CC[1][2] | HMF | 140 °C, O₂ (20 mL/min), K₂CO₃, H₂O, 30 h | >99 | 85 | - | Stable and reusable[1][2] |
| Pd/CC[1][2] | Fructose | 140 °C, N₂ then O₂, K₂CO₃, H₂O, 39 h total | - | 64 | - | Easily recoverable and reusable[1][2] |
| Pt/C[3] | HMF | 110 °C, 40 bar O₂, 20 h, GVL/H₂O | 100 | 95 | - | Not specified |
| Ru/C[4] | HMF | 120 °C, 0.2 MPa O₂, H₂O, base-free | - | 88 | - | Not specified |
| Au/ZrO₂[5] | HMF | 100 °C, 10 bar O₂, 5 h | - | ~75 | - | Not specified |
| NiOₓ[6][7] | HMF | 25 °C, 6% (w/v) catalyst, NaClO:HMF (12:1) | 80.2 | 34.14 | 42.57 | Maintained activity over five cycles[6][7] |
| MnFe₂O₄[8] | HMF | 100 °C, 6 h, TBHP as oxidant | - | 85 | - | Not specified |
| Mo-V-O[9] | HMF | 80 °C, 18 h, TBHP in TBA | 98.2 | - | 94.5 | Not specified |
| Homogeneous Catalysts | ||||||
| Co(OAc)₂/Mn(OAc)₂/HBr[3] | Methoxymethylfurfural | Not specified | - | >96 | - | Difficult separation and recycling[5] |
| Co/Mn/Br[10] | Fructose | Two-step, one-pot; Dehydration then oxidation | - | 35 | - | Challenges in recyclability[11] |
| Biocatalysts | ||||||
| Galactose Oxidase & Whole Cells[12] | HMF | 20 mM substrate, 36 h | - | >90 | - | Biocatalysis offers mild conditions[12][13] |
Experimental Workflows and Synthesis Pathways
The conversion of biomass-derived carbohydrates to FDCA typically proceeds through the intermediate 5-hydroxymethylfurfural (HMF). The subsequent oxidation of HMF to FDCA can follow two primary routes, both converging at 5-formyl-2-furancarboxylic acid (FFCA).
Caption: General reaction pathways for the synthesis of FDCA from fructose and HMF.
Detailed Experimental Protocols
Synthesis of FDCA from HMF using Pd/CC Catalyst
This protocol is based on the work demonstrating an efficient conversion of HMF to FDCA in an aqueous medium.[1]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
20 wt% Palladium on Carbonized Chitosan (Pd/CC) catalyst
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Oxygen gas
Procedure:
-
In a 50 mL flask, combine HMF (0.1 g, 0.79 mmol), 20 wt% Pd/CC catalyst, and K₂CO₃ (2.37 mmol) in 5 mL of deionized water.
-
Heat the reaction mixture to 140 °C with continuous stirring.
-
Bubble oxygen gas through the mixture at a flow rate of 20 mL/min.
-
Maintain the reaction for 30 hours.
-
After cooling to room temperature, separate the catalyst by filtration.
-
Acidify the filtrate with concentrated HCl to precipitate FDCA.
-
Collect the solid FDCA by filtration, wash with water, and dry.
One-Pot, Two-Step Synthesis of FDCA from Fructose using Pd/CC Catalyst
This method avoids the isolation of the HMF intermediate.[1]
Materials:
-
Fructose
-
20 wt% Pd/CC catalyst
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Nitrogen and Oxygen gas
Procedure:
-
Step 1: Dehydration of Fructose to HMF
-
In a 50 mL flask, stir a mixture of fructose (0.1 g, 0.55 mmol) and 20 wt% Pd/CC catalyst in 5 mL of water at 140 °C for 9 hours under a nitrogen atmosphere.
-
-
Step 2: Oxidation of HMF to FDCA
-
After the complete conversion of fructose to HMF, add K₂CO₃ (0.23 g, 1.66 mmol) to the reaction mixture.
-
Switch the gas flow from nitrogen to oxygen at a rate of 20 mL/min.
-
Continue heating at 140 °C for an additional 30 hours.
-
Follow the separation and isolation procedure as described for the HMF to FDCA synthesis.
-
Biocatalytic Synthesis of FDCA from HMF
This protocol utilizes a combination of a galactose oxidase variant and whole cells for a green synthesis route.[12]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Cell-free extract of galactose oxidase variant M3-5
-
Whole-cell biocatalyst (e.g., E. coli harboring NAD+-dependent vanillin dehydrogenases and NADH oxidase)
-
Buffer solution (e.g., potassium phosphate buffer)
Procedure:
-
Prepare the whole-cell biocatalyst and the cell-free extract of the galactose oxidase variant.
-
In a reaction vessel, combine the HMF substrate (e.g., 20 mM) with the cell-free extract and the whole-cell biocatalyst in the appropriate buffer.
-
Incubate the reaction mixture under controlled temperature and agitation for approximately 36 hours.
-
Monitor the reaction progress by techniques such as HPLC.
-
Upon completion, the product can be isolated and purified from the reaction mixture.
Concluding Remarks
The selection of a catalytic system for FDCA synthesis is a trade-off between activity, selectivity, cost, and sustainability.
-
Heterogeneous catalysts , particularly those based on noble metals like palladium and platinum, demonstrate high yields and conversions under relatively harsh conditions.[1][3] The key advantages are their stability and ease of recovery and reuse.[1][2] Non-noble metal catalysts, such as those based on nickel, manganese, and molybdenum-vanadium, are emerging as more cost-effective alternatives, though they may currently offer lower yields or require specific oxidants.[6][7][8][9]
-
Homogeneous catalysts can achieve high yields but suffer from significant drawbacks, including difficulty in separation and catalyst recycling, as well as the often corrosive nature of the reaction medium.[5][11]
-
Biocatalysis presents a promising green alternative, operating under mild conditions with high selectivity.[12][13] However, challenges such as lower substrate concentrations and potentially longer reaction times need to be addressed for large-scale industrial applications.[14]
Future research should focus on developing robust, low-cost, and highly selective heterogeneous catalysts, as well as improving the efficiency and scalability of biocatalytic processes to make FDCA production economically viable and environmentally benign.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Toward biomass-derived renewable plastics: Production of 2,5-furandicarboxylic acid from fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,4-Furandicarboxylic Acid
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3,4-Furandicarboxylic acid, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Work in a well-ventilated area. If dust is generated, a respirator may be necessary.
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2]
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]
Quantitative Data and Hazard Profile
| Property | Value | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [1] |
| Molecular Formula | C₆H₄O₅ | [1] |
| Molecular Weight | 156.09 g/mol | [1] |
| Appearance | Solid | |
| Incompatible Materials | Strong oxidizing agents, strong bases. |
Experimental Protocol for Disposal
The following protocol outlines the recommended step-by-step procedure for the proper disposal of this compound from a laboratory setting. This is a general guideline and should be adapted to comply with your institution's specific chemical waste disposal procedures.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Collection:
-
Collect solid this compound waste in a designated, leak-proof, and sealable container.
-
The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
For solutions containing this compound, use a designated liquid waste container.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate that it is "Hazardous Waste for Disposal".
-
Include the approximate quantity of the waste.
-
Attach your laboratory's standard hazardous waste tag.
-
-
Storage:
-
Store the sealed waste container in a designated and secure waste accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
Disposal:
-
Arrange for the disposal of the collected waste through your institution's certified chemical waste disposal program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. This will typically involve collection by a licensed environmental waste management contractor.
-
Under no circumstances should this compound be disposed of down the drain. [2]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Context: Laboratory Uses of this compound
Understanding the applications of this compound can provide context for the generation of its waste. Furan-based dicarboxylic acids, including this compound and its isomers, are primarily used as monomers in the synthesis of bio-based polymers.[3][4] A significant application is in the production of polyesters, such as polyethylene furanoate (PEF), which is being developed as a renewable alternative to petroleum-based plastics like PET.[4] These research and development activities in polymer chemistry are a common source of this compound waste in laboratory settings.
References
- 1. This compound | C6H4O5 | CID 76923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
- 4. specialchem.com [specialchem.com]
Personal protective equipment for handling 3,4-Furandicarboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3,4-Furandicarboxylic acid, designed for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks.
Hazard Identification and Immediate Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Immediate precautionary measures include avoiding contact with skin and eyes, preventing inhalation of dust, and ensuring the substance is handled in a well-ventilated area, preferably a chemical fume hood.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment, specifications, and purpose.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for splash risks.[3][4][5] | To protect against dust particles and accidental splashes that can cause serious eye irritation.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[5] Check manufacturer's chemical resistance guide.[4] | To prevent skin contact, which can cause irritation.[1][2] |
| Body Protection | A fully buttoned laboratory coat or a chemical-resistant suit/coverall.[3][4] | To protect skin from accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood. If not feasible, an N95 respirator or a full-face respirator with acid gas cartridges may be required.[3][5] | To prevent inhalation of airborne dust, which may cause respiratory tract irritation.[1][2] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. Chemical-resistant boots for large quantities.[4][6] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
Workflow for Handling this compound
Caption: Workflow for handling solid chemical irritants.
Methodology:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don all required PPE as specified in the table above. Ensure gloves are inspected for integrity.[4]
-
Prepare the designated work area, which must be a certified chemical fume hood, by ensuring it is clean, uncluttered, and the sash is at the appropriate working height.
-
-
Handling:
-
Carefully weigh the required amount of the solid acid. Avoid creating dust by handling the powder gently.
-
Transfer the weighed solid into the designated reaction vessel inside the fume hood.
-
If preparing a solution, add the solvent slowly to the solid to avoid splashing.
-
-
Post-Handling:
-
Ensure all containers are securely sealed and properly labeled.
-
Clean the work surface and any equipment used with an appropriate solvent.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.
-
Solid Waste:
-
Collect unused this compound and any materials grossly contaminated with it (e.g., weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated hazardous waste container for halogen-free organic acids, unless mixed with other substances that would change its classification.
-
-
Contaminated PPE:
-
Disposable gloves and other contaminated PPE should be placed in the solid hazardous waste container.
-
-
General Guidelines:
-
Never dispose of this compound down the drain.
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office or an approved waste disposal contractor.[7]
-
Emergency Procedures
In the event of exposure or a spill, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][8]
-
Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate.
-
For large spills, evacuate the area and contact your institution's EHS team immediately.
-
References
- 1. This compound | C6H4O5 | CID 76923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. publicportal.fmi.com [publicportal.fmi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. leelinework.com [leelinework.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
